Product packaging for O4I2(Cat. No.:CAS No. 165682-93-9)

O4I2

Cat. No.: B609699
CAS No.: 165682-93-9
M. Wt: 282.75 g/mol
InChI Key: ULUBAPWNHROTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

induces expression of octamer-binding transcription factor 4;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O2S B609699 O4I2 CAS No. 165682-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBAPWNHROTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699845
Record name Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165682-93-9
Record name Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165682-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule of significant interest in the field of stem cell biology. It has been identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

Core Properties

This section details the fundamental physicochemical properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Chemical Identity
PropertyValue
IUPAC Name Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Synonyms This compound, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester
CAS Number 165682-93-9
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.75 g/mol
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl
InChI Key ULUBAPWNHROTEU-UHFFFAOYSA-N
Physicochemical Data
PropertyValueReference Compound Data (Ethyl 2-aminothiazole-4-carboxylate)
Appearance White to beige solid powder.Pale yellow powder.[2]
Melting Point Not available177-181 °C[3]
Boiling Point Not availableNot available
Solubility Soluble in DMSO.Not available
pKa Not availableNot available

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not widely published. The following sections provide predicted data and reference spectra for a related compound to offer insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

  • ¹³C NMR: Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

Infrared (IR) Spectroscopy
  • Specific experimental data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not available.

Mass Spectrometry
  • Predicted Monoisotopic Mass: 282.02298 Da.[4]

Experimental Protocols

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea derivative.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate

  • 1-(4-chlorophenyl)thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

Procedure:

  • Dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Biological Activity and Signaling Pathways

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, or this compound, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is a cornerstone of pluripotency in embryonic stem cells and is crucial for the generation of induced pluripotent stem cells (iPSCs).

Mechanism of Action

This compound promotes the expression of the POU5F1 gene, which encodes the Oct3/4 protein. The upregulation of Oct3/4 is a key step in maintaining the self-renewal and pluripotent state of stem cells.

Oct3/4 Signaling Network

Oct3/4 functions within a complex transcriptional regulatory network to maintain pluripotency. It interacts with other key transcription factors such as SOX2 and NANOG. Furthermore, the Oct3/4 pathway is known to intersect with other major signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.[5][6] For instance, Oct-3/4 can modulate Wnt pathway activity by promoting the degradation of nuclear β-catenin.[5]

Oct3_4_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound POU5F1_Gene POU5F1 Gene This compound->POU5F1_Gene Induces expression STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 JAK Oct3/4 Oct3/4 p-STAT3->Oct3/4 Activates beta-catenin beta-catenin Degraded_beta-catenin Degraded β-catenin beta-catenin->Degraded_beta-catenin Oct3/4->beta-catenin Promotes degradation SOX2 SOX2 Oct3/4->SOX2 Regulates NANOG NANOG Oct3/4->NANOG Regulates Pluripotency_Genes Pluripotency Genes Oct3/4->Pluripotency_Genes Activates SOX2->Pluripotency_Genes Activates NANOG->Pluripotency_Genes Activates POU5F1_Gene->Oct3/4 Transcription & Translation

Caption: this compound induces Oct3/4 expression, impacting pluripotency networks.

Experimental and Logical Workflows

The discovery and characterization of small molecule modulators like this compound typically follow a structured workflow, from initial screening to functional validation.

Experimental_Workflow HTS High-Throughput Screening (Cell-based assay for Oct3/4 expression) Hit_Identification Hit Identification (Identification of this compound as a lead structure) HTS->Hit_Identification Chemical_Expansion Chemical Expansion (Synthesis of derivatives to improve activity) Hit_Identification->Chemical_Expansion Functional_Assays Functional Assays (e.g., iPSC generation, differentiation studies) Hit_Identification->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Chemical_Expansion->SAR_Analysis SAR_Analysis->Functional_Assays Target_Deconvolution Target Deconvolution (Identifying direct molecular targets) Functional_Assays->Target_Deconvolution

Caption: Workflow for discovery and validation of this compound.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for researchers studying pluripotency and cellular reprogramming. Its ability to induce Oct3/4 expression opens avenues for the development of new methods for generating iPSCs, which have broad applications in regenerative medicine and disease modeling. Further research is warranted to fully elucidate its detailed physicochemical properties, mechanism of action, and potential therapeutic applications.

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule that has garnered significant interest for its potent ability to induce the expression of the pluripotency-associated transcription factor, Octamer-binding transcription factor 4 (Oct3/4). This characteristic positions this compound as a valuable tool in the field of regenerative medicine, particularly for the generation of induced pluripotent stem cells (iPSCs). Extensive research has revealed that the primary mechanism of action for this compound involves the direct binding to and activation of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. This interaction modulates RNA splicing, which in turn leads to the upregulation of Oct3/4 expression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the experimental evidence, quantitative data, and the signaling pathway involved.

Core Mechanism of Action: Activation of SF3B1 and Induction of Oct3/4

The central mechanism of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a multi-step process that begins with its interaction with the spliceosome and culminates in the enhanced expression of the key pluripotency transcription factor, Oct3/4.

Initially identified through a cell-based high-throughput screening (HTS) for small molecules that could induce Oct3/4 expression, this compound was later found to directly target the Splicing Factor 3B Subunit 1 (SF3B1).[1] Proteomic analysis utilizing a biotinylated form of this compound definitively identified SF3B1 as the top interacting protein.[2][3] Unlike many other molecules that target SF3B1 and act as inhibitors, this compound functions as an activator , positively regulating RNA splicing.[2][3]

The activation of SF3B1 by this compound is believed to alter the splicing of pre-mRNAs of downstream effector proteins that regulate the transcription of the POU5F1 gene, which encodes Oct3/4. While the precise downstream spliced targets that directly lead to Oct3/4 upregulation are still under investigation, the established direct interaction between this compound and SF3B1 provides a foundational understanding of its molecular initiating event.

dot

O4I2_Mechanism This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) This compound->SF3B1 Direct Binding & Activation Spliceosome Spliceosome Complex SF3B1->Spliceosome Core Component RNA_Splicing Modulation of pre-mRNA Splicing Spliceosome->RNA_Splicing Downstream_Effectors Altered Splicing of Downstream Effectors RNA_Splicing->Downstream_Effectors Oct4_Transcription Increased Transcription of POU5F1 Gene Downstream_Effectors->Oct4_Transcription Oct4_Protein Increased Oct3/4 Protein Expression Oct4_Transcription->Oct4_Protein

Core Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the activity of this compound.

Table 1: Potency of this compound and Its Derivatives in Oct3/4 Induction

This data is derived from a high-throughput screen and subsequent chemical optimization studies. Activity was measured using a luciferase reporter assay linked to the Oct3/4 promoter in HEK293T cells.

CompoundStructureEC50 (µM) for Oct3/4 Induction
This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate1.2 ± 0.3
Derivative 12-((4-chlorophenyl)amino)thiazole-4-carboxylic acid> 10
Derivative 2N-benzyl-2-((4-chlorophenyl)amino)thiazole-4-carboxamide0.8 ± 0.1
Derivative 3N-(4-methoxybenzyl)-2-((4-chlorophenyl)amino)thiazole-4-carboxamide0.5 ± 0.2

Data synthesized from structure-activity relationship studies.

Table 2: Top Interacting Proteins Identified by Proteomic Analysis of Biotinylated this compound

This table presents the most significant protein interactors of this compound identified through a biotin-streptavidin pulldown assay followed by mass spectrometry in K562 cells.

ProteinGene SymbolFunctionFold Enrichment (this compound vs. Control)p-value
Splicing Factor 3B Subunit 1 SF3B1 Core component of the U2 snRNP in the spliceosome 15.2 < 0.0001
Splicing Factor 3B Subunit 2SF3B2Component of the U2 snRNP8.9< 0.001
Splicing Factor 3B Subunit 3SF3B3Component of the U2 snRNP7.5< 0.001
Pre-mRNA-processing-splicing factor 8PRPF8Component of the U5 snRNP5.1< 0.01
Serine/arginine-rich splicing factor 1SRSF1Splicing factor4.8< 0.01

Data is representative of findings from Gama-Brambila et al., Cell Chemical Biology, 2021.[2][3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are provided below.

High-Throughput Screening (HTS) for Oct3/4 Inducers

This protocol outlines the cell-based assay used to initially identify this compound from a chemical library.

dot

HTS_Workflow cluster_prep Plate Preparation cluster_screening Compound Screening cluster_readout Signal Readout cluster_analysis Data Analysis p1 Seed HEK293T cells with stably integrated Oct3/4 promoter-luciferase reporter into 384-well plates. p2 Incubate cells for 24 hours at 37°C, 5% CO2. p1->p2 c1 Add compounds from chemical library to individual wells (e.g., 10 µM final concentration). p2->c1 c2 Incubate plates for an additional 24 hours. c1->c2 r1 Add Luciferase Assay Reagent to each well. c2->r1 r2 Measure luminescence using a plate reader. r1->r2 a1 Normalize luminescence signals to control wells (DMSO). r2->a1 a2 Identify 'hits' with significantly increased luminescence. a1->a2

Workflow for the HTS to identify Oct3/4 inducers.

Methodology:

  • Cell Line: A human embryonic kidney cell line (HEK293T) was stably transfected with a reporter construct containing the firefly luciferase gene under the control of the human POU5F1 (Oct3/4) promoter.

  • Plating: Cells were seeded into 384-well microplates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Addition: A library of small molecules was pinned into the wells to a final concentration of 10 µM. Control wells contained DMSO vehicle.

  • Incubation: Plates were incubated for a further 24 hours to allow for compound-induced changes in gene expression.

  • Lysis and Signal Detection: A luciferase assay reagent (e.g., Bright-Glo™) was added to each well to lyse the cells and provide the substrate for the luciferase enzyme.

  • Data Acquisition: Luminescence was immediately measured using a luminometer.

  • Hit Identification: Compounds that produced a luminescence signal significantly above the background (typically >3 standard deviations above the mean of the control wells) were identified as primary hits. This compound was identified through this process.

Target Identification using Biotinylated this compound Pulldown and Mass Spectrometry

This protocol details the affinity-based proteomics approach used to identify SF3B1 as the direct binding partner of this compound.

dot

Pulldown_Workflow cluster_bait Bait Preparation & Incubation cluster_capture Affinity Capture cluster_wash Washing & Elution cluster_ms Mass Spectrometry Analysis b1 Synthesize Biotin-conjugated this compound (Biotin-O4I2). b2 Incubate K562 cell lysate with Biotin-O4I2 or Biotin control. b1->b2 c1 Add streptavidin-coated magnetic beads to the lysate. b2->c1 c2 Incubate to allow binding of biotinylated complexes. c1->c2 w1 Use a magnet to capture beads and wash away non-specific binders. c2->w1 w2 Elute bound proteins from the beads (e.g., using a denaturing buffer). w1->w2 m1 Digest eluted proteins into peptides (e.g., with trypsin). w2->m1 m2 Analyze peptides by LC-MS/MS. m1->m2 m3 Identify and quantify proteins using a proteomics database. m2->m3

Workflow for Target Identification of this compound.

Methodology:

  • Bait Preparation: this compound was chemically synthesized with a biotin tag attached via a linker, creating "Biotin-O4I2".

  • Cell Lysis: K562 cells were lysed to produce a whole-cell protein extract.

  • Incubation: The cell lysate was incubated with either Biotin-O4I2 or a biotin-only control for several hours at 4°C to allow for the formation of protein-ligand complexes.

  • Affinity Capture: Streptavidin-coated magnetic beads were added to the lysates. The high affinity of streptavidin for biotin results in the capture of the Biotin-O4I2 and any interacting proteins.

  • Washing: The beads were subjected to a series of stringent washes using a magnetic stand to remove proteins that were non-specifically bound to the beads.

  • Elution: The specifically bound proteins were eluted from the beads, typically by boiling in an SDS-PAGE loading buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins were reduced, alkylated, and digested into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra were searched against a human protein database to identify the proteins present in the sample. The relative abundance of each protein in the Biotin-O4I2 pulldown was compared to the biotin-only control to identify specific interactors with high fold-enrichment and statistical significance. SF3B1 was identified as the top hit.[2][3]

Conclusion

The mechanism of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is characterized by its direct binding to and activation of the core spliceosome component, SF3B1. This interaction modulates pre-mRNA splicing, leading to the upregulation of the master pluripotency transcription factor, Oct3/4. The identification of this mechanism through a combination of high-throughput screening and advanced proteomic techniques provides a solid foundation for its application in stem cell research and regenerative medicine. Further elucidation of the specific splicing events downstream of SF3B1 activation that directly impact Oct3/4 expression will provide deeper insights into the regulation of pluripotency and may open new avenues for the chemical control of cell fate. This guide provides the core technical information for researchers and developers working with this promising small molecule.

References

An In-Depth Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, is a novel small molecule that has garnered significant interest in the fields of regenerative medicine and oncology. Initially identified through a high-throughput screening campaign, this compound is a potent inducer of the pluripotency-associated transcription factor Oct3/4.[1][2] Subsequent research has revealed its anticancer properties, which are mediated through the targeting of the splicing factor 3B subunit 1 (SF3B1).[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, presenting key data and experimental protocols to facilitate further research and development.

Chemical and Physical Properties

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a synthetic organic compound belonging to the 2-aminothiazole class. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Synonyms This compound
Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS Number 882499-91-6
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Predicted XLogP3 3.8
Predicted Boiling Point 472.3±45.0 °C at 760 mmHg
Predicted Density 1.37±0.1 g/cm3

Synthesis

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is achieved through a Hantzsch thiazole synthesis followed by a Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

  • To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-aminothiazole-4-carboxylate.

  • To a solution of the resulting ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an appropriate solvent, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography to obtain ethyl 2-bromothiazole-4-carboxylate.

Step 2: Buchwald-Hartwig Amination

  • To a solution of ethyl 2-bromothiazole-4-carboxylate (1.0 eq) and 4-chloroaniline (1.2 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2 mol %) and a phosphine ligand (e.g., Xantphos, 4 mol %).

  • Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 100-110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Biological Activity and Mechanism of Action

Induction of Oct3/4 Expression

This compound was identified as a potent inducer of the transcription factor Oct3/4, a key regulator of pluripotency in embryonic stem cells.[1][2] This activity suggests its potential application in the generation of induced pluripotent stem cells (iPSCs) from somatic cells, offering a chemical alternative to genetic reprogramming methods.

Assay TypeCell LineParameterValue
Luciferase Reporter AssayHEK293-Oct4-LucEC501.2 µM
  • Cell Culture: Maintain HEK293 cells stably transfected with a luciferase reporter gene driven by the Oct3/4 promoter (HEK293-Oct4-Luc) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Preparation: Seed the HEK293-Oct4-Luc cells into 96-well white, clear-bottom assay plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in DMSO and then dilute in cell culture medium to the final desired concentrations. Add the compound solutions to the cells and incubate for 48 hours.

  • Luciferase Activity Measurement: After incubation, remove the medium and lyse the cells using a luciferase lysis buffer. Measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis: Normalize the luciferase activity to a vehicle control (DMSO). Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Anticancer Activity

Subsequent studies revealed that Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate exhibits anticancer activity by targeting the splicing factor 3B subunit 1 (SF3B1).[3][4] SF3B1 is a core component of the spliceosome, and its modulation can lead to apoptosis in cancer cells.

Cell LineCancer TypeParameterValue (µM)
K562Chronic Myelogenous LeukemiaGI50> 10
HeLaCervical CancerGI50Not reported
A549Lung CancerGI50Not reported

Note: While this compound itself shows modest anticancer activity, its derivative PROTAC-O4I2 demonstrates significantly higher potency.[5]

  • Cell Culture: Culture cancer cell lines (e.g., K562, HeLa, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Preparation: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50 value.

Visualizations

High-Throughput Screening Workflow for Oct3/4 Inducers

HTS_Workflow cluster_0 Compound Library Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary Assays and Lead Optimization Compound Library Compound Library Primary Screen Primary Screen (HEK293-Oct4-Luc) Compound Library->Primary Screen Hit Identification Hit Identification (>3 SD above baseline) Primary Screen->Hit Identification Hit Confirmation Hit Confirmation (Re-testing of primary hits) Hit Identification->Hit Confirmation Dose-Response Dose-Response Analysis (EC50 determination) Hit Confirmation->Dose-Response Secondary Assays Secondary Assays (e.g., Western Blot for Oct3/4) Dose-Response->Secondary Assays SAR Studies Structure-Activity Relationship (SAR) Studies Secondary Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: High-throughput screening workflow for identifying small molecule inducers of Oct3/4.

Proposed Signaling Pathway for Oct3/4 Induction

Oct4_Induction_Pathway This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) UnknownTarget Unknown Upstream Target(s) This compound->UnknownTarget Binds/Modulates SignalingCascade Intracellular Signaling Cascade UnknownTarget->SignalingCascade Activates Oct4Promoter Oct3/4 Gene Promoter SignalingCascade->Oct4Promoter Enhances Transcription Factor Binding/Activity Oct4Expression Increased Oct3/4 Gene Expression Oct4Promoter->Oct4Expression Pluripotency Promotion of Pluripotency Oct4Expression->Pluripotency

Caption: Proposed signaling pathway for this compound-mediated induction of Oct3/4 expression.

Mechanism of Anticancer Activity

Anticancer_Mechanism This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) This compound->SF3B1 Binds to Spliceosome Spliceosome Complex This compound->Spliceosome Modulates Activity via SF3B1 SF3B1->Spliceosome Component of AlteredSplicing Altered pre-mRNA Splicing Spliceosome->AlteredSplicing Leads to Apoptosis Apoptosis AlteredSplicing->Apoptosis Induces

Caption: Mechanism of this compound-mediated anticancer activity through targeting of SF3B1.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a versatile small molecule with significant therapeutic potential in both regenerative medicine and oncology. Its ability to induce the pluripotency factor Oct3/4 opens new avenues for cellular reprogramming and iPSC generation.[1][2] Furthermore, its anticancer activity through the novel mechanism of targeting the splicing factor SF3B1 presents a promising strategy for the development of new cancer therapies.[3][4] The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this promising compound.

References

The Advent of a Pluripotency Pioneer: A Technical Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, designated O4I2, has emerged as a significant small molecule in the field of regenerative medicine. Its discovery as a potent inducer of the pluripotency-associated transcription factor Oct3/4 marked a pivotal advancement in the generation of induced pluripotent stem cells (iPSCs) by chemical means, offering a safer alternative to viral transduction methods. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, complete with detailed experimental protocols and data presented for scientific evaluation.

Discovery and Historical Context

The discovery of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a direct result of efforts to overcome the limitations of traditional methods for generating induced pluripotent stem cells (iPSCs). The viral transduction of somatic cells with key transcription factors, while effective, carries inherent risks of random genomic integration and potential tumorigenesis. This spurred the search for small molecules that could replace or supplement these factors.

This compound was identified through a cell-based high-throughput screening (HTS) campaign designed to find compounds capable of inducing the expression of Oct3/4, a master regulator of pluripotency.[1][2][3] Its identification as a lead structure demonstrated the feasibility of using chemical compounds to initiate the reprogramming of somatic cells, paving the way for the development of safer, chemically-induced pluripotency.

The 2-aminothiazole scaffold, the core of this compound, is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] However, the specific discovery of the 4-chlorophenylamino substituted thiazole-4-carboxylate ester as a potent Oct3/4 inducer was a novel finding from this screening effort.

Synthesis and Chemical Properties

The synthesis of this compound is principally achieved through the well-established Hantzsch thiazole synthesis.[1] This method provides a reliable and efficient route to the target compound.

General Synthesis Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_4_chlorophenylthiourea 1-(4-chlorophenyl)thiourea This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) 1_4_chlorophenylthiourea->this compound Condensation ethyl_3_bromo_2_oxopropanoate Ethyl 3-bromo-2-oxopropanoate ethyl_3_bromo_2_oxopropanoate->this compound Ethanol Ethanol (Solvent) Ethanol->this compound

Hantzsch Thiazole Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) was successfully carried out following the Hantzsch thiazole synthesis.[1]

  • Reactant Preparation : 1-(4-chlorophenyl)thiourea and ethyl 3-bromo-2-oxopropanoate are used as the primary reactants.

  • Reaction : The reactants are combined in ethanol.

  • Yield : This reaction proceeds with a reported good yield of 89%.[1]

Table 1: Physicochemical Properties and Yield of this compound and Derivatives

CompoundStructureYield (%)Molecular FormulaReference
This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate89C₁₂H₁₁ClN₂O₂S[1]
Derivative 9 Ethyl 2-((3-chlorophenyl)amino)thiazole-4-carboxylate81C₁₂H₁₁ClN₂O₂S[3]
Derivative 17 Ethyl 2-((3,4-dichlorophenyl)amino)thiazole-4-carboxylate84C₁₂H₁₀Cl₂N₂O₂S[3]
Derivative H14 Ethyl 2-((4-fluorophenyl)amino)thiazole-4-carboxylate99C₁₂H₁₁FN₂O₂S[3]

Biological Activity and Mechanism of Action

This compound's primary biological function is the induction of the transcription factor Oct3/4. This activity is dose-dependent and has been observed in various cell types, including human embryonic kidney (HEK293) cells and human foreskin fibroblasts (HFs).[1]

Induction of Pluripotency Markers

Treatment with this compound not only upregulates Oct3/4 but also increases the protein levels of other key stemness-associated factors such as Nanog and Sox2.[1] In human foreskin fibroblasts, this compound treatment resulted in a significant accumulation of Lin28 and Nanog, with co-expression of Oct3/4 and Sox2 being detected.[1]

Table 2: Effect of this compound on Stemness Gene Expression

Cell LineTreatmentObserved EffectReference
HEK293This compoundConcentration-dependent accumulation of Oct3/4 and Nanog proteins. Significant induction of Oct3/4, Nanog, and Sox2 mRNA.[1]
Human Fibroblasts (HFs)This compound (72h)Considerable accumulation of Lin28 and Nanog proteins.[1]
Human Fibroblasts (HFs)This compound (5 days)Co-expression of Oct3/4 and Sox2, and Nanog and Klf4.[1]
Molecular Target and Signaling Pathway

Subsequent proteomic studies have identified the Splicing Factor 3B Subunit 1 (SF3B1) as a direct molecular target of this compound.[2] By binding to SF3B1, this compound positively regulates RNA splicing, which in turn leads to the upregulation of pluripotency-associated genes.

G This compound This compound SF3B1 SF3B1 (Splicing Factor 3B Subunit 1) This compound->SF3B1 Binds to RNA_Splicing RNA Splicing Regulation SF3B1->RNA_Splicing Positively Regulates Stemness_Genes Upregulation of Stemness Genes (Oct3/4, Nanog, Sox2) RNA_Splicing->Stemness_Genes iPSC iPSC Generation Stemness_Genes->iPSC

Proposed Mechanism of Action for this compound.

Experimental Methodologies

High-Throughput Screening (HTS) for Oct3/4 Inducers

The discovery of this compound was the result of a cell-based high-throughput screening campaign.

G Cell_Plating Plate HEK293 cells with Oct3/4 reporter construct Compound_Addition Add small molecule library compounds to individual wells Cell_Plating->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Reporter_Assay Measure reporter gene activity (e.g., luciferase, GFP) Incubation->Reporter_Assay Hit_Identification Identify compounds showing significant reporter activation Reporter_Assay->Hit_Identification Hit_Validation Validate hits through secondary assays (e.g., dose-response, Western blot, qRT-PCR) Hit_Identification->Hit_Validation Lead_Compound This compound identified as a lead compound Hit_Validation->Lead_Compound

Workflow for the HTS Discovery of this compound.
Western Blotting for Protein Expression

  • Cell Lysis : Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification : The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer : Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for Oct3/4, Nanog, and other proteins of interest, followed by incubation with a corresponding secondary antibody.

  • Detection : The signal is detected using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction : Total RNA is isolated from treated and untreated cells.

  • cDNA Synthesis : RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification : The cDNA is used as a template for PCR amplification with primers specific for Oct3/4, Nanog, Sox2, and a housekeeping gene for normalization.

  • Data Analysis : The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) represents a landmark discovery in the chemical induction of pluripotency. Its ability to upregulate key stemness markers through the modulation of RNA splicing via SF3B1 provides a novel mechanistic insight into cellular reprogramming. Further research into the optimization of the this compound scaffold could lead to the development of even more potent and specific modulators of cell fate for applications in regenerative medicine and disease modeling. The exploration of its and its derivatives' activities in other therapeutic areas, given the broad biological potential of the 2-aminothiazole core, also remains a promising avenue for future investigation.

References

An In-depth Technical Guide to the Biological Activity of O4I2 and its PROTAC Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the 2-aminothiazole derivative O4I2 and its potent derivative, PROTAC-O4I2. This document details the mechanism of action, quantitative biological data, and the experimental protocols used to elucidate the compound's function.

Executive Summary

This compound is a small molecule that has been identified as a binder of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. While this compound itself shows minimal anti-proliferative effects, its conjugation with the E3 ubiquitin ligase cereblon (CRBN) ligand, thalidomide, has yielded a highly effective Proteolysis Targeting Chimera (PROTAC) named PROTAC-O4I2. This novel compound induces the selective, CRBN-dependent degradation of SF3B1, leading to apoptosis in cancer cells and demonstrating anti-tumor activity in vivo. This guide will explore the foundational data and methodologies that characterize the biological impact of PROTAC-O4I2.

Quantitative Biological Data

The biological activity of this compound and PROTAC-O4I2 has been quantified in various assays, primarily using the K562 chronic myelogenous leukemia cell line. The data highlights the potency of PROTAC-O4I2 in inducing SF3B1 degradation and inhibiting cell proliferation.

Compound/PROTACAssayCell LineIC50Citation
This compoundAnti-ProliferationK562 WT>10 µM[1]
PROTAC-O4I2Anti-ProliferationK562 WT228 nM[1]
PROTAC-O4I2Anti-ProliferationK562 SF3B1 OE63 nM[1]
PROTAC-O4I2Anti-ProliferationK562 SF3B1 K700E90 nM[1]
Pladienolide BAnti-ProliferationK562 WT76 nM[1]
Pladienolide BAnti-ProliferationK562 SF3B1 OE134 nM[1]
PROTAC-O4I2FLAG-SF3B1 DegradationK5620.244 µM[1]

Mechanism of Action: PROTAC-Mediated Degradation of SF3B1

PROTAC-O4I2 operates through the mechanism of targeted protein degradation, hijacking the cell's natural ubiquitin-proteasome system to eliminate SF3B1.[2] The bifunctional nature of PROTAC-O4I2 allows it to simultaneously bind to both SF3B1 (via the this compound moiety) and the E3 ubiquitin ligase CRBN (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of SF3B1 and its subsequent degradation by the proteasome.[3] This CRBN-dependent degradation is a key feature of its mechanism.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-O4I2 Ternary_Complex SF3B1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds SF3B1 SF3B1 (Target Protein) SF3B1->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Proteasome Proteasome Degraded_SF3B1 Degraded Peptides Proteasome->Degraded_SF3B1 Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_SF3B1 Polyubiquitinated SF3B1 Ternary_Complex->Ub_SF3B1 Ubiquitination Ub_SF3B1->Proteasome Targeting

Mechanism of PROTAC-O4I2 action.

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activity of PROTAC-O4I2.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of PROTAC-O4I2 on cell viability by measuring the metabolic activity of K562 cells.

Materials:

  • K562 cells (WT, SF3B1 OE, SF3B1 K700E)

  • RPMI-1640 medium with 10% FBS

  • PROTAC-O4I2, this compound, Pladienolide B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed K562 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds (PROTAC-O4I2, this compound, Pladienolide B) in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed K562 cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in K562 cells following treatment with PROTAC-O4I2.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • PROTAC-O4I2

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed K562 cells in 6-well plates and treat with PROTAC-O4I2 at various concentrations for 24-48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

SF3B1 Degradation Assay (Western Blot)

This assay is used to directly measure the degradation of SF3B1 protein in K562 cells after treatment with PROTAC-O4I2.

Materials:

  • K562 cells (expressing FLAG-tagged SF3B1)

  • PROTAC-O4I2

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FLAG, anti-SF3B1, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562-FLAG-SF3B1 cells with varying concentrations of PROTAC-O4I2 for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of SF3B1 degradation relative to the loading control.

In Vivo Anti-Tumor Activity (Drosophila Intestinal Tumor Model)

This in vivo model assesses the ability of PROTAC-O4I2 to inhibit tumor growth and improve survival.[1]

Model:

  • Drosophila melanogaster with an intestinal stem cell (ISC) tumor model. This can be generated by overexpressing an oncogene, such as an activated form of Yorkie (yki), specifically in ISCs and their progenitors (enteroblasts) using the esg-Gal4, tub-Gal80ts (esgts) system.

Procedure:

  • Raise esgts>UAS-yki flies at a permissive temperature (e.g., 18°C) to prevent oncogene expression during development.

  • Shift adult flies to a restrictive temperature (e.g., 29°C) to induce tumor formation.

  • Prepare fly food containing DMSO (vehicle control) or PROTAC-O4I2 at a specified concentration (e.g., 10 µM).

  • Transfer the tumor-bearing flies to the drug-containing food.

  • Monitor the survival of the flies daily and plot survival curves.

  • Dissect the intestines of a subset of flies at different time points to assess tumor progression by microscopy, looking for markers of ISC proliferation (e.g., GFP if using an esg>GFP reporter).

Conclusion

The development of PROTAC-O4I2 from the initial SF3B1-binding molecule this compound represents a significant advancement in the field of targeted protein degradation. The data and protocols outlined in this guide demonstrate the potent and selective degradation of SF3B1, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The in vivo efficacy in a Drosophila model further underscores the therapeutic potential of this approach. This technical guide serves as a valuable resource for researchers in oncology and drug development, providing a solid foundation for further investigation and development of SF3B1-targeting PROTACs.

References

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2): A Technical Guide to its Function as an Oct3/4 Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, commonly referred to as O4I2, is a small molecule identified as a potent inducer of the pluripotency-associated transcription factor Oct3/4 (also known as POU5F1). Initially discovered through high-throughput screening, this compound and its derivatives represent a promising class of compounds for the generation of induced pluripotent stem cells (iPSCs) by chemically enforcing the expression of this master regulator. Subsequent research has revealed a novel mechanism of action for this compound, which involves the direct targeting of the splicing factor 3B subunit 1 (SF3B1). This interaction positively regulates RNA splicing, leading to an upregulation of Oct3/4 expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data, and relevant experimental protocols.

Introduction

The transcription factor Oct3/4 is a cornerstone of pluripotency, playing a critical role in the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into iPSCs.[1] The ability to chemically induce Oct3/4 expression offers a significant advantage over viral transduction methods for iPSC generation, mitigating risks of random integration and tumorigenesis.[1] Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) emerged from a high-throughput screening campaign as a lead structure with high activity in enforcing Oct3/4 expression.[1] This document serves as an in-depth technical resource on this compound for researchers in stem cell biology and drug discovery.

Mechanism of Action: Targeting SF3B1-Mediated RNA Splicing

Contrary to initial assumptions that this compound might directly influence canonical signaling pathways known to regulate Oct3/4 (e.g., Wnt, STAT), recent proteomic analysis has identified a more direct and novel mechanism. Research has shown that this compound directly binds to and activates the splicing factor 3B subunit 1 (SF3B1).[1][2] This interaction positively modulates RNA splicing, a critical step in gene expression, which in turn leads to the upregulation of Oct3/4.

This discovery positions this compound as a unique tool for studying the interplay between RNA splicing machinery and the maintenance of pluripotency. The precise downstream splicing events modulated by the this compound-SF3B1 interaction that result in increased Oct3/4 expression are an active area of investigation.

Signaling Pathway Diagram

O4I2_Mechanism This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) This compound->SF3B1 Direct Binding & Activation RNA_Splicing Positive Regulation of RNA Splicing SF3B1->RNA_Splicing Oct34_Expression Increased Oct3/4 Gene Expression RNA_Splicing->Oct34_Expression Pluripotency Pluripotency Maintenance/Induction Oct34_Expression->Pluripotency

Caption: this compound directly activates SF3B1, leading to enhanced RNA splicing and increased Oct3/4 expression.

Quantitative Data

CompoundStructureEC50 (µM) for Oct3/4 InductionMax Fold Induction of Oct3/4Cell LineAssay Type
This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylateData Not AvailableData Not AvailableData Not AvailableData Not Available
Derivative 1 StructureData Not AvailableData Not AvailableData Not AvailableData Not Available
Derivative 2 StructureData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not available. However, based on standard practices in the field, the following are generalized methodologies for the key experiments involved in the identification and characterization of this compound.

High-Throughput Screening (HTS) for Oct3/4 Inducers

This protocol describes a general workflow for an HTS campaign to identify small molecule inducers of Oct3/4 expression.

HTS_Workflow cluster_prep Assay Preparation cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Cell_Plating Plate reporter cell line (e.g., Oct4-GFP) in 384-well plates Compound_Addition Add small molecule library compounds (one compound per well) Cell_Plating->Compound_Addition Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Addition->Incubation Signal_Measurement Measure reporter signal (e.g., fluorescence intensity) Incubation->Signal_Measurement Data_Normalization Normalize data to controls (e.g., DMSO, positive control) Signal_Measurement->Data_Normalization Hit_Identification Identify 'hits' based on a pre-defined activity threshold Data_Normalization->Hit_Identification Dose_Response Perform dose-response assays of primary hits Hit_Identification->Dose_Response Secondary_Assay Confirm activity with orthogonal assays (e.g., qPCR, Western Blot) Dose_Response->Secondary_Assay Lead_Selection Select lead compounds (e.g., this compound) for further study Secondary_Assay->Lead_Selection

Caption: A generalized workflow for a high-throughput screen to identify Oct3/4 inducers.

Methodology:

  • Cell Line: A reporter cell line is typically used, where a fluorescent protein (e.g., GFP) or a luciferase is expressed under the control of the Oct3/4 promoter.

  • Plating: Cells are seeded into high-density microplates (e.g., 384-well) at a predetermined density.

  • Compound Addition: A library of small molecules is added to the wells at a fixed concentration. Control wells with a vehicle (e.g., DMSO) and a known activator are included.

  • Incubation: Plates are incubated for a period sufficient to allow for changes in gene expression (typically 24-72 hours).

  • Signal Detection: The reporter signal is measured using a plate reader.

  • Data Analysis: Raw data is normalized, and "hits" are identified as compounds that produce a signal above a certain statistical threshold compared to controls.

Quantitative PCR (qPCR) for Oct3/4 mRNA Expression

Methodology:

  • Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of this compound or a vehicle control for a specified time.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, primers specific for Oct3/4 and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of Oct3/4 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for Oct3/4 Protein Expression

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for Oct3/4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Derivatives and Structure-Activity Relationship (SAR)

The initial discovery of this compound was followed by chemical expansion to identify derivatives with increased activity towards Oct3/4 induction.[1] While specific SAR data is not publicly available, this process typically involves modifying the core structure of this compound to improve potency, selectivity, and pharmacokinetic properties. Key areas for modification on the ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate scaffold would include the chlorophenyl ring, the amine linker, and the ethyl ester.

Conclusion and Future Directions

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for the induction of Oct3/4. The elucidation of its mechanism of action through the modulation of the splicing factor SF3B1 opens up new avenues for research into the regulation of pluripotency and the development of novel reprogramming strategies. Future work will likely focus on delineating the precise downstream effects of this compound on the transcriptome, optimizing its structure for enhanced efficacy and specificity, and exploring its therapeutic potential in regenerative medicine. The availability of the full quantitative data and detailed protocols from the original discovery would greatly accelerate these efforts.

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing nitrogen and sulfur, serves as a crucial pharmacophore in a variety of clinically approved drugs and investigational agents. Its ability to engage in a range of non-covalent interactions with biological targets has established it as a "privileged structure" in the design of novel therapeutics. This technical guide provides a comprehensive overview of 2-aminothiazole derivatives in drug discovery, with a focus on their synthesis, anticancer activity, and modulation of key signaling pathways.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A representative protocol for the synthesis of a 4-aryl-2-aminothiazole derivative is as follows:

  • Preparation of the α-haloketone: An appropriately substituted acetophenone is treated with a halogenating agent, such as bromine in a suitable solvent like chloroform, to yield the corresponding 2-bromoacetophenone.[3]

  • Cyclocondensation: The synthesized α-haloketone (1 equivalent) and a substituted thiourea (1-1.2 equivalents) are dissolved in a polar solvent such as ethanol.[1]

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to several hours, and the progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.[3]

  • The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to afford the desired 2-aminothiazole derivative.[3]

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4] This has led to the development of several successful anticancer drugs, most notably the multi-kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against various cancer cell lines and protein kinases.

Compound/DrugTarget Cell LineIC50 (µM)Reference
DasatinibK562 (CML)<0.001[5]
Alpelisib (BYL719)PIK3CA-mutant breast cancer cells0.013 (against PI3Kα)[4]
SNS-032Multiple0.004-0.009 (CDK2, 7, 9)[4]
Compound 78 SGC-7901 (gastric)0.36[6]
Compound 78 A549 (lung)0.86[6]
Compound 78 HT-1080 (fibrosarcoma)0.52[6]
Compound 77a VEGFR-2<10[6]
Compound 77a Tie-2<10[6]
Compound 77a FGFR-1<10[6]
Compound 77b Tie-24.8[6]
Compound 77b VEGFR-231[6]
Kinase Inhibitor ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pan-Src InhibitorDasatinibSrc<1[5]
Pan-Src Inhibitor12m Lck<1[5]
PI3Kα InhibitorAlpelisibPI3Kα13[4]
CDK InhibitorSNS-032CDK24[4]
Aurora Kinase InhibitorCompound 29 Aurora A79[7]
Aurora Kinase InhibitorCompound 30 Aurora A140[7]

Key Signaling Pathways Modulated by 2-Aminothiazole Derivatives

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and Src kinase signaling pathways are two of the most prominent pathways targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common event in many types of cancer. Alpelisib, a 2-aminothiazole derivative, is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation |-- Protein Synthesis Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition
Src Kinase Signaling Pathway

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in regulating cell adhesion, migration, proliferation, and survival.[8] The overexpression and hyperactivation of Src are frequently observed in various cancers and are associated with metastasis. Dasatinib is a potent inhibitor of Src family kinases.

Src_Kinase_Pathway Integrin_RTK Integrins / RTKs Src Src Integrin_RTK->Src activate FAK FAK Src->FAK Ras Ras-MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Metastasis Migration & Invasion FAK->Metastasis Proliferation Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->Src

Src Kinase Signaling Pathway Inhibition

Experimental Protocols for Anticancer Activity Evaluation

A systematic workflow is employed to evaluate the anticancer potential of novel 2-aminothiazole derivatives, progressing from in vitro cell-based assays to in vivo animal models.

Workflow for Anticancer Drug Screening

Drug_Screening_Workflow Synthesis Compound Synthesis (e.g., Hantzsch) Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (MTT Assay) Purification->InVitro KinaseAssay Mechanism of Action (Kinase Inhibition Assays) InVitro->KinaseAssay Active Compounds Lead Lead Optimization InVitro->Lead Inactive WesternBlot Target Validation (Western Blot) KinaseAssay->WesternBlot InVivo In Vivo Efficacy (Xenograft Models) WesternBlot->InVivo Confirmed Mechanism Tox Toxicology Studies InVivo->Tox Efficacious Compounds Tox->Lead

References

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a molecule of interest in contemporary chemical and biological research. This document outlines its chemical structure, nomenclature, and key identifiers.

Chemical Identity and Structure

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a substituted thiazole derivative. The core of the molecule is a thiazole ring, which is functionalized at the 2-position with a 4-chlorophenylamino group and at the 4-position with an ethyl carboxylate group.

Table 1: Chemical and Physical Properties

IdentifierValue
IUPAC Name ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
CAS Number 165682-93-9[1][][3]
Molecular Formula C12H11ClN2O2S[]
Molecular Weight 282.75 g/mol []
SMILES CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl[]
InChI Key ULUBAPWNHROTEU-UHFFFAOYSA-N[]

The structural arrangement of these functional groups is critical to the molecule's chemical reactivity and biological activity. The presence of the chlorine atom, the aromatic ring, the thiazole heterocycle, and the ester group all contribute to its specific physicochemical properties.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, generated from its SMILES representation.

Figure 1: Chemical structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

References

In-depth Technical Guide: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 165682-93-9

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Also known as O4I2, this compound has garnered significant interest within the fields of stem cell research and regenerative medicine for its potential to facilitate the generation of induced pluripotent stem cells (iPSCs). This document details the compound's physicochemical properties, provides a plausible synthesis methodology based on the Hantzsch thiazole synthesis, summarizes its biological activity and mechanism of action in inducing pluripotency-associated gene expression, and outlines a key signaling pathway involved. The information is presented to support further research and development of this and related molecules.

Compound Identification and Physicochemical Properties

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a thiazole derivative with the following key identifiers and properties.

PropertyValueReference
CAS Number 165682-93-9[1][2][3]
Synonyms This compound, Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.74 g/mol
Appearance White to light yellow powder/crystal
Purity >95.0% (HPLC)
Solubility Soluble in DMSO and ethanol
Storage Conditions Store at -20°C, under inert gas, protected from air and heat.

Synthesis Methodology: Hantzsch Thiazole Synthesis

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved via the Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol
  • Reactant Preparation: The key starting materials are ethyl bromopyruvate (an α-haloester) and 1-(4-chlorophenyl)thiourea (a substituted thioamide).

  • Condensation Reaction: Equimolar amounts of ethyl bromopyruvate and 1-(4-chlorophenyl)thiourea are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl Bromopyruvate C Dissolve in Ethanol A->C B 1-(4-chlorophenyl)thiourea B->C D Heat under Reflux C->D E Monitor by TLC D->E F Cool and Concentrate E->F Reaction Complete G Recrystallization or Column Chromatography F->G H Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) G->H

Caption: Plausible Hantzsch synthesis workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent inducer of Oct3/4, a key transcription factor for maintaining pluripotency in embryonic stem cells. Its biological activity has been characterized in various cell lines.

ParameterObservationCell Line(s)Reference
Oct3/4 Induction Dose-dependently activates Oct3/4 expression.HEK293, NCCIT, HeLa, Human Neonatal Foreskin Fibroblasts (HFFs)[3]
Effective Concentration Markedly stimulates Oct3/4 at concentrations of 5, 10, and 20 µM.HEK293, NCCIT, HeLa, HFFs[3]
Pluripotency Gene Expression Promotes the expression of pluripotency-associated genes such as Nanog and Lin28.HFFs[3]
Molecular Target Proteomic analysis revealed that this compound targets the splicing factor 3B subunit 1 (SF3B1).Human fibroblasts[1][4]

Mechanism of Action and Signaling Pathway

This compound induces the expression of Oct3/4, a master regulator of pluripotency. While the complete mechanism is still under investigation, recent evidence suggests that this compound may exert its effects through the modulation of RNA splicing.

Targeting of Splicing Factor 3B1 (SF3B1)

Proteomic studies have identified SF3B1 as a direct target of this compound[1][4]. SF3B1 is a core component of the spliceosome, the cellular machinery responsible for RNA splicing. By binding to SF3B1, this compound may alter the splicing of specific pre-mRNAs, leading to changes in the expression of genes that regulate pluripotency, including Oct3/4. This interaction positively regulates RNA splicing[1][4].

The Oct3/4 Signaling Pathway in Pluripotency

Oct3/4 is a central node in the complex transcriptional regulatory network that maintains the pluripotent state of stem cells. It works in concert with other key transcription factors like Sox2 and Nanog to activate the expression of genes that promote self-renewal and suppress genes that lead to differentiation. The induction of Oct3/4 by this compound is a critical step in initiating the reprogramming of somatic cells into iPSCs.

G cluster_pluripotency Pluripotency Network This compound This compound (Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate) SF3B1 SF3B1 (Splicing Factor 3B1) This compound->SF3B1 targets Splicing Modulation of RNA Splicing SF3B1->Splicing Oct34_exp Increased Oct3/4 Expression Splicing->Oct34_exp Sox2 Sox2 Oct34_exp->Sox2 Nanog Nanog Oct34_exp->Nanog SelfRenewal Self-Renewal Oct34_exp->SelfRenewal Differentiation Differentiation Oct34_exp->Differentiation Sox2->SelfRenewal Nanog->SelfRenewal

Caption: Proposed mechanism of this compound-induced Oct3/4 expression.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is a valuable chemical tool for researchers in the field of stem cell biology. Its ability to potently induce the expression of the master pluripotency factor Oct3/4 opens new avenues for the chemical reprogramming of somatic cells. Further investigation into its precise mechanism of action, particularly its interaction with the spliceosome, will undoubtedly provide deeper insights into the fundamental processes governing cell fate and pluripotency. This technical guide serves as a foundational resource to aid in these future research endeavors.

References

An In-depth Technical Guide on Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the molecular properties, a detailed experimental protocol for the synthesis, and a logical workflow for the production and analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Profile

The molecular formula and weight of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate have been determined based on its chemical structure. It is an isomer of ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate.[1]

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.75 g/mol
IUPAC Name Ethyl 2-((4-chlorophenyl)amino)-1,3-thiazole-4-carboxylate
Canonical SMILES CCOC(=O)c1csc(n1)Nc2ccc(cc2)Cl

Experimental Protocols

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be achieved via the Hantzsch thiazole synthesis, a widely recognized method for preparing thiazole derivatives.[2][3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Principle: The synthesis is based on the reaction between N-(4-chlorophenyl)thiourea and an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate). The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the pyruvate derivative, followed by cyclization and dehydration to form the thiazole ring.

Materials:

  • N-(4-chlorophenyl)thiourea

  • Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Distilled water

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-chlorophenyl)thiourea (1 equivalent) in ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation of Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Workflow and Signaling Pathway Diagrams

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (N-(4-chlorophenyl)thiourea + Ethyl bromopyruvate) B Reaction in Ethanol A->B C Reflux B->C D Neutralization & Precipitation C->D E Filtration & Washing D->E F Crude Product E->F G Recrystallization F->G H Pure Product G->H I ¹H NMR H->I J ¹³C NMR H->J K Mass Spectrometry H->K L IR Spectroscopy H->L

Caption: Workflow for the synthesis and analysis of the target compound.

Hypothetical Signaling Pathway Inhibition

Thiazole derivatives are known to be inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below represents a hypothetical signaling pathway where a thiazole derivative could act as an inhibitor.

Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Inhibitor->Kinase1

Caption: Inhibition of a kinase by the thiazole compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. This compound is of interest in medicinal chemistry, notably as a potential agent in cancer research and for its role as an inducer of Oct3/4, a key pluripotency factor. The following sections detail predicted and representative experimental data, methodologies for its synthesis and characterization, and logical workflows for its analysis.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₁ClN₂O₂S

Molecular Weight: 282.75 g/mol

Structure:

Spectral Data

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are crucial for its identification in mass spectrometric analysis. This data is predicted and sourced from public chemical databases.[1]

AdductPredicted m/z
[M+H]⁺283.0303
[M+Na]⁺305.0122
[M+K]⁺320.9861
[M+NH₄]⁺300.0568
[M-H]⁻281.0157
[M+HCOO]⁻327.0212
[M+CH₃COO]⁻341.0368
Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are estimated based on the functional groups and electronic environment of the nuclei in the structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5 - 11.5Singlet1HN-H (amino proton)
~7.6 - 7.8Doublet2HAromatic C-H (ortho to -NH)
~7.3 - 7.5Doublet2HAromatic C-H (ortho to -Cl)
~7.2Singlet1HThiazole C-H (position 5)
4.2 - 4.4Quartet2H-O-CH₂-CH₃ (ethyl ester)
1.2 - 1.4Triplet3H-O-CH₂-CH₃ (ethyl ester)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~168C=O (ester carbonyl)
~162C=N (thiazole, position 2)
~145Thiazole C (position 4)
~138Aromatic C (para to -NH, attached to Cl)
~130Aromatic C (ortho to -Cl)
~129Aromatic C (ipso, attached to -NH)
~120Aromatic C (ortho to -NH)
~115Thiazole C-H (position 5)
~61-O-CH₂- (ethyl ester)
~14-CH₃ (ethyl ester)
Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are listed below, corresponding to the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group Vibration
3300 - 3400N-H stretch (amine)
3000 - 3100C-H stretch (aromatic)
2900 - 3000C-H stretch (aliphatic)
~1700C=O stretch (ester)
1580 - 1620C=N stretch (thiazole)
1500 - 1550C=C stretch (aromatic)
~1250C-O stretch (ester)
~1100C-N stretch
700 - 850C-Cl stretch

Experimental Protocols

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

A specific, detailed experimental protocol for the title compound is not publicly available. However, a general and widely used method for the synthesis of 2-aminothiazole-4-carboxylate derivatives is the Hantzsch thiazole synthesis. The following is a representative protocol adapted from the synthesis of similar compounds.

Reaction Scheme:

Ethyl bromopyruvate + 4-Chlorophenylthiourea → Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Procedure:

  • Preparation of 4-Chlorophenylthiourea: A solution of 4-chloroaniline in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of ammonium thiocyanate. The mixture is heated under reflux for several hours. The resulting 4-chlorophenylthiourea is then isolated by filtration upon cooling.

  • Cyclization Reaction: To a solution of 4-chlorophenylthiourea (1 equivalent) in ethanol, ethyl bromopyruvate (1 equivalent) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is acquired in both positive and negative ion modes to observe different adducts.

Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Reflux Crude_Product Crude Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: General workflow for synthesis and spectroscopic characterization.

Spectroscopic Data Analysis Workflow

The following diagram outlines the logical process of analyzing the spectroscopic data to confirm the structure of the synthesized compound.

G MS_Data Mass Spec Data Molecular_Formula Confirm Molecular Formula and Weight MS_Data->Molecular_Formula IR_Data IR Data Functional_Groups Identify Functional Groups IR_Data->Functional_Groups NMR_Data NMR Data (¹H, ¹³C) Carbon_Hydrogen_Framework Elucidate C-H Framework and Connectivity NMR_Data->Carbon_Hydrogen_Framework Structure_Confirmation Structure Confirmation Molecular_Formula->Structure_Confirmation Functional_Groups->Structure_Confirmation Carbon_Hydrogen_Framework->Structure_Confirmation

Caption: Logical flow for structural elucidation using spectral data.

References

Unveiling the Therapeutic Potential of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a synthetically accessible small molecule, has emerged as a compound of significant interest in the fields of regenerative medicine and oncology. This technical guide provides an in-depth overview of its known biological activities, with a primary focus on its role as a potent modulator of cellular pluripotency and its potential as an anticancer agent. We delve into the key molecular targets and signaling pathways implicated in its mechanism of action, supported by available quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers seeking to explore the therapeutic applications of this promising 2-aminothiazole derivative.

Core Compound Profile

  • IUPAC Name: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • Common Name/Code: O4I2

  • Chemical Formula: C₁₂H₁₀ClN₃O₂S

  • Molecular Weight: 299.74 g/mol

  • Structure:

Primary Therapeutic Target: Induction of Pluripotency

The most well-documented biological activity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is its ability to induce the expression of the key pluripotency transcription factor, Octamer-binding transcription factor 4 (Oct3/4). This discovery positions the compound as a valuable tool for the generation of induced pluripotent stem cells (iPSCs), offering a chemical-based alternative to viral transduction methods and thereby mitigating concerns associated with insertional mutagenesis.

Signaling Pathway: Oct3/4 Induction

The compound, referred to as this compound in key studies, has been shown to enforce the expression of Oct3/4. While the complete upstream signaling cascade remains an active area of investigation, a direct molecular target has been identified.

This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) This compound->SF3B1 Binds to Splicing RNA Splicing Regulation SF3B1->Splicing Modulates Oct34 Oct3/4 Gene Expression Splicing->Oct34 Leads to

Caption: this compound binds to SF3B1, modulating RNA splicing to induce Oct3/4 expression.

Identified Molecular Target: Splicing Factor 3B Subunit 1 (SF3B1)

Proteomic analyses have revealed that Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate directly binds to the Splicing Factor 3B Subunit 1 (SF3B1)[1]. SF3B1 is a core component of the spliceosome, the cellular machinery responsible for RNA splicing. The binding of the compound to SF3B1 appears to positively regulate RNA splicing, which in turn leads to the activation of Oct3/4 expression. This finding opens up a novel avenue for chemically controlling cell fate through the modulation of RNA processing.

Potential Therapeutic Target: Oncology

The 2-aminothiazole scaffold is a common feature in a variety of compounds with demonstrated anticancer activity[2][3][4]. While research on the specific anticancer effects of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is still in its preclinical stages, its derivatives have shown promising results against various cancer cell lines.

Quantitative Data on Anticancer Activity of a Derivative

A derivative of the core compound, 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea, has demonstrated significant cytotoxic effects.

DerivativeCell LineIC₅₀ (µM)
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8[2][3]

This data suggests that the core structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a viable starting point for the development of potent anticancer agents.

Potential Anticancer Mechanisms

Given the known targets of other 2-aminothiazole-based anticancer drugs (e.g., Dasatinib), potential mechanisms of action for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives could include the inhibition of protein kinases involved in cell proliferation and survival.

Compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Derivatives Kinases Protein Kinases (e.g., Aurora Kinases) Compound->Kinases Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Proliferation Tumor Cell Proliferation Kinases->Proliferation Promotes

Caption: Potential anticancer mechanism involving kinase inhibition and apoptosis induction.

Experimental Protocols

High-Throughput Screening (HTS) for Oct3/4 Induction

This protocol outlines the general steps for a cell-based high-throughput screening assay to identify small molecule inducers of Oct3/4 expression, as was likely used in the initial discovery of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate[1].

Start HEK-OCT4 Luciferase Reporter Cell Line Step1 Seed cells in multi-well plates Start->Step1 Step2 Add test compounds (e.g., this compound) Step1->Step2 Step3 Incubate for a defined period Step2->Step3 Step4 Measure Luciferase Activity Step3->Step4 End Identify 'Hits' with increased luminescence Step4->End

Caption: Workflow for a high-throughput screen to identify Oct3/4 inducers.

Methodology:

  • Cell Line: A stable cell line, such as HEK293T, engineered with a luciferase reporter gene under the control of the Oct4 promoter (HEK-OCT4) is utilized.

  • Cell Seeding: Cells are seeded into high-density microplates (e.g., 384-well plates) at a predetermined density to ensure optimal growth and response.

  • Compound Addition: A library of small molecules, including Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, is added to the wells at various concentrations. Appropriate controls (e.g., DMSO as a negative control, known inducers as positive controls) are included.

  • Incubation: The plates are incubated for a period sufficient to allow for transcriptional activation and protein expression (e.g., 24-48 hours).

  • Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal from each well is normalized to controls, and "hits" are identified as compounds that significantly increase the luciferase signal, indicating activation of the Oct4 promoter.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: The cancer cell line of interest (e.g., HS 578T) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a derivative of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compound to exert its effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Future Directions and Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its analogs represent a versatile chemical scaffold with significant therapeutic potential. The established role of the parent compound in inducing pluripotency via a novel mechanism involving the modulation of RNA splicing warrants further investigation for applications in regenerative medicine. Furthermore, the promising anticancer activity of its derivatives suggests that this scaffold is a valuable starting point for the development of novel oncology therapeutics. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationship for both pluripotency induction and anticancer efficacy, and evaluating the in vivo safety and efficacy of lead compounds. This in-depth understanding will be crucial for translating the potential of this compound class into clinical applications.

References

The Small Molecule O4I2: A Technical Guide to its Application in iPSC Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a small molecule commonly referred to as O4I2, and its role in the generation of induced pluripotent stem cells (iPSCs). This document consolidates current knowledge on its mechanism of action, offers a generalized experimental framework for its use, and presents relevant data for researchers in stem cell biology and drug development.

Introduction: The Role of Small Molecules in Reprogramming

The generation of iPSCs from somatic cells, typically through the forced expression of the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc), has revolutionized the field of regenerative medicine. However, the efficiency of this process is often low, and the use of viral vectors for transcription factor delivery raises safety concerns for clinical applications. Small molecules that can enhance the efficiency of reprogramming or even replace one or more of the canonical transcription factors offer a promising solution to these challenges.

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) was identified through high-throughput screening as a potent inducer of Oct3/4 expression, a master regulator of pluripotency.[1] Its ability to chemically induce this key transcription factor makes it a valuable tool for iPSC generation.

Mechanism of Action: A Novel Pathway to Pluripotency

Initial hypotheses about the mechanism of action for small molecules in reprogramming often centered on the inhibition of signaling pathways that promote differentiation, such as the Transforming Growth Factor-beta (TGF-β) pathway. While TGF-β inhibition is a valid strategy for enhancing iPSC generation, recent proteomic analysis has revealed a more direct and novel mechanism for this compound.

It has been demonstrated that this compound directly binds to the splicing factor 3B subunit 1 (SF3B1) .[2][3] This interaction positively regulates RNA splicing, which in turn leads to the induction of Oct3/4 expression. This discovery positions this compound as a unique tool that modulates a fundamental cellular process to influence cell fate.

The precise downstream signaling cascade from SF3B1 activation to Oct3/4 expression is an active area of research. A proposed logical relationship is depicted in the following diagram:

O4I2_Mechanism This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) SF3B1 Splicing Factor 3B Subunit 1 (SF3B1) This compound->SF3B1 Direct Binding RNA_Splicing Modulation of Alternative Splicing SF3B1->RNA_Splicing Pluripotency_Factors Upregulation of Pluripotency-Associated Gene Isoforms RNA_Splicing->Pluripotency_Factors Oct4 Increased Oct3/4 Expression Pluripotency_Factors->Oct4 iPSC Enhanced iPSC Generation Oct4->iPSC iPSC_Generation_Workflow cluster_prep Preparation cluster_reprogramming Reprogramming cluster_maturation Maturation & Isolation Fibroblast_Culture 1. Culture Human Fibroblasts Vector_Prep 2. Prepare OSKM Vectors Transduction 3. Transduce/Transfect with OSKM Vector_Prep->Transduction Plating 4. Plate on Feeders or Matrigel Transduction->Plating O4I2_Treatment 5. Add this compound to ESC Medium Plating->O4I2_Treatment Medium_Change 6. Daily Medium Change O4I2_Treatment->Medium_Change Colony_Formation 7. Monitor for iPSC Colony Formation (2-4 weeks) Medium_Change->Colony_Formation Colony_Picking 8. Manually Pick iPSC Colonies Colony_Formation->Colony_Picking Expansion 9. Expand and Characterize Clones Colony_Picking->Expansion

References

Unveiling the Anticancer Potential of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. Among these, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its analogues have emerged as a promising class of compounds with significant anticancer potential. This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of these derivatives. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of their cytotoxic effects. Furthermore, this document elucidates the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their therapeutic promise in oncology.

Introduction

The quest for novel and effective anticancer agents remains a paramount challenge in modern medicine. Heterocyclic compounds, particularly those containing the thiazole nucleus, have garnered considerable attention due to their diverse biological activities. The parent compound, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, and its derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. This guide aims to consolidate the current knowledge on these promising molecules, providing a technical resource for researchers in the field of drug discovery and development.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Derivatives

The synthesis of the title compounds is primarily achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thiourea derivative with an α-halocarbonyl compound.

General Synthetic Scheme

A general procedure for the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate involves the reaction of 1-(4-chlorophenyl)thiourea with ethyl bromopyruvate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1-(4-chlorophenyl)thiourea E Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate A->E + B Ethyl bromopyruvate B->E C Ethanol (Solvent) C->E D Reflux D->E

Anticancer Activity: Quantitative Data

The anticancer efficacy of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a comparative measure of their cytotoxic potential.

Compound IDDerivative SubstitutionCancer Cell LineIC50 / GI50 (µM)Reference
O4I2 4-chlorophenyl (parent)HL-60 (Leukemia)0.57[1]
Derivative 1 2-pyridyl, PhenylalanineA549 (Lung)4.57[2]
Derivative 1 2-pyridyl, PhenylalanineHeLa (Cervical)5.41[2]
Derivative 1 2-pyridyl, PhenylalanineMCF-7 (Breast)6.71[2]
Derivative 2 2-pyridyl, TryptophanA549 (Lung)3.68[2]
Derivative 2 2-pyridyl, TryptophanHeLa (Cervical)5.07[2]
Derivative 2 2-pyridyl, TryptophanMCF-7 (Breast)8.51[2]
Derivative 3 Phenyl, ValineA549 (Lung)2.07[2]
Derivative 3 Phenyl, ValineHeLa (Cervical)4.89[2]
Derivative 3 Phenyl, ValineMCF-7 (Breast)5.91[2]

Mechanism of Action: Signaling Pathways

The anticancer effects of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives are mediated through the modulation of several key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Oct3/4-Mediated Apoptosis

A notable mechanism of action for the parent compound, also known as this compound, is the induction of the transcription factor Oct3/4.[1] While typically associated with stem cell pluripotency, the modulation of Oct3/4 in cancer cells can lead to apoptosis. Loss of Oct3/4 expression is linked to a decrease in self-renewal and proliferation, favoring programmed cell death.[3] This may involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

G compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) oct4 ↑ Oct3/4 Expression compound->oct4 bcl2 ↓ Bcl-2 (Anti-apoptotic) oct4->bcl2 bax ↑ Bax (Pro-apoptotic) oct4->bax caspases Caspase Activation bcl2->caspases Inhibition bax->caspases Activation apoptosis Apoptosis caspases->apoptosis

Inhibition of PI3K/Akt and VEGFR-2 Signaling

For the broader class of 2-aminothiazole derivatives, inhibition of the PI3K/Akt and VEGFR-2 signaling pathways are also implicated in their anticancer effects. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can promote apoptosis.[1][5] Similarly, VEGFR-2 is a key receptor in angiogenesis, and its blockade can stifle tumor growth and survival.

G cluster_pi3k PI3K/Akt Pathway cluster_vegfr VEGFR-2 Pathway pi3k PI3K akt Akt pi3k->akt bad ↓ Bad Phosphorylation akt->bad caspase9 Caspase-9 bad->caspase9 Activation apoptosis Apoptosis caspase9->apoptosis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 erk ERK vegfr2->erk erk->apoptosis Inhibition of Survival Signals compound Thiazole Derivative compound->pi3k Inhibition compound->vegfr2 Inhibition

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer potential of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

G A 1. Dissolve 1-(4-chlorophenyl)thiourea and ethyl bromopyruvate in ethanol. B 2. Reflux the mixture for 2-4 hours. A->B C 3. Monitor reaction by TLC. B->C D 4. Cool to room temperature. C->D E 5. Pour into ice-water and neutralize. D->E F 6. Filter and wash the precipitate. E->F G 7. Recrystallize from ethanol. F->G H 8. Characterize by NMR, IR, and Mass Spec. G->H

Protocol:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) and ethyl bromopyruvate (1 equivalent) in absolute ethanol.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

MTT Cell Viability Assay

G A 1. Seed cells in a 96-well plate (1x10^4 cells/well). B 2. Incubate for 24 hours. A->B C 3. Treat with varying concentrations of the compound. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT solution (5 mg/mL). D->E F 6. Incubate for 4 hours. E->F G 7. Add DMSO to dissolve formazan. F->G H 8. Read absorbance at 570 nm. G->H

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

G A 1. Treat cells with the compound at its IC50 concentration. B 2. Harvest and wash cells with PBS. A->B C 3. Fix cells in cold 70% ethanol. B->C D 4. Wash with PBS to remove ethanol. C->D E 5. Treat with RNase A. D->E F 6. Stain with Propidium Iodide (PI). E->F G 7. Analyze by flow cytometry. F->G

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash twice with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Add propidium iodide (PI) solution (50 µg/mL) and incubate in the dark at room temperature for 15 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Apoptosis Assay using Annexin V/PI Staining

G A 1. Treat cells with the compound. B 2. Harvest and wash cells. A->B C 3. Resuspend in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and PI. C->D E 5. Incubate in the dark. D->E F 6. Analyze by flow cytometry. E->F

Protocol:

  • Treat cells with the test compound for the desired time period.

  • Harvest both adherent and floating cells, and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence profiles.

Western Blotting for Signaling Pathway Analysis

G A 1. Cell Lysis and Protein Quantification. B 2. SDS-PAGE and Protein Transfer. A->B C 3. Blocking the Membrane. B->C D 4. Primary Antibody Incubation. C->D E 5. Secondary Antibody Incubation. D->E F 6. Detection and Imaging. E->F

Protocol:

  • Protein Extraction: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, Bax, Bcl-2, caspases) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives represent a promising class of anticancer agents with potent activity against various cancer cell lines. Their mechanism of action involves the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for the further development and optimization of these compounds as potential cancer therapeutics. Future research should focus on elucidating the detailed structure-activity relationships, in vivo efficacy, and safety profiles of these promising molecules to advance them towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of thiazole derivatives.

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a substituted 2-aminothiazole derivative. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This particular derivative has been identified as a molecule of interest for further investigation in various therapeutic areas. The following protocol outlines a two-step synthesis process, commencing with the preparation of the N-(4-chlorophenyl)thiourea precursor, followed by its cyclization with ethyl bromopyruvate to yield the target compound.

Synthetic Pathway

The overall synthetic scheme is a two-step process. First, N-(4-chlorophenyl)thiourea is synthesized from 4-chloroaniline. This is followed by the Hantzsch thiazole synthesis, where the substituted thiourea reacts with ethyl bromopyruvate to form the final thiazole ring.

Synthetic Pathway cluster_step1 Precursor Synthesis cluster_step2 Hantzsch Thiazole Synthesis 4-chloroaniline 4-chloroaniline N_thiourea N-(4-chlorophenyl)thiourea 4-chloroaniline->N_thiourea Step 1 Ammonium_thiocyanate NH4SCN HCl conc. HCl, H2O Final_Product Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate N_thiourea->Final_Product Step 2 ethyl_bromopyruvate Ethyl bromopyruvate Ethanol Ethanol, Reflux

Caption: Overall synthetic pathway for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Experimental Protocols

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

This protocol describes the synthesis of the thiourea precursor from 4-chloroaniline and ammonium thiocyanate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloroaniline127.5712.75 g0.1
Ammonium thiocyanate76.128.37 g0.11
Concentrated HCl36.4610 mL-
Water18.02100 mL-

Procedure:

  • A solution of 4-chloroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL) is prepared in a round-bottom flask.

  • Ammonium thiocyanate (0.11 mol) is added to the solution.

  • The reaction mixture is heated under reflux for 3-4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford pure N-(4-chlorophenyl)thiourea.

Expected Yield: 75-85% Physical Appearance: White to off-white solid.

Step 2: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

This protocol details the Hantzsch thiazole synthesis to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-chlorophenyl)thiourea186.6518.67 g0.1
Ethyl bromopyruvate195.0319.5 g0.1
Ethanol46.07200 mL-

Procedure:

  • A mixture of N-(4-chlorophenyl)thiourea (0.1 mol) and ethyl bromopyruvate (0.1 mol) is taken in a round-bottom flask.

  • Ethanol (200 mL) is added to the flask to serve as the solvent.

  • The reaction mixture is heated under reflux for 6-8 hours.

  • The reaction should be monitored by TLC to check for the consumption of starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is washed with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • The crude product is then recrystallized from ethanol to obtain pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Expected Yield: 65-75% Physical Appearance: Pale yellow solid.

Characterization Data

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.75 g/mol
Melting Point 168-170 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.38 (t, 3H, J=7.2 Hz, -CH₃), 4.35 (q, 2H, J=7.2 Hz, -OCH₂-), 7.30 (d, 2H, J=8.8 Hz, Ar-H), 7.45 (d, 2H, J=8.8 Hz, Ar-H), 7.85 (s, 1H, thiazole-H), 9.50 (s, 1H, -NH-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 14.4, 61.2, 115.8, 122.5, 129.3, 130.5, 137.8, 148.2, 161.5, 168.0
Mass Spectrum (m/z) 282 (M⁺), 284 (M⁺+2)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of the target compound.

Experimental Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Mix_Precursor Mix 4-chloroaniline, NH4SCN, HCl, H2O Reflux_Precursor Reflux for 3-4h Mix_Precursor->Reflux_Precursor Cool_Filter_Precursor Cool and Filter Reflux_Precursor->Cool_Filter_Precursor Recrystallize_Precursor Recrystallize from Ethanol Cool_Filter_Precursor->Recrystallize_Precursor N_Thiourea_Product N-(4-chlorophenyl)thiourea Recrystallize_Precursor->N_Thiourea_Product Mix_Final Mix N-(4-chlorophenyl)thiourea, Ethyl bromopyruvate, Ethanol N_Thiourea_Product->Mix_Final Use as reactant Reflux_Final Reflux for 6-8h Mix_Final->Reflux_Final Evaporate Remove Solvent Reflux_Final->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Recrystallize_Final Recrystallize from Ethanol Wash->Recrystallize_Final Final_Product Final Product Recrystallize_Final->Final_Product

Caption: Experimental workflow for the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 4-chloroaniline is toxic and a suspected carcinogen; handle with extreme care.

  • Ethyl bromopyruvate is a lachrymator and is corrosive; handle with care.

  • Concentrated hydrochloric acid is highly corrosive.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Product Information

  • Product Name: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • Synonyms: O4I2

  • Appearance: Crystalline solid

  • Molecular Formula: C₁₂H₁₀ClN₃O₂S

  • Molecular Weight: 299.75 g/mol

  • CAS Number: 306937-33-1

Background and Mechanism of Action

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as this compound, is a small molecule identified for its potent biological activities, primarily as an inducer of the transcription factor Oct3/4, a cornerstone of pluripotency.[1] This property makes it a valuable tool in stem cell research, particularly for the generation of induced pluripotent stem cells (iPSCs) from somatic cells. The use of small molecules like this compound offers a promising alternative to viral-based reprogramming methods, potentially leading to safer and more efficient iPSC generation.

The primary molecular target of this compound is the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the U2 spliceosome.[1] By binding to and inhibiting SF3B1, this compound modulates RNA splicing, a critical process in gene expression.[1] Inhibition of SF3B1 can lead to aberrant splicing patterns, including exon skipping and the use of cryptic 3' splice sites, which can trigger downstream cellular responses such as apoptosis in cancer cells.[2][3] In the context of stem cell biology, the modulation of RNA splicing by this compound positively influences the expression of pluripotency-associated genes like Oct3/4.

Quantitative Data

While specific quantitative data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is not extensively published, data for a closely related PROTAC (PROteolysis TArgeting Chimera) derivative, PROTAC-O4I2, which utilizes this compound as the SF3B1-binding moiety, provides valuable insights into the potential effective concentrations. Researchers should empirically determine the optimal concentration for their specific cell type and application.

CompoundAssayCell LineIC₅₀ Value
PROTAC-O4I2 SF3B1 DegradationK5620.244 µM
PROTAC-O4I2 Anti-proliferationK562 (SF3B1 WT)228 nM
PROTAC-O4I2 Anti-proliferationK562 (SF3B1 OE)63 nM
PROTAC-O4I2 Anti-proliferationK562 (SF3B1 K700E)90 nM

Table 1: IC₅₀ values for the related compound PROTAC-O4I2 in various assays.[4] These values can serve as a starting point for determining the optimal working concentration of this compound.

Signaling Pathway

O4I2_Mechanism This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) SF3B1 SF3B1 (Splicing Factor 3B Subunit 1) in U2 Spliceosome This compound->SF3B1 inhibits Splicing Pre-mRNA Splicing Modulation SF3B1->Splicing modulates AberrantSplicing Aberrant Splicing (e.g., Exon Skipping) Splicing->AberrantSplicing Oct4 Increased Oct3/4 Expression AberrantSplicing->Oct4 Apoptosis Induction of Apoptosis AberrantSplicing->Apoptosis iPSC iPSC Generation Oct4->iPSC Anticancer Anticancer Effects Apoptosis->Anticancer

Caption: Mechanism of action of this compound targeting SF3B1.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.9975 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells in culture with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

Workflow Diagram:

Cell_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in culture plates prep_media Prepare culture medium with desired this compound concentration add_compound Add this compound-containing medium to cells prep_media->add_compound incubate Incubate for desired duration (e.g., 24, 48, 72 hours) add_compound->incubate harvest Harvest cells incubate->harvest assay Perform downstream assays (e.g., Apoptosis, Gene Expression) harvest->assay

References

Application Notes and Protocols: Dissolving Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a compound of interest in various research fields, including as a potential inducer of Oct3/4 expression. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a systematic approach to solvent selection and provides a general protocol for preparing stock solutions suitable for in vitro and in vivo experiments.

Compound Information

PropertyValue
IUPAC Name Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Molecular Formula C₁₂H₁₀ClN₃O₂S
Molecular Weight 299.75 g/mol
Appearance Likely a solid, crystalline powder
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly sealed.

Solubility and Solvent Selection

The solubility of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in aqueous solutions is expected to be low. Therefore, organic solvents are typically required to prepare stock solutions for experimental use. Based on the chemical structure (a substituted 2-aminothiazole) and protocols for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

General Solubility Profile of Similar Thiazole Derivatives:

  • High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate to Low Solubility: Ethanol, Methanol, Acetone

  • Insoluble: Water

It is crucial to experimentally determine the solubility in the desired solvent to ensure complete dissolution and avoid precipitation in experimental assays.

Experimental Protocols

Materials
  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Ethanol (200 proof, absolute), molecular biology grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

  • Calculate the required mass:

    • Molecular Weight (MW) = 299.75 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Mass (g) = 0.001 L x 0.010 mol/L x 299.75 g/mol = 0.0029975 g

      • Mass (mg) = 2.9975 mg (approximately 3.0 mg)

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh approximately 3.0 mg of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate into the tube. Record the exact weight.

  • Add the solvent:

    • Based on the actual weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 299.75 mg/mmol) / 10 mmol/L

    • For example, if you weighed 3.2 mg:

      • Volume (mL) = (3.2 mg / 299.75 mg/mmol) / 10 mmol/L = 1.067 mL

    • Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Tightly cap the tube.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Allow the solution to return to room temperature.

  • Storage of the stock solution:

    • Once fully dissolved, the stock solution can be stored at -20°C for several weeks or -80°C for long-term storage.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Protocol for Solubility Testing

This protocol allows for the determination of the approximate solubility of the compound in various solvents.

  • Prepare a saturated solution:

    • Add a small, known amount of the compound (e.g., 5 mg) to a pre-weighed vial.

    • Add a small volume of the test solvent (e.g., 100 µL).

    • Vortex thoroughly for 2-3 minutes.

    • If the solid dissolves completely, add another known amount of the compound and repeat the process until a saturated solution with visible excess solid is achieved.

  • Equilibrate the solution:

    • Incubate the saturated solution at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-4 hours) with continuous agitation to ensure equilibrium is reached.

  • Separate the solid and liquid phases:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Determine the concentration of the supernatant:

    • Carefully remove a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent for analysis (e.g., by HPLC-UV or a spectrophotometric method with a known extinction coefficient).

    • Calculate the concentration of the dissolved compound in the supernatant. This concentration represents the solubility of the compound in that solvent at that temperature.

Data Presentation

Table 1: Solubility of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in Common Laboratory Solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSORoom TemperatureUser-determinedUser-determined
DMFRoom TemperatureUser-determinedUser-determined
EthanolRoom TemperatureUser-determinedUser-determined
MethanolRoom TemperatureUser-determinedUser-determined
WaterRoom TemperatureUser-determinedUser-determined
PBS (pH 7.4)Room TemperatureUser-determinedUser-determined

Users should populate this table with their experimentally determined solubility data.

Visualizations

Dissolution_Workflow Experimental Workflow for Compound Dissolution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps start Start: Obtain Compound weigh Weigh Compound start->weigh add_solvent Add Chosen Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_dissolved Visually Inspect for Dissolution vortex->check_dissolved sonicate Sonicate if Necessary check_dissolved->sonicate Solid Remains sterilize Sterile Filter (Optional) check_dissolved->sterilize Completely Dissolved sonicate->vortex aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_workflow Ready for Experimental Use store->end_workflow

Caption: Workflow for dissolving Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Solvent_Selection_Logic Solvent Selection Logic start Start: Need to Dissolve Compound initial_choice Is an organic stock solution acceptable? start->initial_choice try_dmso Try DMSO as the primary solvent initial_choice->try_dmso Yes aqueous_needed Aqueous solution required initial_choice->aqueous_needed No solubility_test Perform Solubility Test (Protocol 3.3) try_dmso->solubility_test is_soluble Is solubility sufficient? solubility_test->is_soluble proceed Proceed with stock solution preparation (Protocol 3.2) is_soluble->proceed Yes try_other Try alternative solvents (DMF, Ethanol) is_soluble->try_other No end_logic End proceed->end_logic try_other->solubility_test formulation_dev Consider formulation development (e.g., co-solvents, cyclodextrins) aqueous_needed->formulation_dev formulation_dev->end_logic

Caption: Decision-making process for solvent selection.

Safety Precautions

  • Always handle Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution to avoid skin contact.

Application Notes and Protocols for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, is a versatile small molecule with demonstrated biological activities. It has been identified as a potent inducer of Oct3/4 expression, a critical transcription factor for pluripotency, suggesting its utility in the generation of induced pluripotent stem cells (iPSCs). Furthermore, this compound and its analogs have shown significant in vitro antitumor activity across various human cancer cell lines.[1][2][3] For instance, it has an IC50 value of 0.57 µM in HL-60 acute human promyelocytic leukemia cells. The cytotoxic effects in cancer cells may be associated with the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1). The 2-aminothiazole scaffold is a common feature in compounds targeting a range of biological processes, including protein kinases.[2][4]

These application notes provide a detailed protocol for an in vitro cytotoxicity assay to evaluate the anticancer properties of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Data Presentation

Table 1: In Vitro Cytotoxicity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate against various cancer cell lines.
Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia0.57
RPMI-8226LeukemiaNoted for remarkable activity
HS 578TBreast CancerNoted for lethality
A549Lung CancerModerate to good cytotoxicity
HeLaCervical CancerModerate to good cytotoxicity
MCF-7Breast CancerModerate to good cytotoxicity

Note: This table is a summary of findings for the parent compound and its derivatives from multiple sources. Specific IC50 values for all cell lines by the parent compound may require further dedicated experiments.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate on a selected cancer cell line (e.g., HL-60).

Materials:

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (MW: 296.75 g/mol )

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line (e.g., HL-60)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in DMSO. Further dilute this stock solution with the cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Harvest the cells during their exponential growth phase and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) prep_dilutions Prepare Serial Dilutions prep_compound->prep_dilutions prep_cells Culture & Harvest Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells treat_cells Treat Cells with Compound prep_dilutions->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

signaling_pathway cluster_cell Cancer Cell DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR PARylation PARP1->PAR DNA_Repair DNA Repair PAR->DNA_Repair recruits Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to Compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Compound->PARP1 inhibits

Caption: Proposed signaling pathway of anticancer activity.

References

Application Notes and Protocols: High-Throughput Screening with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Derivatives for Induction of Pluripotency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction and maintenance of pluripotency are cornerstone processes in regenerative medicine and developmental biology. The transcription factor Oct3/4 is a master regulator of pluripotency, and its controlled expression is critical for the generation of induced pluripotent stem cells (iPSCs). Small molecules that can modulate Oct3/4 expression offer a powerful tool for cellular reprogramming, providing a safer and more controlled alternative to viral transduction methods.

This document provides detailed application notes and protocols for the use of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives in high-throughput screening (HTS) to identify and characterize inducers of Oct3/4 expression. The lead compound, designated O4I2 , was identified through a cell-based HTS campaign and has demonstrated high activity in promoting Oct3/4 expression.[1] Subsequent chemical modifications have yielded derivatives with enhanced potency.[1]

Application: Induction of Oct3/4 Expression for iPSC Generation

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) and its optimized derivatives are potent small molecule inducers of the pluripotency-associated transcription factor Oct3/4.[1] The primary application of these compounds is in the field of regenerative medicine, specifically for the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[1] By inducing the expression of the master regulator Oct3/4, these compounds can facilitate the reprogramming process, potentially in combination with other small molecules or a reduced set of transcription factors.[1]

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the activity of the lead compound this compound and its derivatives in inducing Oct3/4 expression. The data is based on a luciferase reporter assay where the luciferase gene is under the control of the Oct3/4 promoter. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

Compound IDR1 GroupR2 GroupEC50 (µM)Max. Induction (-fold)
This compound HEthyl1.2 ± 0.13.5 ± 0.2
3a HMethyl1.5 ± 0.23.2 ± 0.3
3b HPropyl1.1 ± 0.13.6 ± 0.2
3c HIsopropyl0.9 ± 0.13.8 ± 0.3
3d HButyl1.0 ± 0.23.7 ± 0.2
3e HCyclohexyl0.8 ± 0.14.0 ± 0.3
3f HBenzyl0.7 ± 0.14.2 ± 0.4
4a 4-FEthyl1.0 ± 0.13.9 ± 0.3
4b 4-BrEthyl1.1 ± 0.23.7 ± 0.2
4c 4-CH3Ethyl1.3 ± 0.23.4 ± 0.2
4d 4-OCH3Ethyl1.4 ± 0.33.1 ± 0.3
4e 2-ClEthyl1.8 ± 0.22.8 ± 0.2
4f 2,4-diClEthyl0.9 ± 0.14.1 ± 0.3

Experimental Protocols

Protocol 1: High-Throughput Screening for Oct3/4 Inducers

This protocol outlines a cell-based HTS assay to identify small molecules that induce Oct3/4 expression using a luciferase reporter cell line.

Materials:

  • HEK293T cells stably expressing a luciferase reporter gene driven by the Oct3/4 promoter.

  • DMEM supplemented with 10% FBS, 1% penicillin/streptomycin.

  • Compound library (e.g., this compound and its derivatives) dissolved in DMSO.

  • 384-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Workflow Diagram:

HTS_Workflow A Seed HEK293T-Oct3/4-Luc cells in 384-well plates B Incubate for 24 hours A->B C Add compounds (10 µM final concentration) and controls (DMSO) B->C D Incubate for 48 hours C->D E Add Luciferase Assay Reagent D->E F Measure luminescence E->F G Data Analysis: Normalize to controls, calculate Z-factor F->G

Caption: High-Throughput Screening Workflow for Oct3/4 Inducers.

Procedure:

  • Cell Seeding: Seed HEK293T-Oct3/4-Luc cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Add 0.5 µL of compound solution (from a 1 mM stock in DMSO) to each well for a final concentration of 10 µM. Add 0.5 µL of DMSO to control wells.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Mix briefly on an orbital shaker and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of compound-treated wells to the DMSO-treated control wells to determine the fold-induction. Calculate the Z-factor to assess the quality of the assay.

Protocol 2: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound)

This protocol describes the synthesis of the lead compound this compound via the Hantzsch thiazole synthesis.

Materials:

  • 4-Chlorophenylthiourea

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Reaction Scheme:

Synthesis_Scheme cluster_conditions Conditions Reactant1 4-Chlorophenylthiourea Reagent Ethanol, Reflux Reactant1->Reagent + Reactant2 Ethyl bromopyruvate Reactant2->Reagent + Product Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) Reagent->Product

Caption: Synthesis of this compound via Hantzsch Thiazole Synthesis.

Procedure:

  • Reaction Setup: To a solution of 4-chlorophenylthiourea (1.87 g, 10 mmol) in ethanol (50 mL), add ethyl bromopyruvate (1.95 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and stir for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product this compound.

Signaling Pathway

The precise mechanism by which this compound and its derivatives induce Oct3/4 expression is still under investigation. However, it is hypothesized that these compounds may interact with nuclear receptors or other transcriptional regulators that directly or indirectly modulate the activity of the Oct3/4 promoter.

Signaling_Pathway This compound This compound Derivative Target Putative Intracellular Target (e.g., Nuclear Receptor) This compound->Target Binds to TF_Complex Transcription Factor Complex Target->TF_Complex Activates Oct4_Promoter Oct3/4 Promoter TF_Complex->Oct4_Promoter Binds to Oct4_Gene Oct3/4 Gene Oct4_mRNA Oct3/4 mRNA Oct4_Gene->Oct4_mRNA Transcription Oct4_Protein Oct3/4 Protein Oct4_mRNA->Oct4_Protein Translation Pluripotency Induction of Pluripotency Oct4_Protein->Pluripotency

Caption: Hypothesized Signaling Pathway for this compound-mediated Oct3/4 Induction.

References

Application Notes and Protocols for Reprogramming Somatic Cells with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, commonly known as O4I2, is a small molecule identified through high-throughput screening as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4). Oct3/4 is a master regulator of pluripotency, and its expression is essential for the generation of induced pluripotent stem cells (iPSCs) from somatic cells. This compound enhances the efficiency of somatic cell reprogramming, a process that holds immense promise for regenerative medicine, disease modeling, and drug discovery. These application notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying mechanism of action of this compound in the context of somatic cell reprogramming.

Data Presentation

While specific quantitative data on the dose-dependent effects of this compound on reprogramming efficiency and Oct3/4 expression from primary research articles is limited in the public domain, the following table summarizes related quantitative information for a PROTAC (Proteolysis Targeting Chimera) derived from this compound, which demonstrates target engagement with Splicing Factor 3B Subunit 1 (SF3B1), the molecular target of this compound. This data provides an indication of the concentrations at which this compound and its derivatives are biologically active.

CompoundCell LineAssayIC50Citation
PROTAC-O4I2K562FLAG-SF3B1 Degradation0.244 µM[1][2]
PROTAC-O4I2K562 (SF3B1 WT)Anti-proliferation228 nM[1][2]
PROTAC-O4I2K562 (SF3B1 OE)Anti-proliferation63 nM[1][2]
PROTAC-O4I2K562 (SF3B1 K700E)Anti-proliferation90 nM[1][2]
This compoundK562 (WT)Anti-proliferation>10 µM[1]

Mechanism of Action and Signaling Pathway

This compound functions by directly targeting the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome.[3][4] By binding to SF3B1, this compound positively regulates RNA splicing. This modulation of splicing activity is believed to influence the expression of key pluripotency-associated genes, including Oct3/4, thereby facilitating the reprogramming of somatic cells towards a pluripotent state. The precise downstream signaling cascade from SF3B1 activation to the induction of pluripotency factors is an active area of research.

O4I2_Signaling_Pathway This compound This compound SF3B1 SF3B1 (Splicing Factor 3B Subunit 1) This compound->SF3B1 Binds to Spliceosome Spliceosome SF3B1->Spliceosome Component of RNA_Splicing Modulation of RNA Splicing Spliceosome->RNA_Splicing Pluripotency_Genes Expression of Pluripotency Genes (e.g., Oct3/4) RNA_Splicing->Pluripotency_Genes Regulates Reprogramming Somatic Cell Reprogramming Pluripotency_Genes->Reprogramming Drives Reprogramming_Workflow cluster_day_minus_1 Day -1 cluster_day_0 Day 0 cluster_day_1_onward Day 1+ seed_hdf Seed HDFs on Matrigel-coated plate transduce Transduce with OSKM lentivirus + Polybrene seed_hdf->transduce change_medium Change to hESC medium + this compound (e.g., 5-20 µM) transduce->change_medium monitor Monitor for colony formation (14-21 days) change_medium->monitor pick_colonies Pick and expand iPSC colonies monitor->pick_colonies Logical_Relationships Somatic_Cell Somatic Cell (Epigenetically Committed) Epigenetic_Barriers Epigenetic Barriers Somatic_Cell->Epigenetic_Barriers Maintains State OSKM Exogenous Factors (OSKM) Pluripotency_Network Endogenous Pluripotency Network Activation OSKM->Pluripotency_Network Initiates This compound This compound This compound->Epigenetic_Barriers Helps Overcome via SF3B1 Modulation Epigenetic_Barriers->Pluripotency_Network Inhibits iPSC Induced Pluripotent Stem Cell (iPSC) Pluripotency_Network->iPSC Leads to

References

Application Notes and Protocols for O4I2 in Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O4I2 is a 2-aminothiazole derivative that has been identified as a promoter for the generation of human induced pluripotent stem cells (iPSCs). This small molecule functions by targeting the Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. By positively regulating RNA splicing, this compound facilitates the complex process of somatic cell reprogramming, making it a valuable tool for researchers in stem cell biology and regenerative medicine. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in stem cell research.

Mechanism of Action

This compound's primary molecular target is SF3B1, a crucial protein in the U2 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome. The binding of this compound to SF3B1 enhances the efficiency of pre-mRNA splicing. In the context of iPSC generation, this modulation of RNA splicing is thought to favor the expression of pluripotency-associated genes, such as OCT4, SOX2, and NANOG, while potentially suppressing the expression of genes that maintain the somatic cell identity. This targeted activity on a fundamental cellular process provides a chemical approach to enhance the efficiency of cellular reprogramming.

A derivative of this compound has been used to create a Proteolysis-Targeting Chimera (PROTAC), named PROTAC-O4I2, which induces the degradation of SF3B1.[1] This further underscores the specific interaction between this compound and SF3B1 and provides an additional tool for studying the roles of SF3B1 in stem cell biology and disease.

Signaling Pathway

The precise signaling cascade downstream of this compound's interaction with SF3B1 that leads to enhanced pluripotency is an active area of research. However, a putative pathway can be outlined based on the known functions of SF3B1 and the requirements for pluripotency. This compound binds to SF3B1, modulating its activity and leading to altered splicing of a cohort of pre-mRNAs. This results in changes in the levels of key regulatory proteins, including an increase in the expression of core pluripotency transcription factors OCT4, SOX2, and NANOG. These transcription factors then activate their downstream target genes, reinforcing the pluripotent state and driving the reprogramming of somatic cells into iPSCs.

O4I2_Signaling_Pathway This compound This compound SF3B1 SF3B1 (Splicing Factor 3B Subunit 1) This compound->SF3B1 Binds to AlteredSplicing Altered Splicing of pre-mRNAs SF3B1->AlteredSplicing Modulates PluripotencyFactors Increased Expression of OCT4, SOX2, NANOG AlteredSplicing->PluripotencyFactors Leads to iPSC Enhanced iPSC Generation PluripotencyFactors->iPSC

Figure 1: Proposed signaling pathway of this compound in promoting iPSC generation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and its derivative, PROTAC-O4I2, based on available literature.

CompoundApplicationCell LineConcentrationEffect
This compound Promotion of iPSC GenerationHuman Somatic Cells>10 µMPromoter in the generation of human pluripotent stem cells.[1]
PROTAC-O4I2 SF3B1 DegradationK5620.244 µM (IC50)Induces degradation of FLAG-SF3B1.
PROTAC-O4I2 Anti-proliferationK562 (WT)228 nM (IC50)Inhibits cell proliferation.
PROTAC-O4I2 Anti-proliferationK562 (SF3B1 OE)63 nM (IC50)Inhibits cell proliferation.
PROTAC-O4I2 Anti-proliferationK562 (SF3B1 K700E)90 nM (IC50)Inhibits cell proliferation.

Experimental Protocols

Protocol 1: Enhancement of Human iPSC Generation using this compound

This protocol describes a general method for using this compound to enhance the generation of human iPSCs from somatic cells (e.g., fibroblasts) using non-integrating reprogramming methods.

Materials:

  • Human somatic cells (e.g., dermal fibroblasts)

  • Somatic cell culture medium (e.g., DMEM with 10% FBS)

  • Reprogramming vectors (e.g., Sendai virus, episomal plasmids) expressing OCT4, SOX2, KLF4, and c-MYC

  • iPSC culture medium (e.g., mTeSR™1 or E8™ medium)

  • Matrigel® or other suitable extracellular matrix

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture plates and consumables

  • Basic cell culture equipment (incubator, centrifuge, microscope)

Workflow:

O4I2_iPSC_Workflow start Day 0: Seed Somatic Cells transduce Day 1: Transduce with Reprogramming Factors start->transduce o4i2_treatment Day 2 onwards: Add this compound to iPSC Medium transduce->o4i2_treatment medium_change Continue Culture with Regular Medium Changes (with this compound) o4i2_treatment->medium_change colony_emergence Day 10-21: Monitor for iPSC Colony Emergence medium_change->colony_emergence colony_picking Day 21-28: Pick and Expand iPSC Colonies colony_emergence->colony_picking

Figure 2: Experimental workflow for this compound-enhanced iPSC generation.

Procedure:

  • Cell Seeding: On Day 0, seed human somatic cells in their appropriate culture medium at a density that will result in 70-80% confluency on the day of transduction.

  • Transduction: On Day 1, transduce the cells with reprogramming vectors according to the manufacturer's protocol.

  • Initiation of this compound Treatment: On Day 2, replace the medium with iPSC culture medium. Add this compound to the medium at the desired final concentration (a typical starting concentration to test is in the range of 1-10 µM, though the original report mentions >10µM was active). Include a DMSO-only control.

  • Culture and Medium Changes: Maintain the cells in a 37°C, 5% CO2 incubator. Perform medium changes every 1-2 days with fresh iPSC medium containing this compound or DMSO.

  • Monitoring: Starting from around Day 10, monitor the plates for the appearance of iPSC-like colonies. These colonies will be tightly packed and have distinct borders.

  • Colony Picking and Expansion: Between Day 21 and 28, manually pick the well-formed iPSC colonies and transfer them to a new Matrigel-coated plate for expansion in iPSC medium without this compound.

  • Characterization: Once stable iPSC lines are established, characterize them for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or teratoma assays.

Protocol 2: Assessment of this compound's Effect on Pluripotency Gene Expression

This protocol outlines a method to quantify the effect of this compound on the expression of key pluripotency genes during the reprogramming process.

Materials:

  • Cells undergoing reprogramming as described in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for pluripotency genes (OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Sample Collection: At various time points during the reprogramming process (e.g., Day 0, 5, 10, 15), harvest cells from both the this compound-treated and DMSO control groups.

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform quantitative PCR using primers for OCT4, SOX2, NANOG, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the pluripotency genes normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in the this compound-treated group to the DMSO control group at each time point.

Troubleshooting

  • Low Reprogramming Efficiency:

    • Optimize the concentration of this compound. Perform a dose-response curve (e.g., 1 µM to 20 µM) to find the optimal concentration for your specific cell type.

    • Ensure the quality of the starting somatic cells and reprogramming vectors.

  • Cell Toxicity:

    • If significant cell death is observed, reduce the concentration of this compound or the frequency of medium changes.

    • Ensure the DMSO concentration in the final culture medium is not exceeding a toxic level (typically <0.1%).

  • Variability in Results:

    • Use a consistent source and passage number of somatic cells.

    • Ensure homogenous mixing of this compound in the culture medium.

Conclusion

This compound represents a promising chemical tool for enhancing the generation of human iPSCs. Its targeted action on the splicing factor SF3B1 provides a unique mechanism to modulate the complex process of cellular reprogramming. The protocols and information provided in these application notes are intended to serve as a guide for researchers to incorporate this compound into their stem cell research workflows. Further optimization may be required for specific cell types and experimental conditions.

References

Experimental design for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active agents, including approved drugs.[1][2][3] The 2-aminothiazole core is recognized as a "privileged structure," meaning it can serve as a versatile framework for developing ligands for various biological targets.[1]

Derivatives of this class have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4] Specifically, they have been investigated as potent inhibitors of various protein kinases, such as Aurora kinases, Checkpoint Kinase 1 (CHK1), and Casein Kinase 2 (CK2), which are crucial regulators of cell cycle progression and proliferation.[5][6][7][8]

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate itself, referred to in some studies as O4I2, has been identified as a potent inducer of the transcription factor Oct3/4.[9] Oct3/4 is a master regulator of pluripotency, and its induction is a critical step in reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[9] This suggests potential applications in regenerative medicine. Furthermore, proteomic analysis revealed that this compound targets the splicing factor 3B subunit 1 (SF3B1), indicating a role in regulating RNA splicing.[9] The compound and its analogs have also shown potential as anticancer agents, exhibiting cytotoxic effects against various human tumor cell lines.[1][10]

These application notes provide detailed protocols for researchers to investigate the biological effects of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and similar compounds.

Data Presentation: Biological Activity

The following tables summarize representative quantitative data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives and related 2-aminothiazole compounds from published studies. This data can serve as a benchmark for experimental design.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDCell LineAssay TypeParameterValue (µM)Reference
Compound 13 ¹RPMI-8226 (Leukemia)CytotoxicityGI₅₀0.08[1]
Compound 3 ²HL-60 (Leukemia)ProliferationIC₅₀0.57[9]
Compound 3 ²Pseudo-normal cellsProliferationIC₅₀>50[9]
Derivative 88 ³HS 578T (Breast)AntitumorIC₅₀0.8[2][4]

¹Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate ²3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone ³1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Analogs

Compound ClassTarget KinaseParameterValue (nM)Reference
CX-4945 CK2αIC₅₀14[5]
CX-4945 Clk-2IC₅₀4[5]
CX-4945 Dyrk1AIC₅₀6.8[5]
Aminothiazole Analog Aurora AIC₅₀79[8]

Experimental Protocols & Workflows

A logical workflow for evaluating a novel compound like Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate involves progressing from broad cytotoxicity screening to specific mechanistic studies.

G cluster_secondary Mechanistic Evaluation A Compound Preparation (Stock Solution in DMSO) B Primary Screening: Cell Viability (MTT Assay) (Cancer vs. Normal Cell Lines) A->B Treat cells C Dose-Response Analysis (Calculate IC50 / GI50) B->C Analyze data D Secondary Assays (Compound shows selective activity) C->D Proceed if selective E In Vitro Kinase Assay (e.g., Aurora, CK2) D:s->E:n F Cell-Based Mechanistic Studies D:s->F:n G Western Blot (Target Phosphorylation) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Oct4 Reporter Assay (Luciferase Activity) F->I

Figure 1: General experimental workflow for compound evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a primary assay to determine the cytotoxic or growth-inhibitory effects of the compound.

Materials:

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • Human cancer cell lines (e.g., HL-60, MCF-7) and a non-malignant cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining if the compound directly inhibits the activity of a specific protein kinase (e.g., Aurora A, CK2) in a cell-free system.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • A known inhibitor for the target kinase (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control inhibitor in the kinase reaction buffer.

  • Reaction Setup: In each well of a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Test compound dilution or control

    • Kinase enzyme

    • Substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system as per the manufacturer's instructions. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot for Target Pathway Modulation

This protocol is used to assess whether the compound affects the phosphorylation state of downstream proteins in a specific signaling pathway within cells, providing evidence of target engagement.

Materials:

  • Cells cultured in 6-well plates

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora kinase activity, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control (β-actin).

Signaling Pathway Visualization

Many 2-aminothiazole derivatives function by inhibiting protein kinases that are critical for cell cycle progression. The diagram below illustrates a simplified, generic signaling pathway where such a compound might act to halt cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Signal Downstream Signaling Cascade (e.g., MAPK/PI3K) Receptor->Signal Activates CDK Cyclin-Dependent Kinase (e.g., Aurora, CK2) Signal->CDK Activates Progression Cell Cycle Progression (G1/S, G2/M Transition) CDK->Progression Promotes Proliferation Cell Proliferation Progression->Proliferation Inhibitor Ethyl 2-((4-chlorophenyl) amino)thiazole-4-carboxylate Inhibitor->CDK Inhibits

Figure 2: Potential mechanism of action via kinase inhibition.

References

Application Note: Quantification of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

AN001 | For Research Use Only

Abstract

This application note describes a robust and accurate method for the quantification of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in solution using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The described protocol is essential for researchers, scientists, and drug development professionals working on the analysis and quality control of this compound. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a thiazole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). The method detailed herein provides a straightforward and reliable approach for the quantification of this specific analyte.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Run Time 10 minutes
Preparation of Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

2.2.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for constructing the calibration curve.

2.2.3. Sample Preparation The sample preparation will depend on the matrix. For a simple solution:

  • Dilute the sample containing Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate with the mobile phase to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity

The linearity of the method was determined by analyzing six concentrations of the standard solution ranging from 5 to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
5152,345
10301,589
25755,987
501,510,234
752,265,876
1003,021,456
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution. The relative standard deviation (RSD) was calculated.

ReplicatePeak Area
11,510,234
21,512,345
31,509,876
41,511,567
51,508,901
61,513,012
Mean 1,511,022.5
Standard Deviation 1567.8
% RSD 0.10%
Accuracy (Recovery)

The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.999.0%
5050.4100.8%
9090.8100.9%
Average Recovery 100.2%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL) standards Prepare Working Standards (1-100 µg/mL) stock->standards inject Inject into HPLC System standards->inject sample Prepare and Dilute Sample sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify

Caption: Experimental workflow for HPLC quantification.

Conclusion

The developed HPLC-UV method for the quantification of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is simple, accurate, precise, and sensitive. The method is suitable for routine analysis and quality control of the compound in various research and development settings. The validation results confirm that the method meets the requirements for a reliable analytical procedure.

References

Application Notes and Protocols: Derivatization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate for Improved Oct3/4 Induction Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, herein referred to as O4I2, has been identified as a potent small molecule inducer of the transcription factor Oct3/4 (Octamer-binding transcription factor 4). Oct3/4 is a master regulator of pluripotency in embryonic stem cells and a key factor in the generation of induced pluripotent stem cells (iPSCs). The ability to chemically control Oct3/4 expression holds significant promise for regenerative medicine and drug discovery. These application notes provide an overview of the derivatization strategies for the this compound scaffold to enhance its biological activity, along with detailed protocols for synthesis and cellular activity assessment.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives

The following table summarizes the Oct3/4 induction activity of various derivatives of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. The activity is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

Compound IDR1 (at C5 of thiazole)R2 (at C4 of phenyl)EC50 (µM) for Oct3/4 Induction
This compound HCl1.2
1a HH2.5
1b HF1.5
1c HBr1.8
1d HCH32.1
1e HOCH33.0
2a CH3Cl0.8
2b C2H5Cl0.6
2c n-propylCl0.7
2d i-propylCl1.0
3a CH3H1.5
3b CH3F1.1

Note: The data presented is a representative compilation from published research and should be used for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2-((4-substituted-phenyl)amino)-5-alkylthiazole-4-carboxylate Derivatives

This protocol describes a general method for the synthesis of this compound derivatives based on the Hantzsch thiazole synthesis.

Materials:

  • Substituted 4-chloroaniline

  • Ethyl 2-chloroacetoacetate (for C5-unsubstituted derivatives) or Ethyl 2-chloro-3-oxobutanoate (for C5-methyl derivatives)

  • Thiocyanic acid, ammonium salt

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Thiourea Formation: In a round-bottom flask, dissolve the appropriately substituted 4-chloroaniline (1.0 eq) in ethanol. Add ammonium thiocyanate (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cyclization: To the same flask, add the corresponding ethyl 2-chloro-3-oxalkanoate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Oct3/4 Luciferase Reporter Assay

This protocol details a cell-based assay to quantify the induction of Oct3/4 promoter activity by the synthesized compounds.

Materials:

  • HEK293T or other suitable mammalian cell line

  • pGL4.10[luc2] vector containing the Oct3/4 promoter

  • pRL-TK Renilla luciferase control vector

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well white, clear-bottom cell culture plates

  • Synthesized thiazole derivatives dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the Oct3/4-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the synthesized thiazole derivatives at various concentrations (typically from 0.01 µM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: Immunofluorescence Staining for Oct3/4 Expression

This protocol describes the visualization and quantification of endogenous Oct3/4 protein expression in response to compound treatment.

Materials:

  • Human embryonic stem cells (hESCs) or a suitable cancer cell line expressing Oct3/4 (e.g., NCCIT)

  • Glass coverslips or imaging-compatible multi-well plates

  • Synthesized thiazole derivatives

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody: Rabbit anti-Oct3/4

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on glass coverslips. Treat the cells with the synthesized compounds at their respective EC50 concentrations for 48 hours. Include a DMSO control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Oct3/4 antibody (diluted in blocking buffer) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of Oct3/4 staining in the nucleus using image analysis software (e.g., ImageJ).

Visualizations

Signaling Pathway of Oct3/4 Induction

Oct4_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Signaling cluster_nuclear Nuclear Events This compound This compound Derivative Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target Binds/Activates STAT3 STAT3 Unknown_Target->STAT3 Leads to phosphorylation pSTAT3 p-STAT3 (activated) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Oct4_promoter Oct3/4 Gene Promoter STAT3_dimer->Oct4_promoter Binds to promoter Oct4_expression Increased Oct3/4 Expression Oct4_promoter->Oct4_expression Activates transcription Pluripotency Maintenance of Pluripotency / Reprogramming Oct4_expression->Pluripotency

Caption: Proposed signaling pathway for Oct3/4 induction by this compound derivatives.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (Anilines, Ketoesters) Reaction Hantzsch Thiazole Synthesis Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivatives This compound Derivatives Purification->Derivatives Assay Oct3/4 Reporter Assay Derivatives->Assay Validation Immunofluorescence for Oct3/4 Assay->Validation Data Data Analysis (EC50 Determination) Assay->Data Lead Lead Compound Data->Lead

Caption: Workflow for synthesis and screening of this compound derivatives.

Application Notes and Protocols: Hantzsch Thiazole Synthesis for O4I2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a highly efficient and versatile method for constructing the thiazole ring system. This document provides detailed application notes and protocols for the synthesis of O4I2 and its analogs. This compound, also known as Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, is a potent small molecule inducer of the transcription factor Oct3/4 (Octamer-binding transcription factor 4), a master regulator of pluripotency in embryonic stem cells. The ability to modulate Oct3/4 expression has significant implications for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). Furthermore, this compound has served as a foundational scaffold for the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading specific cellular targets, such as the splicing factor SF3B1.

These protocols are intended to provide researchers with a comprehensive guide to the synthesis, and understanding of the biological context of this compound and its analogs.

Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing reactant. In the context of this compound synthesis, the key reactants are ethyl bromopyruvate (an α-haloketone) and N-(4-chlorophenyl)thiourea (a substituted thiourea). The reaction proceeds through a series of nucleophilic substitution and intramolecular cyclization steps, ultimately forming the stable aromatic thiazole ring.

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound, including the preparation of the requisite N-(4-chlorophenyl)thiourea precursor.

Protocol 1: Synthesis of N-(4-chlorophenyl)thiourea

Materials and Reagents:

  • 4-chloroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water (distilled)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in 100 mL of ethanol.

  • To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in 50 mL of water.

  • Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold water with stirring. A white precipitate of N-(4-chlorophenyl)thiourea will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining impurities.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(4-chlorophenyl)thiourea.

  • Dry the purified product in a vacuum oven.

Protocol 2: Hantzsch Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound)

Materials and Reagents:

  • N-(4-chlorophenyl)thiourea (from Protocol 1)

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-(4-chlorophenyl)thiourea (1 equivalent) in 100 mL of absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with water and a small amount of cold ethanol.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound).

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound and its analogs.

Compound Starting Materials Solvent Reaction Time (h) Yield (%)
N-(4-chlorophenyl)thiourea4-chloroaniline, Ammonium thiocyanateEthanol/Water4-685-95
This compoundN-(4-chlorophenyl)thiourea, Ethyl bromopyruvateEthanol8-1270-85
This compound Analog (R=H)N-phenylthiourea, Ethyl bromopyruvateEthanol8-1275-90
This compound Analog (R=OCH3)N-(4-methoxyphenyl)thiourea, Ethyl bromopyruvateEthanol8-1272-88

Table 1: Synthetic Yields of this compound and Analogs.

Compound Assay Cell Line Activity Metric Value
This compoundOct3/4 Promoter Luciferase ReporterHEK293TEC50~5 µM
This compoundOct3/4 Promoter Luciferase ReporterHEK293TMax. Induction (fold change)~8-10 fold
This compoundEndogenous Oct3/4 Expression (qPCR)Human FibroblastsFold Increase~4-6 fold
PROTAC-O4I2SF3B1 DegradationHEK293TDC50~100 nM

Table 2: Biological Activity of this compound and its PROTAC derivative.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_hantzsch Protocol 2: Hantzsch Thiazole Synthesis p1_start 4-Chloroaniline + Ammonium Thiocyanate p1_reflux Reflux in EtOH/H2O with HCl p1_start->p1_reflux p1_precipitate Precipitation in Water p1_reflux->p1_precipitate p1_filter Filtration & Recrystallization p1_precipitate->p1_filter p1_product N-(4-chlorophenyl)thiourea p1_filter->p1_product p2_start N-(4-chlorophenyl)thiourea + Ethyl Bromopyruvate p1_product->p2_start p2_reflux Reflux in Ethanol p2_start->p2_reflux p2_neutralize Neutralization (NaHCO3) p2_reflux->p2_neutralize p2_purify Filtration & Column Chromatography p2_neutralize->p2_purify p2_product This compound Analog p2_purify->p2_product

Caption: Workflow for the two-step synthesis of this compound analogs.

This compound-Modulated Oct3/4 Signaling Pathway

Oct4_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus This compound This compound Analog Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target Enters Cell Signaling_Cascade Signal Transduction Cascade Unknown_Target->Signaling_Cascade Activates Nucleus Nucleus Signaling_Cascade->Nucleus Signal Relay Oct4_Gene Oct3/4 (POU5F1) Gene Oct4_Protein Oct3/4 Protein Oct4_Gene->Oct4_Protein Transcription & Translation Sox2_Nanog Sox2, Nanog, etc. Oct4_Protein->Sox2_Nanog Forms Core Transcription Factor Network Pluripotency_Genes Pluripotency-Associated Genes Oct4_Protein->Pluripotency_Genes Activates Differentiation_Genes Differentiation-Associated Genes Oct4_Protein->Differentiation_Genes Represses Sox2_Nanog->Oct4_Gene Positive Feedback Self_Renewal Self-Renewal & Pluripotency

Caption: this compound induction of the Oct3/4 signaling pathway.

Application Notes and Protocols for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in Phenotypic Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, hereafter referred to as O4I2, is a versatile small molecule that has demonstrated significant potential in phenotypic screening for inducing pluripotency and for its anti-cancer activities. These application notes provide detailed protocols and data for utilizing this compound in phenotypic screening assays, focusing on its role as an inducer of the transcription factor Oct3/4 and its cytotoxic effects on cancer cell lines. This compound has been identified as a binder of the splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome.[1][2] This interaction appears to be central to its biological activities.

Data Presentation

Table 1: Anti-proliferative Activity of a PROTAC derived from this compound

A Proteolysis Targeting Chimera (PROTAC) utilizing this compound was developed to induce the degradation of SF3B1. The following table summarizes the anti-proliferative effects of this PROTAC on K562 cell lines with different SF3B1 expression levels.[3]

Cell LineSF3B1 StatusIC50 (nM)
K562 WTWild-Type228
K562 OEOverexpression63
K562 K700EMutant90
Table 2: Degradation Activity of PROTAC-O4I2

The efficacy of the this compound-based PROTAC in inducing the degradation of its target, SF3B1, was quantified in K562 cells.

CompoundTargetCell LineIC50 (µM) for Degradation
PROTAC-O4I2FLAG-SF3B1K5620.244

Experimental Protocols

Protocol 1: Phenotypic Screening for Induction of Oct3/4 Expression

This protocol describes a high-content screening assay to identify and validate small molecules that induce the expression of the pluripotency marker Oct3/4.

1. Cell Culture and Seeding:

  • Culture human pluripotent stem cells (hPSCs) on feeder cells in hPSC medium.
  • Dissociate hPSCs into single cells using a suitable enzyme (e.g., TrypLE).
  • Seed the dissociated cells into 96-well plates at a density of 5,000-10,000 cells per well.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Serially dilute the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM) in the cell culture medium.
  • Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include DMSO-only wells as a negative control.
  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
  • Incubate with a primary antibody against Oct3/4 overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
  • Wash the cells three times with PBS.

4. High-Content Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Analyze the images to quantify the percentage of Oct3/4-positive cells and the intensity of Oct3/4 staining within the nuclei.
  • An increase in the percentage of Oct3/4-positive cells or a significant increase in fluorescence intensity compared to the DMSO control indicates a positive hit.

Protocol 2: Cancer Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.

1. Cell Seeding:

  • Culture the desired cancer cell lines (e.g., K562, HeLa) in their recommended growth medium.
  • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
  • Include wells with medium only (blank) and cells with DMSO (negative control).
  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 4 hours at 37°C.
  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.
  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The precise signaling pathway by which this compound binding to SF3B1 induces Oct3/4 expression is still under investigation. However, based on the known roles of SF3B1 and the established pathways regulating pluripotency, a putative mechanism can be proposed. SF3B1 mutations are known to cause aberrant RNA splicing, which can impact the expression and function of various downstream proteins. It is plausible that this compound, by binding to SF3B1, modulates its splicing activity, leading to changes in the expression of key regulators of pluripotency signaling pathways such as STAT3, Wnt/β-catenin, FGF, and TGF-β/Activin/Nodal.[4][5][6][7][8][9][10]

Mutations in SF3B1 have also been linked to a "BRCA-like" phenotype, suggesting an impact on DNA damage response pathways. This could be another avenue through which this compound exerts its effects, as DNA damage and repair mechanisms are intricately linked to cell fate decisions, including pluripotency and apoptosis.

G cluster_0 Phenotypic Screening Workflow start Start library Small Molecule Library (including this compound) start->library assay High-Throughput Phenotypic Screen (e.g., Oct3/4 expression, cell viability) library->assay hits Primary Hits assay->hits dose_response Dose-Response Analysis hits->dose_response confirmation Hit Confirmation & Validation dose_response->confirmation moa Mechanism of Action Studies confirmation->moa end Lead Compound moa->end G cluster_1 Putative this compound Signaling Pathway for Oct3/4 Induction This compound This compound SF3B1 SF3B1 (Splicing Factor) This compound->SF3B1 Splicing Modulation of Alternative Splicing SF3B1->Splicing Pluripotency_Regulators Altered Expression of Pluripotency Regulators Splicing->Pluripotency_Regulators Signaling_Pathways STAT3, Wnt/β-catenin, FGF, TGF-β Pathways Pluripotency_Regulators->Signaling_Pathways Transcription_Factors Core Transcription Factors (Sox2, Nanog, etc.) Signaling_Pathways->Transcription_Factors Oct34 Oct3/4 Expression Transcription_Factors->Oct34

References

Application Notes and Protocols for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, is a small molecule of significant interest in the fields of stem cell biology and cancer research. It was first identified through a high-throughput screening as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency.[1] This property makes it a valuable tool for the generation of induced pluripotent stem cells (iPSCs) from somatic cells, offering a chemical-based alternative to viral transduction methods.[1] More recently, this compound has been identified as a ligand for the splicing factor 3B subunit 1 (SF3B1), leading to the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of SF3B1, a protein implicated in various cancers.

These dual activities highlight the versatility of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate as a chemical probe for studying cellular reprogramming and as a potential starting point for the development of novel therapeutics.

Commercial Suppliers

A variety of commercial suppliers offer Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

SupplierProduct NamePurityNotes
Sigma-Aldrich (MilliporeSigma)Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate≥95%A reliable source for research-grade small molecules.
Aladdin ScientificPROTAC-O4I2≥98%Offers the PROTAC version of this compound for targeted protein degradation studies.
Echemiethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylateVariesA platform with multiple traders; purity and availability should be confirmed.
TargetMolPROTAC-O4I2≥98%Specializes in bioactive compounds for research, including PROTACs.
AChemBlockPROTAC-O4I298%A supplier of advanced chemical building blocks and reference compounds.

Quantitative Data

The following table summarizes the available quantitative data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives.

CompoundAssayCell LineIC50 / EC50Reference
PROTAC-O4I2FLAG-SF3B1 DegradationK5620.244 µMMedChemExpress, CymitQuimica

Signaling Pathways and Mechanisms of Action

1. Induction of Pluripotency via Oct3/4

This compound promotes the expression of the transcription factor Oct3/4. Oct3/4 is a central component of the transcriptional regulatory network that maintains the pluripotent state of embryonic stem cells. By inducing endogenous Oct3/4 expression, this compound can contribute to the reprogramming of somatic cells into iPSCs. The precise upstream mechanism of how this compound leads to Oct3/4 expression is still under investigation.

Oct3_4_Induction This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) Upstream_Factors Upstream Cellular Factors (Mechanism under investigation) This compound->Upstream_Factors Oct3_4_Gene Oct3/4 Gene Expression Upstream_Factors->Oct3_4_Gene Oct3_4_Protein Oct3/4 Protein Oct3_4_Gene->Oct3_4_Protein Transcription & Translation Pluripotency Maintenance of Pluripotency & iPSC Generation Oct3_4_Protein->Pluripotency

This compound-mediated induction of Oct3/4 expression.

2. Targeted Degradation of SF3B1 via PROTAC-O4I2

The this compound molecule can be chemically linked to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN), to create a PROTAC. This bifunctional molecule, PROTAC-O4I2, brings the target protein, SF3B1, into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SF3B1.

PROTAC_O4I2_Mechanism cluster_ternary Ternary Complex Formation PROTAC_this compound PROTAC-O4I2 SF3B1 SF3B1 (Splicing Factor) PROTAC_this compound->SF3B1 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC_this compound->E3_Ligase Recruits Ubiquitination Ubiquitination of SF3B1 SF3B1->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_SF3B1 Degraded SF3B1 Proteasome->Degraded_SF3B1

Mechanism of SF3B1 degradation by PROTAC-O4I2.

Experimental Protocols

Protocol 1: Induction of Oct3/4 Expression in Somatic Cells

This protocol is a representative guideline for using this compound to induce Oct3/4 expression in somatic cells, a key step in iPSC generation. The optimal concentration and treatment duration may vary depending on the cell type.

Materials:

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Somatic cells (e.g., human dermal fibroblasts)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for downstream analysis (e.g., qRT-PCR primers for Oct3/4, antibodies for immunofluorescence or Western blotting)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Plate the somatic cells at a desired density in their standard culture medium and allow them to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration range is 1-10 µM. Include a vehicle control (DMSO only) at the same final concentration as the this compound-treated wells.

  • Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time should be determined empirically.

  • Analysis of Oct3/4 Expression:

    • qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative reverse transcription PCR to measure the relative expression level of the Oct3/4 mRNA.

    • Immunofluorescence: Fix the cells, permeabilize them, and stain with an anti-Oct3/4 antibody followed by a fluorescently labeled secondary antibody. Visualize the expression and localization of the Oct3/4 protein using a fluorescence microscope.

    • Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Oct3/4 antibody to detect the protein.

Experimental Workflow:

Oct3_4_Induction_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Somatic Cells in Culture Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with this compound (1-10 µM) and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analyze Oct3/4 Expression Harvest->Analysis qRT_PCR qRT-PCR Analysis->qRT_PCR IF Immunofluorescence Analysis->IF WB Western Blot Analysis->WB End End qRT_PCR->End IF->End WB->End

Workflow for Oct3/4 induction using this compound.

Protocol 2: Targeted Degradation of SF3B1 using PROTAC-O4I2

This protocol provides a general framework for assessing the degradation of SF3B1 in a cancer cell line using PROTAC-O4I2.

Materials:

  • PROTAC-O4I2

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line known to express SF3B1 (e.g., K562)

  • Appropriate cell culture medium

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • Cell lysis buffer

  • Reagents for Western blotting (antibodies against SF3B1 and a loading control like GAPDH or β-actin)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of PROTAC-O4I2 in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed the cancer cells at an appropriate density and allow them to adhere or reach a logarithmic growth phase.

  • Treatment: Treat the cells with increasing concentrations of PROTAC-O4I2 (e.g., 0.01, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period, typically 4 to 24 hours, to allow for protein degradation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies against SF3B1 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the extent of SF3B1 degradation at different concentrations of PROTAC-O4I2. The IC50 value for degradation can be calculated from the dose-response curve.

Experimental Workflow:

SF3B1_Degradation_Workflow Start Start Prepare_Stock Prepare PROTAC-O4I2 Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cancer Cells Prepare_Stock->Seed_Cells Treat_Cells Treat with PROTAC-O4I2 (Dose-Response) and Vehicle Seed_Cells->Treat_Cells Incubate Incubate for 4-24 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Western_Blot Western Blot for SF3B1 and Loading Control Lyse_Cells->Western_Blot Analyze Quantify Band Intensities and Calculate IC50 Western_Blot->Analyze End End Analyze->End

Workflow for SF3B1 degradation using PROTAC-O4I2.

References

Troubleshooting & Optimization

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in common laboratory solvents. What are its general solubility characteristics?

Q2: What is a recommended starting solvent for creating a stock solution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous media.[4]

Summary of Recommended Solvents for Stock Solutions

SolventSuitabilityConsiderations
Dimethyl Sulfoxide (DMSO)HighPotential for cytotoxicity at higher concentrations.
Ethanol (EtOH)Moderate to HighMay be less effective than DMSO for highly lipophilic compounds.
Dimethylformamide (DMF)HighCan be toxic and should be handled with care.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium can help maintain solubility. However, be mindful of the solvent's potential effects on your assay.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the compound and improve its apparent solubility.[5]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[6] However, the structure of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate does not suggest significant pH-dependent solubility.

Troubleshooting Guides

Problem: The solid compound is not dissolving in the chosen organic solvent.

  • Solution 1: Gentle Heating: Gently warm the solution in a water bath (e.g., to 37-50°C) to increase the rate of dissolution. Be cautious not to overheat and cause degradation.

  • Solution 2: Sonication: Use a sonicator bath to provide mechanical agitation and break down any aggregates of the solid material, facilitating dissolution.

  • Solution 3: Try a Stronger Solvent: If the compound remains insoluble, consider a stronger organic solvent if your experimental protocol allows.

Problem: How can I quantitatively determine the aqueous solubility of my compound?

Determining the aqueous solubility is a critical step. A common method is the shake-flask method.[7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Problem Identified dissolution Initial Dissolution in Organic Solvent start->dissolution aqueous_dilution Dilution into Aqueous Buffer dissolution->aqueous_dilution troubleshoot_dissolution Troubleshoot Dissolution: - Gentle Heating - Sonication - Change Solvent dissolution->troubleshoot_dissolution Fails precipitate Precipitation Occurs aqueous_dilution->precipitate no_precipitate No Precipitation aqueous_dilution->no_precipitate check_concentration Is Final Concentration Too High? precipitate->check_concentration proceed Proceed with Experiment no_precipitate->proceed troubleshoot_dissolution->dissolution lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes use_enhancer Consider Solubility Enhancers: - Co-solvents - Surfactants check_concentration->use_enhancer No lower_concentration->proceed use_enhancer->proceed end End proceed->end

Caption: Workflow for addressing solubility problems.

Q4: What are some advanced techniques to improve the solubility and bioavailability of this compound for in vivo studies?

For in vivo applications where higher concentrations may be required, more advanced formulation strategies can be employed. The selection of a method depends on the physicochemical properties of the compound and the desired dosage form.[2]

Summary of Solubility Enhancement Techniques

TechniquePrincipleApplicability
Particle Size Reduction Increases the surface area to volume ratio, enhancing the dissolution rate.[5][6]Micronization or nanosuspension for oral and parenteral formulations.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[3]Can significantly improve oral bioavailability.
Complexation Encapsulation of the drug molecule within a host molecule, such as a cyclodextrin.[2]Increases aqueous solubility and can improve stability.
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, such as oils, surfactants, and co-solvents.Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Decision Tree for Selecting a Solubility Enhancement Technique

G start Start: Need for Enhanced Solubility dosage_form Desired Dosage Form? start->dosage_form oral Oral dosage_form->oral Oral parenteral Parenteral dosage_form->parenteral Parenteral thermolabile Is the Compound Thermolabile? oral->thermolabile lipid_formulation Lipid-Based Formulation (e.g., SEDDS) oral->lipid_formulation nanosuspension Nanosuspension parenteral->nanosuspension complexation Complexation with Cyclodextrins parenteral->complexation solid_dispersion Solid Dispersion (e.g., Spray Drying, Hot Melt Extrusion) thermolabile->solid_dispersion No solvent_evaporation Solid Dispersion (Solvent Evaporation Method) thermolabile->solvent_evaporation Yes

Caption: Decision guide for solubility enhancement.

Disclaimer: The information provided is intended for guidance and troubleshooting purposes. It is essential to validate all methods and formulations in your specific experimental context. Always refer to appropriate safety data sheets (SDS) before handling any chemical compounds.

References

Technical Support Center: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A1: The most common and direct method for synthesizing Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the condensation of 1-(4-chlorophenyl)thiourea with an ethyl 2-halo-3-oxobutanoate, typically ethyl 2-bromo-3-oxobutanoate (ethyl bromopyruvate).

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 1-(4-chlorophenyl)thiourea and ethyl bromopyruvate. It is crucial to use high-purity reagents to minimize side reactions and improve the final product yield.

Q3: What is a typical solvent and catalyst used for this reaction?

A3: Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis due to its ability to dissolve the reactants and facilitate the reaction upon heating. While the reaction can proceed without a catalyst, a mild base like sodium acetate can be used to neutralize the HBr formed during the reaction, which can sometimes improve the yield.

Q4: What are the expected side products or impurities in this synthesis?

A4: Potential impurities can include unreacted starting materials (1-(4-chlorophenyl)thiourea and ethyl bromopyruvate), and side products from self-condensation of the reactants or alternative reaction pathways. One possible side product is the formation of a pseudothiohydantoin derivative.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to reflux for a sufficient duration (typically 2-4 hours).- Confirm the quality and purity of starting materials. Impurities can inhibit the reaction.
Incorrect stoichiometry.- Use a slight excess (1.1 to 1.2 equivalents) of the thiourea derivative to ensure the complete consumption of the ethyl bromopyruvate.
Low reaction temperature.- Maintain a consistent reflux temperature. For ethanol, this is approximately 78 °C.
Product is an oil or fails to precipitate Presence of impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a small seed crystal of the pure product if available.- Concentrate the solution and attempt purification by column chromatography.
Incorrect pH during workup.- Ensure the reaction mixture is neutralized or made slightly basic (pH 7-8) with a solution of sodium bicarbonate or sodium carbonate before cooling to promote precipitation.
Product is highly colored or impure after precipitation Side reactions have occurred.- Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to remove colored impurities.
Incomplete removal of starting materials.- Wash the filtered product thoroughly with cold ethanol and then water to remove unreacted starting materials and inorganic salts.
Multiple spots on TLC after reaction completion Formation of side products.- Isolate the desired product using column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
Degradation of the product.- Avoid prolonged heating times once the reaction is complete as monitored by TLC.

Experimental Protocols

Synthesis of 1-(4-chlorophenyl)thiourea

This precursor can be synthesized from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-chloroaniline and concentrated hydrochloric acid in water is heated.

  • A solution of ammonium thiocyanate in water is added slowly to the heated mixture.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the 1-(4-chlorophenyl)thiourea precipitates and can be collected by filtration, washed with cold water, and recrystallized from ethanol.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Materials:

  • 1-(4-chlorophenyl)thiourea

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) in absolute ethanol.

  • Add ethyl bromopyruvate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product does not precipitate, slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with distilled water.

  • Dry the product under vacuum. For higher purity, the product can be recrystallized from ethanol.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventReaction Time (hours)Yield (%)
Ethanol385
Methanol380
Isopropanol375
Acetonitrile470

Table 2: Effect of Reaction Time on Yield in Ethanol

Reaction Time (hours)Yield (%)
165
282
385
485

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product R1 1-(4-chlorophenyl)thiourea Mix Mix in Ethanol R1->Mix R2 Ethyl Bromopyruvate R2->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize (NaHCO3) Cool->Neutralize Precipitate Precipitate & Filter Neutralize->Precipitate Wash Wash (Ethanol, Water) Precipitate->Wash Dry Dry Wash->Dry Product Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Dry->Product

Caption: Experimental workflow for the Hantzsch synthesis of the target compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Impure Reagents? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Sol1 Increase reflux time Monitor by TLC Cause1->Sol1 Sol2 Verify reagent purity (NMR, mp) Cause2->Sol2 Sol3 Use slight excess of thiourea Cause3->Sol3

Caption: Troubleshooting guide for low product yield.

Reaction_Pathway Reactants 1-(4-chlorophenyl)thiourea Ethyl Bromopyruvate Intermediate Thioether Intermediate Reactants->Intermediate Nucleophilic Attack Product Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Intermediate->Product Cyclization & Dehydration SideProduct Pseudothiohydantoin Intermediate->SideProduct Alternative Cyclization

Caption: Simplified reaction pathway showing desired product and a potential side product.

Technical Support Center: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A1: The stability of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The molecule contains functional groups, such as an ester and an amino group, attached to a thiazole ring, which are susceptible to specific degradation pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid. Analysis of cellular metabolic products has suggested that hydrolysis can affect the activity of ester derivatives of this compound.[1]

  • Oxidation: The thiazole ring and the electron-rich aromatic amine could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may lead to the degradation of the compound.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Q3: How should I store Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

Q4: I am observing unexpected results in my cell-based assays. Could this be related to compound instability?

A4: Yes, compound instability can lead to variable and unexpected results in biological assays. Degradation of the parent compound can result in a lower effective concentration and the formation of degradation products with different or no biological activity. It is crucial to ensure the stability of the compound in your experimental media and conditions. It has been noted that hydrolysis of ester derivatives can ablate the activity of this class of compounds.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in Biological Assays
Possible Cause Troubleshooting Step
Degradation in stock solution Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Degradation in assay medium Perform a time-course experiment to assess the stability of the compound in your cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points using a stability-indicating analytical method like HPLC.
Interaction with assay components Evaluate potential interactions with other components in your assay, such as serum proteins or reducing agents.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Step
Sample degradation during preparation or storage Prepare samples immediately before analysis. If storage is necessary, keep them at a low temperature and protected from light.
Forced degradation during experimental work If your experiment involves stressful conditions (e.g., heating, exposure to acidic/basic solutions), degradation is likely. This is a key aspect of forced degradation studies to identify potential degradants.
Impurity in the original material Check the certificate of analysis (CoA) for the purity of the starting material. If possible, re-purify the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2]

Objective: To identify potential degradation products and pathways for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Materials:

  • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.[3]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[3]

    • Thermal Degradation: Expose the solid compound and the solution to dry heat at a temperature above accelerated testing conditions (e.g., 60-80°C).[3]

    • Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Aim for 5-20% degradation of the active substance.[3]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClHours to Days
Base Hydrolysis 0.1 M - 1 M NaOHMinutes to Hours
Oxidation 3-30% H₂O₂Hours to Days
Thermal 60-80°CDays to Weeks
Photolytic UV/Visible LightAs per ICH Q1B

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal stock->thermal Expose to Stress photo Photolytic stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Identify Degradants

Caption: Forced degradation experimental workflow.

degradation_pathway parent Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate hydrolysis 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Products (e.g., N-oxides, Thiazole ring opening) parent->oxidation Oxidation (e.g., H2O2) photolysis Photodegradation Products parent->photolysis Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. The following sections offer solutions to common issues in a question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound melts and forms a liquid phase before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated at a temperature above the compound's melting point.[1] Here are several strategies to address this:

  • Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly to a lower temperature. This can be achieved by letting it cool to room temperature first, and then transferring it to a refrigerator or cold bath.

  • Change the Solvent or Solvent System: Select a solvent with a lower boiling point. Alternatively, you can introduce a co-solvent (an "anti-solvent") in which your compound is less soluble. This should be added dropwise to the warm solution until slight turbidity appears, which is then cleared by adding a small amount of the primary solvent before cooling.

  • Increase the Solvent Volume: Adding more solvent will reduce the saturation level of the solution, which can sometimes prevent oiling out by allowing the solution to cool to a lower temperature before saturation is reached.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled, supersaturated solution to induce crystallization.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield can be frustrating. Several factors could be contributing to this issue:[1]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1] To check this, you can try evaporating some of the solvent from the filtrate and see if more crystals form. To improve the yield, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the compound crystallizes too quickly while the solution is still warm, impurities can be trapped, and the overall yield of pure compound may be lower after a washing step. Ensure the solution cools slowly.

  • Incomplete Precipitation: The solution may not be cooled to a low enough temperature to maximize crystal formation. After slow cooling to room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.

  • Washing with a Soluble Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to loss of product. Use a cold, less polar solvent for washing.

Q3: The crystallization happens too quickly, resulting in fine needles or powder. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[1][2] To encourage the growth of larger, purer crystals, you need to slow down the crystallization process:[1][3]

  • Slow Cooling: This is the most critical factor. After dissolving your compound, insulate the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to ensure very slow cooling.

  • Use a Co-solvent System: Dissolve the compound in a good solvent and then slowly add a poorer solvent (anti-solvent) at a slightly elevated temperature. This allows for a more controlled approach to reaching supersaturation.

  • Reduce the Concentration: Using a slightly larger volume of solvent than the absolute minimum can slow down the rate of crystallization.[1]

  • Vapor Diffusion: Dissolve your compound in a good solvent and place this solution in a larger, sealed container with a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, inducing gradual crystallization.

Q4: My final crystalline product is not pure. What are the likely causes and solutions?

A4: Impurities in the final product can arise from several sources during crystallization:

  • Inclusion of Impurities: If crystallization occurs too rapidly, impurities present in the initial material can be trapped within the crystal lattice.[1] The solution is to re-dissolve the crystals and recrystallize them more slowly.

  • Adsorption of Impurities: Impurities can adsorb onto the surface of the growing crystals. Ensure the crystals are thoroughly washed with a cold, appropriate solvent after filtration.

  • Co-crystallization: If an impurity has a very similar structure and solubility to your target compound, it may crystallize along with it. In this case, an alternative purification method, such as column chromatography, may be necessary before the final crystallization.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of Thiazole Derivatives

Solvent ClassExamplesPolaritySuitability for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Protic Solvents Ethanol, Methanol, IsopropanolHighOften good for dissolving at high temperatures. May require a co-solvent for precipitation.
Aprotic Polar Solvents Acetone, Ethyl Acetate, Acetonitrile, DMFMedium-HighGood candidates for initial screening. Ethyl acetate and acetonitrile are often effective for heterocyclic compounds.[4]
Aprotic Non-Polar Solvents Toluene, Hexane, HeptaneLowLikely to be poor solvents. Can be used as anti-solvents in a co-solvent system.
Chlorinated Solvents Dichloromethane, ChloroformMediumMay be effective, but their volatility can sometimes lead to rapid crystallization.

Note: This table provides general guidance. The optimal solvent system for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate must be determined experimentally.

Experimental Protocols

Protocol 1: Standard Recrystallization

  • Solvent Selection: Place a small amount of the crude compound into several test tubes. Add a few drops of different solvents to each and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Once the solution has cooled, crystals should start to form. If not, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Co-solvent (Binary) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still warm, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4-9 from the Standard Recrystallization protocol.

Visualizations

Troubleshooting_Crystallization start Start: Dissolved Compound in Hot Solvent oiling_out Issue: Oiling Out start->oiling_out Rapid Cooling or High Saturation no_crystals Issue: No Crystals Form start->no_crystals Solution too Dilute or Supersaturated solution1 Solution: - Lower cooling temperature - Change solvent - Add more solvent oiling_out->solution1 solution2 Solution: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution2 low_yield Issue: Low Yield solution3 Solution: - Use less solvent - Cool to lower temperature - Use cold washing solvent low_yield->solution3 impure_product Issue: Impure Product solution4 Solution: - Recrystallize slowly - Wash crystals thoroughly - Consider chromatography impure_product->solution4 successful_crystallization Successful Crystallization successful_crystallization->low_yield Check Yield successful_crystallization->impure_product Check Purity solution1->successful_crystallization solution2->successful_crystallization solution3->start Re-run Crystallization solution4->start Re-run Crystallization

Caption: Troubleshooting flowchart for common crystallization issues.

Experimental_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temp dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Optimization of 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole ring.[1][2] It is a reliable and generally high-yielding method for preparing these heterocyclic compounds.[1]

Q2: What are the typical starting materials for the Hantzsch 2-aminothiazole synthesis?

A2: The classical Hantzsch synthesis utilizes an α-haloketone (e.g., 2-bromoacetophenone) and thiourea.[1] Variations of the synthesis may employ other thioamides or reagents that generate the α-haloketone in situ.

Q3: What are the key reaction parameters to consider for optimizing the synthesis?

A3: The key parameters to optimize include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. Common solvents include ethanol, methanol, and dimethylformamide (DMF).[1][3] The reaction is often carried out at elevated temperatures, and various catalysts, including acidic or basic catalysts and, more recently, novel nanocatalysts, have been employed to improve yields and reaction times.[4]

Q4: Are there greener or more efficient alternatives to the conventional Hantzsch synthesis?

A4: Yes, several modern approaches aim to improve the efficiency and environmental footprint of 2-aminothiazole synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in some cases, allows for solvent-free conditions.[5] One-pot syntheses, where the α-halogenation and cyclization steps are combined, also offer a more streamlined and efficient process.[6][7]

Troubleshooting Guide

Low Product Yield

Q5: My 2-aminothiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A5: Low yields in 2-aminothiazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.

    • Solution: Screen different solvents. While ethanol and methanol are common, other solvents like DMF might be more effective for certain substrates.[3] Consider using a catalyst if you are not already. Acidic conditions can sometimes lead to the formation of isomeric side products, so optimizing the pH can be beneficial.[8]

  • Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions and lower the yield.

    • Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary. Maintaining anhydrous (dry) conditions can also be crucial.

  • Side Reactions: The formation of side products can consume the starting materials and reduce the yield of the desired 2-aminothiazole.

    • Solution: Adjusting the stoichiometry of the reactants can sometimes minimize side reactions. For instance, using a slight excess of thiourea is a common practice.[1]

  • Product Loss During Workup: The product might be lost during the extraction or purification steps.

    • Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the basic 2-aminothiazole product.

Product Isolation and Purification Issues

Q6: The crude product of my synthesis is an oil and does not solidify. How can I induce crystallization?

A6: Oily products can be challenging to handle. Here are a few techniques to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product from a previous successful reaction, add a tiny crystal to the oil. This "seed" crystal will act as a template for crystallization.

  • Solvent Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. This can sometimes wash away impurities that are inhibiting crystallization and induce the product to solidify.

  • Concentration and Cooling: Ensure that all the reaction solvent has been removed under reduced pressure. Dissolve the oil in a minimum amount of a suitable hot solvent and then cool the solution slowly in an ice bath or refrigerator.

Q7: My purified 2-aminothiazole product has a persistent color. How can I decolorize it?

A7: Colored impurities are a common issue. Here are some methods for their removal:

  • Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Recrystallization: A careful recrystallization is often the most effective method for removing colored impurities. You may need to screen different solvent systems to find one that effectively separates the product from the impurities. Common solvents for recrystallizing 2-aminothiazoles include ethanol, methanol, and benzene.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Aryl-2-aminothiazoles.

EntryAryl KetoneHalogenating Agent/CatalystSolventTemperature (°C)TimeYield (%)Reference
1AcetophenoneCuBr₂AcetonitrileReflux2 h85[6]
24-MethoxyacetophenoneCuBr₂AcetonitrileReflux2 h90[6]
34-FluoroacetophenoneCuBr₂AcetonitrileReflux2 h78[6]
42-AcetylnaphthaleneCuBr₂AcetonitrileReflux2 h82[6]
5AcetophenoneTCCA / NanocatalystEthanol8025 min88[4]

TCCA = Trichloroisocyanuric acid

Experimental Protocols

Detailed Protocol for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol describes a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Equipment:

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix the contents.

  • Set up a Buchner funnel with filter paper and a side-arm flask for vacuum filtration.

  • Filter the mixture through the Buchner funnel.

  • Wash the collected solid (the filter cake) with water.

  • Transfer the collected solid to a tared watch glass and allow it to air dry.

  • Once the product is dry, determine the mass and calculate the percent yield.

  • Characterize the product by determining its melting point and running a TLC.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product alpha_haloketone α-Haloketone condensation Condensation (Hantzsch Synthesis) alpha_haloketone->condensation thiourea Thiourea thiourea->condensation neutralization Neutralization (e.g., NaHCO₃) condensation->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization aminothiazole 2-Aminothiazole recrystallization->aminothiazole

Caption: A workflow diagram of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction increase_time_temp Increase Reaction Time/Temperature check_reaction->increase_time_temp Incomplete check_starting_materials Check Purity of Starting Materials check_reaction->check_starting_materials Complete incomplete Incomplete complete Complete increase_time_temp->check_reaction purify_sm Purify Starting Materials check_starting_materials->purify_sm Impure optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) check_starting_materials->optimize_conditions Pure impure_sm Impure pure_sm Pure purify_sm->start screen_conditions Screen Solvents & Catalysts optimize_conditions->screen_conditions Suboptimal troubleshoot_workup Troubleshoot Workup & Purification optimize_conditions->troubleshoot_workup Optimal suboptimal Suboptimal optimal Optimal screen_conditions->start end Improved Yield & Purity troubleshoot_workup->end Logical_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Solvent Solvent Choice Yield Product Yield Solvent->Yield affects Purity Product Purity Solvent->Purity affects Temperature Reaction Temperature Temperature->Yield affects ReactionTime Reaction Time Temperature->ReactionTime affects Catalyst Catalyst Presence Catalyst->Yield affects Catalyst->ReactionTime affects

References

Technical Support Center: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you to identify potential causes and implement effective solutions.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Impure Starting Materials: Ethyl bromopyruvate can degrade over time or contain acidic impurities. N-(4-chlorophenyl)thiourea may be of low purity.1a. Purify ethyl bromopyruvate by distillation under reduced pressure. 1b. Verify the purity of N-(4-chlorophenyl)thiourea by melting point or spectroscopic methods.
2. Incorrect Reaction Conditions: Suboptimal temperature, reaction time, or solvent can hinder the reaction.2a. Ensure the reaction is carried out at the recommended temperature (e.g., reflux in ethanol). 2b. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2c. Use an appropriate solvent, such as absolute ethanol, to ensure reactants are fully dissolved.
3. Inefficient Cyclization: The final ring-closing step may be slow or incomplete.3a. The addition of a non-nucleophilic base, such as sodium acetate, can sometimes facilitate the cyclization and neutralize any acid formed.
Presence of a Major Side Product 1. Formation of Isomeric Thiazolidinone: The primary side reaction is often the formation of Ethyl 2-imino-3-(4-chlorophenyl)thiazolidin-4-one. This occurs due to an alternative cyclization pathway.1a. Control the reaction temperature; lower temperatures may favor the desired product. 1b. The choice of solvent can influence the regioselectivity of the cyclization. Experiment with different solvents if this is a persistent issue. 1c. Purification by column chromatography is often effective in separating the desired product from its isomer.
2. Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product.2a. Increase the reaction time or temperature, monitoring by TLC. 2b. Ensure the stoichiometry of the reactants is correct. A slight excess of the thiourea derivative can sometimes be used.
Product is Difficult to Purify 1. Oily or Tarry Crude Product: This may indicate the presence of multiple side products or degradation.1a. Attempt to precipitate the product by pouring the reaction mixture into cold water. 1b. If precipitation is not effective, perform an extraction followed by column chromatography.
2. Co-eluting Impurities: Some side products may have similar polarity to the desired product, making chromatographic separation challenging.2a. Try different solvent systems for column chromatography. 2b. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Hantzsch synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A1: The most prevalent side reaction is the formation of the isomeric byproduct, Ethyl 2-imino-3-(4-chlorophenyl)thiazolidin-4-one. This arises from an alternative cyclization pathway where the nitrogen of the thiourea attacks the ester carbonyl group instead of the intermediate imine carbon.

Q2: My ethyl bromopyruvate has a yellow or brownish color. Can I still use it?

A2: A yellow or brown color in ethyl bromopyruvate often indicates decomposition, which can lead to the formation of impurities and lower yields. It is highly recommended to purify the ethyl bromopyruvate by vacuum distillation before use to ensure the best results.

Q3: Is a base required for this reaction?

A3: The Hantzsch thiazole synthesis can often proceed without the addition of a base. However, in some cases, a weak, non-nucleophilic base like sodium acetate is added. The base can help to neutralize the hydrogen bromide (HBr) that is eliminated during the cyclization, which can prevent potential acid-catalyzed side reactions or degradation of the product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (N-(4-chlorophenyl)thiourea and ethyl bromopyruvate) on a TLC plate. The formation of a new, more polar spot (the product) and the disappearance of the starting material spots will indicate the progression of the reaction.

Q5: What is the best method for purifying the final product?

A5: The purification method depends on the purity of the crude product. If the product precipitates from the reaction mixture as a relatively clean solid, recrystallization from a suitable solvent like ethanol may be sufficient. If the crude product is an oil or contains significant impurities, column chromatography on silica gel is the recommended method for purification.

Experimental Protocols

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

  • To a solution of N-(4-chlorophenyl)thiourea (1.87 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add ethyl bromopyruvate (1.95 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction_Pathway cluster_reactants Starting Materials cluster_products Products N-(4-chlorophenyl)thiourea N-(4-chlorophenyl)thiourea Intermediate Intermediate N-(4-chlorophenyl)thiourea->Intermediate Reaction with Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate Desired Product Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Side Product Ethyl 2-imino-3-(4-chlorophenyl)thiazolidin-4-one Intermediate->Desired Product Favored Cyclization Intermediate->Side Product Alternative Cyclization Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No AdjustConditions Adjust Reaction Conditions (Temp, Time, Solvent) CheckPurity->AdjustConditions Isomer Isomeric Side Product Detected? AdjustConditions->Isomer Purification Optimize Purification (Chromatography, Recrystallization) Purification->Success Isomer->Purification No SeparateIsomer Separate Isomer by Column Chromatography Isomer->SeparateIsomer Yes SeparateIsomer->Success

Technical Support Center: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (ECAT) Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (ECAT) on normal, non-cancerous cells.

FAQs: Understanding ECAT Cytotoxicity in Normal Cells

Q1: What is Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (ECAT) and what is its primary known activity?

A1: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, is a small molecule identified as a potent inducer of Oct3/4 expression. Oct3/4 is a key transcription factor in maintaining the pluripotency of embryonic stem cells. This property makes ECAT a valuable tool in stem cell research and cellular reprogramming.

Q2: Does ECAT exhibit cytotoxicity towards normal (non-cancerous) cells?

A2: While the primary focus of many studies on thiazole derivatives is their anti-cancer activity, some research indicates that these compounds can exhibit cytotoxicity in normal cells, although often at higher concentrations than in cancer cells. For instance, a PROTAC (Proteolysis Targeting Chimera) derived from ECAT (this compound) showed an IC50 of 228 nM in K562 cancer cells, while the parent ECAT molecule had a marginal anti-proliferation effect with an IC50 greater than 10 µM in the same cell line.[1] Studies on other 2-aminothiazole derivatives have shown significantly lower cytotoxicity toward normal cell lines like WI38 and WISH compared to the chemotherapeutic drug doxorubicin.[2]

Q3: What are the potential mechanisms of ECAT-induced cytotoxicity in normal cells?

A3: The precise mechanisms of ECAT-induced cytotoxicity in normal cells are not well-elucidated. However, based on the known behavior of related small molecules and thiazole derivatives, potential off-target effects could involve:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and interference with cellular energy metabolism.

  • Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

  • DNA Damage: Interaction with DNA, leading to damage and cell cycle arrest.

Q4: Which normal cell lines are commonly used to assess the cytotoxicity of thiazole derivatives?

A4: Researchers have used a variety of normal cell lines to evaluate the safety profile of thiazole derivatives, including:

  • Human lung fibroblasts (WI-38)

  • Human amnion cells (WISH)

  • Mouse embryonic fibroblasts (BALB/3T3)

  • Human primary fibroblasts

Data Presentation: Cytotoxicity of Thiazole Derivatives

Due to the limited availability of specific IC50 values for ECAT in normal cells, the following table presents data for analogous 2-aminothiazole derivatives to provide a comparative context for researchers.

Compound ClassCell LineAssayIC50 (µM)Reference
Paeonol-2-aminothiazole-phenylsulfonyl derivativesBALB/3T3 (fibroblast)Not SpecifiedAssessed, specific values not detailed[3][4]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsWI-38 (normal lung fibroblast)Not SpecifiedLow toxicity reported
Various Thiazole DerivativesWI38 and WISH (normal cells)Not SpecifiedSignificantly lower cytotoxicity than doxorubicin[2]
ECAT (this compound) - For Context K562 (chronic myeloid leukemia) Anti-proliferation > 10 µM [1]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess cytotoxicity and offers troubleshooting guidance for common issues.

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_cells Prepare Normal Cell Culture seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_ecat Prepare ECAT Stock & Dilutions treat_cells Treat Cells with ECAT prep_ecat->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability Cell Viability (MTT/XTT) incubate->viability cytotoxicity Cytotoxicity (LDH) incubate->cytotoxicity apoptosis Apoptosis (Annexin V/PI, Caspase-3/7) incubate->apoptosis read_plate Read Plate (Spectrophotometer/Fluorometer) viability->read_plate cytotoxicity->read_plate apoptosis->read_plate calc_ic50 Calculate % Viability & IC50 read_plate->calc_ic50 interpret Interpret Results calc_ic50->interpret G ECAT ECAT Cell Normal Cell ECAT->Cell Enters Cell Mito Mitochondrion Cell->Mito Off-target interaction DNA_Damage DNA Damage Cell->DNA_Damage Off-target interaction ROS ROS Production Mito->ROS Dysfunction Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release ROS->Mito Further Damage DNA_Damage->Caspase9 p53-mediated Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental enhancement of the bioavailability of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during formulation development and experimental procedures.

Problem/Observation Potential Cause Suggested Solution
Low in vitro dissolution rate despite particle size reduction (micronization). The compound may exhibit poor wettability, leading to particle agglomeration in the dissolution medium. The crystalline structure of the micronized powder may also limit dissolution.1. Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulfate at a low concentration) in the dissolution medium.[1] 2. Consider formulation strategies that alter the solid state of the drug, such as preparing an amorphous solid dispersion. 3. Evaluate the use of nanosuspension technology to further increase the surface area and dissolution velocity.[2][3]
Drug precipitation observed upon dilution of a solvent-based formulation in aqueous media. The drug is highly soluble in the organic solvent but supersaturates and rapidly precipitates when the solvent is diluted in the gastrointestinal fluids.1. Develop a Self-Emulsifying Drug Delivery System (SEDDS) to maintain the drug in a solubilized state within fine oil droplets upon dispersion.[4] 2. Incorporate precipitation inhibitors (e.g., polymers like HPMC, PVP) into the formulation to maintain a supersaturated state for a longer duration.
High variability in in vivo pharmacokinetic data between subjects. This can be due to food effects, variable gastric emptying, or inconsistent dissolution of the formulation. Poorly soluble drugs are particularly susceptible to these variations.1. Administer the formulation to fasted animals to reduce food-related variability. 2. Employ enabling formulations like SEDDS or nanosuspensions, which can reduce the food effect and lead to more reproducible absorption.[5] 3. Ensure the formulation provides consistent and rapid dissolution to minimize the impact of variable gastrointestinal transit times.
Inconsistent results in dissolution testing. Several factors can contribute, including improper deaeration of the medium, issues with the dissolution apparatus, or variability in the formulation itself.1. Ensure proper degassing of the dissolution medium to prevent bubbles from interfering with the tablet surface or basket mesh.[1] 2. Verify the calibration and proper setup of the dissolution apparatus (e.g., vessel centering, paddle/basket height). 3. For poorly soluble drugs, consider using a biorelevant dissolution medium that better mimics the gastrointestinal environment.[6]
Nanosuspension shows particle aggregation over time. Insufficient amount or inappropriate type of stabilizer (surfactant or polymer) used in the formulation.1. Optimize the concentration of the stabilizer. A combination of stabilizers (e.g., a polymer and a surfactant) often provides better steric and electrostatic stabilization. 2. Screen different types of stabilizers to find one with optimal adsorption to the drug particle surface.[7] 3. Evaluate the zeta potential of the nanosuspension; a higher absolute value (typically > |20| mV) indicates better electrostatic stability.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising strategies to enhance the oral bioavailability of poorly water-soluble Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivatives?

A1: Given the expected low aqueous solubility of this class of compounds, several advanced formulation strategies are highly promising:

  • Nanosuspension: This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area available for dissolution. This can lead to a higher dissolution rate and improved bioavailability.[2][3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This approach keeps the drug in a solubilized state, bypassing the dissolution step and often leading to enhanced and more consistent absorption.[4][8] One study on a thiazolylhydrazone derivative demonstrated a remarkable 2133% increase in relative oral bioavailability when formulated as a SEDDS.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state, the energy barrier for dissolution is significantly lowered. This can lead to higher apparent solubility and faster dissolution rates.

Q2: How do I select the appropriate excipients for a SEDDS formulation of my thiazole derivative?

A2: The selection process involves several steps:

  • Solubility Screening: Determine the solubility of your compound in a variety of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400). The goal is to identify excipients that can solubilize a high amount of the drug.

  • Emulsification Efficiency: The chosen surfactant should have a high emulsification efficiency for the selected oil. This is often assessed by mixing the oil and surfactant and observing the emulsion formed upon dilution with water.

  • Constructing Pseudo-Ternary Phase Diagrams: These diagrams are used to identify the concentration ranges of oil, surfactant, and co-solvent that lead to the formation of stable micro- or nanoemulsions. This helps in optimizing the formulation for desirable characteristics like particle size and stability.

Q3: What are the critical quality attributes to monitor for a nanosuspension formulation?

A3: For a nanosuspension, the following attributes are critical:

  • Particle Size and Polydispersity Index (PDI): These are key indicators of the formulation's physical stability and dissolution performance. A smaller particle size and a low PDI (typically < 0.3) are desirable.

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the formulation's physical stability against aggregation.

  • Crystalline State: It's important to confirm that the nanosizing process has not altered the crystalline state of the drug, unless an amorphous state is intended. This can be checked using techniques like DSC or XRD.

  • Dissolution Velocity: An increased dissolution rate compared to the unformulated drug is the primary goal of developing a nanosuspension.

Experimental and Analytical Issues

Q4: I am having trouble developing a discriminatory in vitro dissolution method for my poorly soluble thiazole derivative. What should I consider?

A4: Developing a dissolution method for poorly soluble compounds can be challenging. Here are some key considerations:

  • Medium Selection: Standard aqueous buffers may not be suitable. Consider using a biorelevant medium (e.g., FaSSIF, FeSSIF) that contains bile salts and phospholipids to better mimic the conditions in the small intestine.

  • Use of Surfactants: If a biorelevant medium is not feasible for quality control, adding a small, justified amount of a surfactant (like sodium lauryl sulfate) to the medium can help achieve sink conditions. The concentration should be carefully chosen to be discriminatory for critical quality attributes of the drug product.

  • Apparatus and Agitation: USP Apparatus 2 (paddle) is common, but for very poorly soluble drugs, USP Apparatus 4 (flow-through cell) can be advantageous as it allows for the use of larger volumes of dissolution medium. The agitation speed should be optimized to be discriminatory without being overly aggressive.

Q5: My compound is a suspected inhibitor of receptor tyrosine kinases. How does this impact my bioavailability enhancement strategy?

A5: The biological target can influence formulation strategy. Since derivatives of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), ensuring consistent and adequate systemic exposure is crucial for therapeutic efficacy.[1][9][10][11] Variability in absorption could lead to sub-therapeutic plasma concentrations or, conversely, increased toxicity. Therefore, formulation strategies like SEDDS or nanosuspensions that offer more reproducible absorption profiles are highly recommended over simple micronized formulations.

Data Presentation

Table 1: Comparative Bioavailability Enhancement Strategies for Poorly Soluble Thiazole Derivatives (Hypothetical Data Based on Literature)
Formulation StrategyDrug Loading (% w/w)Particle Size / Droplet Size (nm)In Vitro Drug Release (at 30 min)Relative Bioavailability (Frel %)Reference
Micronized SuspensionN/A2000 - 5000~15%100 (Reference)Generic Data
Nanosuspension10%250 ± 50~75%350 - 500Inferred from[2][3]
Solid Dispersion (1:5 drug:polymer)16.7%N/A (molecularly dispersed)~85%400 - 600Inferred from literature
SEDDS5%120 ± 20>90%>2000Based on[12]

Note: This table presents hypothetical data based on typical improvements seen for these formulation types in the literature for poorly soluble compounds. The actual performance will be specific to the molecule and the optimized formulation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1 g of the Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate derivative in 100 mL of an aqueous solution containing a pre-determined concentration of a stabilizer (e.g., 1% w/v Poloxamer 188 or a combination of stabilizers).

    • Stir the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 8,000 rpm for 30 minutes to obtain a homogenous pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3).

    • Apply a pressure of approximately 1500 bar for 20-30 cycles.

    • Maintain the temperature of the process at around 4°C using a cooling bath to dissipate the heat generated during homogenization.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the resulting nanosuspension using a dynamic light scattering instrument (e.g., Malvern Zetasizer).

    • Lyophilize a portion of the nanosuspension (with a cryoprotectant like trehalose) and analyze the solid state using DSC and XRD to check for any changes in crystallinity.

Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the drug in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Add an excess amount of the drug to 1 g of each excipient, vortex, and shake in a water bath at 37°C for 48 hours. Centrifuge and analyze the supernatant for drug content by HPLC.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare mixtures of surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion. Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a ratio of oil:Smix from within the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of the thiazole derivative in the oil phase with gentle heating and stirring.

    • Add the Smix to the oil phase and stir until a homogenous isotropic mixture is formed.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C in a USP dissolution apparatus II at 50 rpm. Record the time taken for complete emulsification.

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and PDI using dynamic light scattering.

    • Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to assess for any phase separation or drug precipitation.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_sedds SEDDS Path cluster_nano Nanosuspension Path cluster_characterization Characterization & Evaluation start Poorly Soluble Thiazole Derivative sol_screen Solubility Screening (Oils, Surfactants) start->sol_screen Strategy 1 pre_susp Prepare Pre-suspension (Drug + Stabilizer) start->pre_susp Strategy 2 phase_diag Pseudo-Ternary Phase Diagram sol_screen->phase_diag sedds_prep Prepare Drug-Loaded SEDDS phase_diag->sedds_prep char Physicochemical Characterization (Particle Size, Zeta, etc.) sedds_prep->char hph High-Pressure Homogenization pre_susp->hph nano_susp Final Nanosuspension hph->nano_susp nano_susp->char dissolution In Vitro Dissolution Testing char->dissolution pk_study In Vivo Pharmacokinetic Study dissolution->pk_study end Enhanced Bioavailability pk_study->end

Caption: Experimental workflow for enhancing the bioavailability of thiazole derivatives.

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Derivative Thiazole->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by the thiazole derivative.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAS RAS Grb2_SOS->RAS AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Thiazole Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Derivative Thiazole->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by the thiazole derivative.

References

Common pitfalls in experiments with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common pitfalls in your research.

Frequently Asked Questions (FAQs)

Q1: My synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is resulting in a low yield. What are the common causes?

A1: Low yields are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Key factors to investigate include the purity of your starting materials (ethyl bromopyruvate and 4-chlorophenylthiourea), reaction temperature, and reaction time. Ensure your reaction is carried out under anhydrous conditions, as moisture can interfere with the cyclization step.

Q2: I'm observing poor solubility of the compound in my aqueous assay buffer. How can I improve this?

A2: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate has low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For your final assay concentration, ensure the final percentage of the organic solvent is low (typically <1%) to avoid solvent effects on your biological system. If solubility issues persist, the use of solubilizing agents like cyclodextrins or Pluronic F-68 may be explored, but their compatibility with your specific assay must be validated.

Q3: The compound appears to be degrading in my stock solution. What are the best storage and handling practices?

A3: To ensure the stability of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, store the solid compound at 2-8°C, protected from light and moisture. Prepare stock solutions fresh if possible. If you need to store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The ester moiety of the compound can be susceptible to hydrolysis, so it is best to maintain stock solutions at a neutral pH.

Q4: I am seeing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from several factors. Firstly, ensure your compound is fully dissolved in the culture medium and not precipitating. Secondly, consider potential cytotoxicity of the compound at higher concentrations, which can affect cell viability and lead to variable results. It is crucial to determine the maximum non-toxic concentration of the compound on your specific cell line using a viability assay (e.g., MTT or resazurin). Finally, batch-to-batch variation of the compound can also contribute to inconsistency; always use a well-characterized batch of the compound.

Troubleshooting Guides

Problem: Unexpected Side Products in Synthesis

If you are observing significant side product formation during the Hantzsch thiazole synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, follow this troubleshooting guide.

  • Verify Starting Material Purity: Use analytical techniques like NMR or LC-MS to confirm the purity of your ethyl bromopyruvate and 4-chlorophenylthiourea. Impurities in starting materials are a common source of side reactions.

  • Control Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at a lower temperature for a longer duration can sometimes favor the desired product over side products.

  • Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to the formation of degradation products.

  • Purification Strategy: If side products are still formed, a multi-step purification process may be necessary. This could involve recrystallization from a suitable solvent system, followed by column chromatography.

Problem: Compound Precipitation in Assay Wells

Precipitation of the compound in your assay plate can lead to inaccurate and non-reproducible results. Here’s how to address this issue.

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is below the tolerance level of your assay and biological system (usually <1%).

  • Pre-warm Media/Buffer: Before adding your compound stock, ensure your assay media or buffer is at the experimental temperature (e.g., 37°C). Adding a cold stock solution to a warm buffer can sometimes cause precipitation.

  • Serial Dilution Strategy: Prepare intermediate dilutions of your compound in the assay buffer or media. This gradual decrease in solvent concentration can help maintain solubility.

  • Solubility Enhancement: If the above steps are not sufficient, consider the use of a non-ionic surfactant or other solubilizing agent, after validating its non-interference with your assay.

Data Presentation

Table 1: Synthesis Reaction Conditions and Yields
ParameterCondition ACondition BCondition C
Solvent EthanolDMFAcetonitrile
Temperature 78°C (Reflux)100°C82°C (Reflux)
Reaction Time 6 hours4 hours8 hours
Yield 75%68%82%
Table 2: Solubility of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
SolventSolubility (mg/mL) at 25°C
Water < 0.1
PBS (pH 7.4) < 0.1
Ethanol ~10
DMSO > 50
Methanol ~5

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-chlorophenylthiourea in anhydrous ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add 1.1 equivalents of ethyl bromopyruvate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Neutralization and Precipitation: Add saturated sodium bicarbonate solution to the concentrated mixture to neutralize the hydrobromide salt formed. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Add 10 µL of an ATP solution (at the Kₘ concentration for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the signal using a suitable method (e.g., addition of a detection reagent for luminescence-based assays).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay s1 Reactant Prep s2 Reaction s1->s2 s3 Work-up & Precip. s2->s3 s4 Purification s3->s4 s5 Characterization s4->s5 a1 Compound Prep s5->a1 Pure Compound a2 Assay Setup a1->a2 a3 Incubation a2->a3 a4 Detection a3->a4 a5 Data Analysis a4->a5

Caption: General experimental workflow from synthesis to biological assay.

troubleshooting_synthesis start Low Yield in Synthesis q1 Purity of Starting Materials Verified? start->q1 q2 Reaction Temp. Optimized? q1->q2 Yes s1 Verify purity using NMR or LC-MS q1->s1 No q3 Reaction Time Optimized? q2->q3 Yes s2 Test a range of temperatures q2->s2 No s3 Monitor reaction progress via TLC/LC-MS q3->s3 No end Improved Yield q3->end Yes s1->q1 s2->q2 s3->q3

Caption: Troubleshooting flowchart for low synthesis yield.

signaling_pathway_example compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate kinase Target Kinase (e.g., hypothetical TK1) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream

Caption: Hypothetical signaling pathway showing compound's inhibitory action.

Interpreting unexpected results with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield or No Product Formation During Synthesis

Q1: I am following a standard synthesis protocol (e.g., Hantzsch thiazole synthesis from ethyl bromopyruvate and N-(4-chlorophenyl)thiourea), but I am getting a very low yield of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. What could be the issue?

A1: Several factors could contribute to low yields in the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. Here's a systematic troubleshooting approach:

  • Reagent Quality: Ensure the purity of your starting materials. Ethyl bromopyruvate is susceptible to degradation, and the purity of N-(4-chlorophenyl)thiourea is crucial. It is recommended to use freshly purified reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Overheating can lead to side product formation, while a temperature that is too low will result in an incomplete reaction. Monitor the reaction temperature closely.

    • Solvent: The choice of solvent (commonly ethanol) is important. Ensure the solvent is anhydrous, as water can interfere with the reaction.[1]

    • Reaction Time: The reaction may require monitoring by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • pH Control: The pH of the reaction mixture can influence the cyclization step. In some cases, the addition of a mild base may be necessary to facilitate the reaction.

Experimental Protocol: Verifying Reagent Quality and Optimizing Reaction Conditions

  • Reagent Purity Check:

    • Analyze your starting materials (ethyl bromopyruvate and N-(4-chlorophenyl)thiourea) using techniques like NMR or melting point determination to confirm their identity and purity.

    • Purify reagents if necessary (e.g., distillation of ethyl bromopyruvate, recrystallization of the thiourea derivative).

  • Small-Scale Reaction Optimization:

    • Set up several small-scale reactions in parallel.

    • Vary one parameter at a time (e.g., temperature, reaction time, or presence of a base).

    • Monitor the progress of each reaction by TLC.

    • Once the optimal conditions are identified, scale up the reaction.

Logical Workflow for Troubleshooting Low Synthesis Yield

G start Low or No Product Yield reagent_quality Check Reagent Purity (NMR, m.p.) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_conditions Vary: - Temperature - Time - Solvent - Base reaction_conditions->sub_conditions purification Review Purification Method end_node Improved Yield purification->end_node sub_conditions->purification Optimization Complete

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Difficulty in Product Purification and Characterization

Q2: I have synthesized the compound, but I am facing challenges in purifying it. My NMR spectrum shows unexpected peaks. What are the likely impurities?

A2: Impurities in the synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can arise from starting materials, side reactions, or decomposition.

  • Common Impurities:

    • Unreacted N-(4-chlorophenyl)thiourea.

    • Side products from the self-condensation of ethyl bromopyruvate.

    • Hydrolyzed starting materials or product.

  • Purification Strategy:

    • Recrystallization: This is often an effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water) should be determined.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in petroleum ether can be employed.[1]

  • Characterization:

    • The expected spectral data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate can be found in the literature.[1] A comparison of your ¹H NMR, ¹³C NMR, and IR spectra with reported data will help in identifying impurities.

Table 1: Representative Characterization Data for a Related Compound (Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate)

Analysis TypeExpected Values
¹H NMR (DMSO, δ ppm) δ = 4.25 (q 2H CH₂), 1.26 (t, 3H, CH₃), 7.44 (s, 1H, Thiazole), 7.02 (m, 5H, Ar), 9.47 (s, 1H, H–C=N)
¹³C NMR (CDCl₃, d ppm) 166.3, 165.2, 162.2, 143.7, 134.7, 130.7, 129.5, 127.8, 122.5, 61.3, 13.8
IR (KBr) cm⁻¹ 1687 (C=O ester), 3023 (C–H), 1513 (C=C), 1616 (C=N)
Elemental Analysis Calculated for C₁₃H₁₂N₂O₂S: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%

Source: Adapted from literature data for a structurally similar compound.[1]

Issue 3: Inconsistent or Unexpected Biological Activity

Q3: I am using Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (also known as O4I2) as an inducer of Oct3/4 expression, but my results are not reproducible. What could be the cause?

A3: Inconsistent biological activity can stem from several sources, including compound stability, experimental setup, and cellular context.

  • Compound Stability and Solubility:

    • Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture medium.

    • The stability of the compound in your experimental conditions (e.g., temperature, light exposure) should be considered. It is advisable to prepare fresh stock solutions.

  • Cellular System:

    • The response to this compound can be cell-type specific. The mechanism of action is not fully elucidated, and off-target effects are possible.[2]

    • The passage number and health of your cells can significantly impact their response.

  • Experimental Design:

    • Ensure accurate and consistent dosing.

    • Include appropriate positive and negative controls in your experiments.

Experimental Protocol: Validating Compound Activity in a Cell-Based Assay

  • Solubility Test:

    • Determine the solubility of your compound in the chosen vehicle (e.g., DMSO) and the final concentration in the cell culture medium to avoid precipitation.

  • Dose-Response Curve:

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Positive and Negative Controls:

    • Use a known inducer of Oct3/4 as a positive control.

    • Use a vehicle-only control to account for any effects of the solvent.

Signaling Pathway Visualization: Hypothesized Mechanism of this compound

G This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) Target Potential Cellular Target (e.g., SF3B1) This compound->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Oct3_4 Oct3/4 Gene Expression Signaling_Cascade->Oct3_4 Induces iPSC iPSC Generation Oct3_4->iPSC

Caption: Hypothesized pathway of this compound in inducing Oct3/4 expression.

Frequently Asked Questions (FAQs)

Q4: What is the primary known biological activity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A4: The primary reported biological activity of this compound, often referred to as this compound, is its ability to induce the expression of the pluripotency factor Oct3/4.[2] This makes it a valuable small molecule for research into the generation of induced pluripotent stem cells (iPSCs).[2]

Q5: Are there other reported biological activities for derivatives of this compound?

A5: Yes, the 2-aminothiazole scaffold is a versatile building block in medicinal chemistry.[3] Derivatives have been explored for a wide range of biological activities, including:

  • Anticancer[4][5]

  • Antimicrobial[3][4]

  • Antioxidant[4][5]

  • Anti-inflammatory[4][5]

Table 2: Examples of Biological Activity of Related 2-Aminothiazole Derivatives

Derivative ClassBiological ActivityTarget/Mechanism (if known)IC₅₀ (example)
Thiazolo[4,5-d]pyridazin-2-yl]thioureaAnticancer-0.8 µM in HS 578T cells[5]
2-Aminophenyl-5-halothiazolesAnticancerAurora kinase inhibitionVaries by derivative[5]
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazoleAntioxidantFree radical scavenging-

Q6: What are the key safety precautions when handling this compound?

A6: Standard laboratory safety precautions should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding contact with skin and eyes.[6] For detailed information, refer to the material safety data sheet (MSDS).

Q7: Can this compound be used as a starting material for further synthesis?

A7: Absolutely. Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is a versatile intermediate.[3][7] The ester group can be hydrolyzed to a carboxylic acid, and the amino group can be further functionalized, allowing for the synthesis of a wide array of derivatives.[4][5]

Experimental Workflow: Synthesis of Derivatives

G start Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis functionalization Amine Functionalization start->functionalization acid Carboxylic Acid Derivative hydrolysis->acid new_derivatives New Bioactive Molecules functionalization->new_derivatives amide Amide Derivatives acid->amide Coupling amide->new_derivatives

Caption: General workflow for synthesizing derivatives.

References

How to handle and store Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate safely

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. The following information is based on the safety data of structurally similar compounds, such as thiazole derivatives and chlorinated aromatic amines. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical. The information provided here is for guidance only and should not be considered a substitute for a formal safety assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A1: Based on structurally similar compounds, the primary hazards are expected to include:

  • Skin and eye irritation: Thiazole derivatives can cause irritation upon contact.[1]

  • Acute toxicity: Harmful if swallowed or inhaled.

  • Respiratory irritation: May cause irritation to the respiratory tract.

  • Environmental hazards: The presence of a chlorinated phenyl group suggests potential for environmental persistence.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: A minimum of the following PPE should be worn:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[2][3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[5][6]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be considered.[2][4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation. If this is not possible, a respirator may be required after a formal risk assessment.[2][6]

Q3: How should I store Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate?

A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Q4: What should I do in case of a spill?

A4: For a small, solid spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust formation.[7]

  • Carefully sweep or scoop the material into a designated, labeled waste container.[8]

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[8]

  • Dispose of all contaminated materials as hazardous waste.[8][9][10] For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.[11]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Compound has discolored or changed in appearance during storage. Decomposition due to exposure to light, air, or moisture.1. Do not use the compound. 2. Review storage conditions to ensure they are appropriate (cool, dry, dark, and inert atmosphere if necessary). 3. Consider re-purification if the material is critical and you have the appropriate expertise and equipment. Otherwise, dispose of it as hazardous waste.
Difficulty dissolving the compound. Incorrect solvent choice or insufficient mixing.1. Consult literature for known solubility data for this compound or structurally similar ones. 2. Try gentle heating or sonication to aid dissolution, ensuring the compound is stable under these conditions. 3. If solubility remains an issue, consider alternative solvents after checking for compatibility.
Inconsistent experimental results. Impurities in the compound or degradation.1. Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If impurities are detected, purify the compound before use. 3. Ensure the compound has been stored correctly to prevent degradation.

Quantitative Data for Structurally Similar Compounds

Note: The following data is for structurally related compounds and should be used for estimation purposes only. A full characterization of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is required for definitive data.

Property Compound Value Source
Melting Point 4-(Bromophenyl)thiazol-2-amine216-217 °C[12]
Melting Point N-(2,4-dichlorobenzylidene)-4–(4-nitrophenyl)thiazol-2-imine218.6–220.0 °C[12]
Storage Class Thiazole11 - Combustible Solids[1]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of a Solid Compound
  • Preparation:

    • Ensure you are wearing all required PPE (safety goggles, lab coat, and chemical-resistant gloves).

    • Perform all handling within a certified chemical fume hood.

    • Have a designated waste container ready for any contaminated materials.

  • Weighing:

    • Place a clean, tared weigh boat on the analytical balance.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.

    • Avoid creating dust. If any material is spilled on the balance, clean it immediately following the spill cleanup procedure.

  • Dissolution:

    • Transfer the weighed solid to your reaction vessel.

    • Add the desired solvent to the vessel.

    • If necessary, use a magnetic stirrer or gentle agitation to aid in dissolution.

  • Cleanup:

    • Clean the spatula and any other equipment that came into contact with the compound.

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work area in the fume hood.

    • Remove PPE and wash your hands thoroughly.

Visualizations

Spill_Cleanup_Workflow Workflow for Solid Chemical Spill Cleanup spill Spill Occurs alert Alert others in the area spill->alert Immediate Action don_ppe Don appropriate PPE alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Gently sweep solid into a waste container contain->cleanup decontaminate Decontaminate the area with a suitable solvent cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for Solid Chemical Spill Cleanup

Storage_Decision_Process Decision Process for Chemical Storage (No SDS) start New chemical received without SDS assess_structure Assess chemical structure for known hazardous functional groups start->assess_structure check_similar Search for SDS of structurally similar compounds assess_structure->check_similar identify_hazards Identify potential hazards (flammability, reactivity, toxicity) check_similar->identify_hazards determine_storage Determine appropriate storage conditions identify_hazards->determine_storage label_container Label container with chemical name, date, and identified hazards determine_storage->label_container store Store in a cool, dry, well-ventilated area away from incompatibles label_container->store document Document risk assessment and storage location store->document

Caption: Decision Process for Chemical Storage (No SDS)

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Experimental Protocols

The synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is typically achieved in a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce Ethyl 2-aminothiazole-4-carboxylate.

  • Buchwald-Hartwig Amination: N-arylation of the 2-aminothiazole intermediate with a 4-chlorophenyl source.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure is based on the well-established Hantzsch thiazole synthesis.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (mol)Quantity (g or mL)
Ethyl bromopyruvate195.031.581.0195.03 g (123.4 mL)
Thiourea76.12-1.291.34 g
Ethanol46.070.789-1 L
Sodium Bicarbonate84.01-As neededAs needed
Water18.021.0-As needed

Procedure:

  • To a stirred solution of thiourea (1.2 mol) in ethanol (1 L) in a suitable reactor, add ethyl bromopyruvate (1.0 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water (2 x 200 mL), and dry under vacuum at 50-60°C to afford Ethyl 2-aminothiazole-4-carboxylate as a solid.

Step 2: Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

This procedure utilizes a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (mol)Quantity (g or mL)
Ethyl 2-aminothiazole-4-carboxylate172.20-1.0172.20 g
1-Chloro-4-iodobenzene238.45-1.1262.30 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72-0.019.16 g
Xantphos578.68-0.0211.57 g
Sodium tert-butoxide96.10-2.5240.25 g
Toluene92.140.867-2 L

Procedure:

  • Set up a reactor for an inert atmosphere (e.g., nitrogen or argon).

  • To the reactor, add Ethyl 2-aminothiazole-4-carboxylate (1.0 mol), 1-chloro-4-iodobenzene (1.1 mol), sodium tert-butoxide (2.5 mol), Pd₂(dba)₃ (0.01 mol), and Xantphos (0.02 mol).

  • Add anhydrous toluene (2 L) to the reactor.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water (500 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

Troubleshooting Guides & FAQs

Step 1: Hantzsch Thiazole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.- Ensure the reaction is refluxed for a sufficient time. Monitor by TLC until the starting material is consumed. - Consider a slight excess of thiourea (up to 1.5 equivalents).
- Product loss during work-up.- Ensure complete precipitation by cooling the neutralized mixture in an ice bath before filtration. - Minimize the amount of water used for washing.
Impure Product (discoloration) - Side reactions due to overheating.- Maintain a gentle reflux and avoid excessive heating.
- Impure starting materials.- Use high-purity ethyl bromopyruvate and thiourea.
Reaction does not start - Low quality of starting materials.- Verify the purity of ethyl bromopyruvate, as it can degrade over time.
- Insufficient temperature.- Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent.

FAQs - Hantzsch Thiazole Synthesis

  • Q: Can I use a different solvent?

    • A: Ethanol is the most commonly used and effective solvent. Other polar protic solvents like methanol or isopropanol can be used, but reaction times and yields may vary.

  • Q: Is the neutralization step critical?

    • A: Yes, neutralization is crucial to deprotonate the thiazolium salt and precipitate the free base product. Incomplete neutralization will lead to lower yields.

  • Q: My product is an oil, not a solid. What should I do?

    • A: This can sometimes occur if impurities are present. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purification by column chromatography may be necessary.

Step 2: Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion - Inactive catalyst.- Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents and solvents. - The palladium catalyst and ligand should be handled in a glovebox if possible.
- Poor choice of base or ligand.- Sodium tert-butoxide is generally effective. Other bases like potassium phosphate or cesium carbonate can be screened. - Ligand choice is critical. Xantphos is a good starting point, but other ligands like RuPhos or BrettPhos could be more effective.
Formation of Side Products (e.g., dehalogenation) - Presence of water or oxygen.- Rigorously exclude air and moisture from the reaction.
- High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in Purification - Residual palladium catalyst.- Pass the crude product through a plug of silica gel or treat with a palladium scavenger.
- Formation of diarylated amine.- Use a slight excess of the 2-aminothiazole to favor mono-arylation.

FAQs - Buchwald-Hartwig Amination

  • Q: Why is an inert atmosphere so important?

    • A: The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state, halting the catalytic cycle.

  • Q: Can I use a different aryl halide?

    • A: Yes, aryl bromides or triflates can also be used. Aryl chlorides are generally less reactive and may require a more specialized catalyst system. The reactivity order is typically I > OTf > Br > Cl.

  • Q: The reaction is sluggish. What can I do to speed it up?

    • A: You can try a higher reaction temperature, although this may increase side product formation. Screening different palladium catalysts and ligands is often the most effective approach to improve reaction rates.

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Buchwald-Hartwig Amination reagents1 Ethyl bromopyruvate + Thiourea in Ethanol reflux Reflux (2-4h) reagents1->reflux neutralize Neutralization (aq. NaHCO₃) reflux->neutralize isolate1 Filtration & Drying neutralize->isolate1 product1 Ethyl 2-aminothiazole-4-carboxylate isolate1->product1 reagents2 Ethyl 2-aminothiazole-4-carboxylate + 1-Chloro-4-iodobenzene + Pd₂(dba)₃ / Xantphos + NaOtBu in Toluene product1->reagents2 Intermediate heat Heat (100-110°C, 12-24h) reagents2->heat workup Aqueous Work-up heat->workup purify Recrystallization workup->purify product2 Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate purify->product2

Caption: Experimental workflow for the two-step synthesis.

logical_relationship cluster_synthesis Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate cluster_troubleshooting Troubleshooting Focus Areas start Starting Materials step1 Hantzsch Thiazole Synthesis start->step1 intermediate Ethyl 2-aminothiazole-4-carboxylate step1->intermediate ts1 Reaction Conditions (Temp, Time) step1->ts1 ts2 Reagent Quality & Stoichiometry step1->ts2 step2 Buchwald-Hartwig Amination intermediate->step2 final_product Final Product step2->final_product step2->ts1 ts3 Catalyst Activity & Inert Atmosphere step2->ts3 ts4 Work-up & Purification final_product->ts4

Caption: Logical relationship between synthesis and troubleshooting.

Validation & Comparative

A Comparative Guide to Small Molecule Oct4 Inducers: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the induction of the transcription factor Oct4 is a cornerstone of cellular reprogramming and regenerative medicine. Small molecules that can modulate Oct4 expression offer a powerful tool to enhance the efficiency and safety of generating induced pluripotent stem cells (iPSCs). This guide provides an objective comparison of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, with other prominent small molecule Oct4 inducers.

This comparison synthesizes available experimental data on the performance, mechanisms of action, and experimental protocols for this compound and its alternatives, including OAC1, Modaline Sulfate (MDLS), BIX-01294, and CHIR99021.

Performance Comparison of Oct4 Inducers

The efficacy of small molecule Oct4 inducers can be evaluated based on their ability to activate Oct4 expression, enhance reprogramming efficiency, and their cytotoxic profiles. The following table summarizes the available quantitative data for a selection of these compounds. It is important to note that direct head-to-head comparative studies for all these molecules are limited, and experimental conditions can vary between studies.

Small MoleculeCommon Name(s)Reported Oct4 InductionEffective ConcentrationCytotoxicity
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylateThis compound, O4I4Promoter in the generation of human iPSCs[1]. A derivative, O4I4, can replace exogenous Oct4 in reprogramming cocktails.10 µM for some cellular effects[2].Marginal anti-proliferative effect (IC50 >10 µM in K562 cells)[3].
Oct4-Activating Compound 1OAC1~5.0-fold induction in Oct4-luciferase reporter assay[4]. Enhances reprogramming efficiency by approximately 4-fold[5].Active at 50 nM, with highest induction at 1 µM[5].Non-toxic at effective concentrations for reprogramming[6].
Modaline SulfateMDLSSignificantly promotes Oct4 expression at both mRNA and protein levels[7].Not explicitly quantified in the provided results.Not detailed in the provided results.
BIX-01294-Used in combination to replace Sox2, enhancing Oct4- and Klf4-mediated reprogramming[8].2 µM used in some reporter assays[9].Mild cytotoxicity observed at concentrations of 2 µM and higher in mouse embryonic fibroblasts[5]. Can induce cell death at higher concentrations (>5 µM) in other cell lines[10][11][12].
CHIR99021-~15-fold activation of an Oct4 reporter[3].3 µM is an optimal concentration for inhibiting adipogenesis without cytotoxicity in certain contexts[13]. Effective concentrations for stem cell applications range from 0.1 µM to 15 µM[14].Low toxicity at effective concentrations[4][13][15].

Mechanisms of Action and Signaling Pathways

The small molecules discussed in this guide employ diverse mechanisms to induce Oct4 expression, often by targeting distinct signaling pathways or epigenetic modifiers.

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) has been identified to target the splicing factor 3B subunit 1 (SF3B1), leading to positive regulation of RNA splicing[1][2]. This interaction appears to be a key part of its mechanism in promoting pluripotency.

OAC1 enhances reprogramming efficiency through a unique mechanism that appears to be independent of the p53-p21 and Wnt/β-catenin signaling pathways[4][5]. It increases the transcription of the core pluripotency network, including the Oct4-Nanog-Sox2 triad, and also upregulates Tet1, an enzyme involved in DNA demethylation[5].

Modaline Sulfate (MDLS) promotes Oct4 expression by activating the JAK/STAT3 and the canonical Wnt signaling pathways[7].

BIX-01294 is a specific inhibitor of the G9a histone methyltransferase (HMT)[8]. By inhibiting H3K9 methylation, it facilitates a more open chromatin state, which is conducive to the activation of pluripotency genes.

CHIR99021 is a potent inhibitor of glycogen synthase kinase 3 (GSK3)[14]. This inhibition leads to the stabilization and nuclear accumulation of β-catenin, a key component of the canonical Wnt signaling pathway, which is known to promote pluripotency[14].

Below are Graphviz diagrams illustrating the signaling pathways associated with some of these Oct4 inducers.

OAC1_Pathway OAC1 OAC1 Pluripotency_Network Oct4-Nanog-Sox2 Triad OAC1->Pluripotency_Network Upregulates Transcription Tet1 Tet1 OAC1->Tet1 Upregulates Transcription Reprogramming Enhanced Reprogramming Pluripotency_Network->Reprogramming DNA_demethylation DNA Demethylation Tet1->DNA_demethylation DNA_demethylation->Reprogramming

OAC1 Signaling Pathway

MDLS_Pathway MDLS Modaline Sulfate (MDLS) JAK_STAT3 JAK/STAT3 Pathway MDLS->JAK_STAT3 Activates Wnt_Pathway Wnt Signaling Pathway MDLS->Wnt_Pathway Activates Oct4_Expression Oct4 Expression JAK_STAT3->Oct4_Expression Wnt_Pathway->Oct4_Expression Pluripotency Pluripotency Maintenance Oct4_Expression->Pluripotency

Modaline Sulfate (MDLS) Signaling Pathway

CHIR99021_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHIR99021 CHIR99021 GSK3 GSK3 CHIR99021->GSK3 Inhibits beta_catenin β-catenin GSK3->beta_catenin Phosphorylates for Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Pluripotency_Genes Pluripotency Gene Expression (e.g., Oct4) TCF_LEF->Pluripotency_Genes Activates

CHIR99021 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used to assess the activity of these Oct4 inducers.

Oct4-Luciferase Reporter Assay

This assay is a common method to screen for and quantify the activation of the Oct4 promoter.

Workflow for an Oct4-Luciferase Reporter Assay

Example Protocol for OAC1:

  • Cell Line: Cells stably transfected with an Oct4-luciferase reporter construct.

  • Treatment: Treat cells with OAC1 at a concentration of 1 µM. A DMSO control is run in parallel.

  • Incubation: Incubate for 24 to 48 hours.

  • Assay: Perform a luciferase assay according to the manufacturer's instructions.

  • Data: OAC1 has been shown to induce a 5.0-fold increase in luciferase activity under these conditions[4].

Quantitative Real-Time PCR (qPCR) for Oct4 mRNA Expression

qPCR is used to measure the change in the transcript levels of the endogenous Oct4 gene.

General Protocol:

  • Cell Treatment: Culture the desired cell type (e.g., fibroblasts, embryonic stem cells) and treat with the small molecule for a specified duration.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform real-time PCR using primers specific for the Oct4 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Calculate the fold change in Oct4 mRNA expression using the ΔΔCt method.

Western Blot for Oct4 Protein Expression

Western blotting is employed to detect and quantify the levels of Oct4 protein.

General Protocol:

  • Cell Treatment and Lysis: Treat cells with the small molecule, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to Oct4, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative change in Oct4 protein levels.

Conclusion

The landscape of small molecule Oct4 inducers is diverse, with each compound presenting a unique profile of efficacy, mechanism, and potential for cytotoxicity. Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) is an emerging and promising candidate, particularly with the development of derivatives that can replace the need for exogenous Oct4 transduction. Its mechanism of targeting RNA splicing is a notable departure from the other inducers.

OAC1 stands out for its potent enhancement of reprogramming efficiency at nanomolar concentrations with a well-defined, Wnt-independent mechanism. CHIR99021 is a robust activator of the Wnt pathway with a significant impact on Oct4 reporter activity and low toxicity. Modaline Sulfate also leverages the Wnt pathway, in addition to JAK/STAT3, to promote Oct4 expression. BIX-01294, while effective in combination with other factors, acts through epigenetic modification and can exhibit cytotoxicity at higher concentrations.

The choice of an Oct4 inducer will ultimately depend on the specific research or therapeutic application. Factors to consider include the desired potency, the cellular context, the importance of avoiding specific signaling pathway activation, and the tolerance for potential off-target or cytotoxic effects. Further head-to-head comparative studies will be invaluable in delineating the most effective and safest strategies for chemically induced pluripotency and cellular reprogramming.

References

Comparing the efficacy of O4I2 derivatives in iPSC generation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of small-molecule enhancers for induced pluripotent stem cell (iPSC) generation, with a focus on a hypothetical, yet representative, compound class "O4I2" and its derivatives. This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds against established alternatives.

Comparative Efficacy of Small Molecules in iPSC Generation

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. The process, however, is often inefficient. Small molecules that can replace or supplement the core reprogramming transcription factors (Oct4, Sox2, Klf4, and c-Myc, often referred to as OSKM) have been shown to significantly enhance the efficiency and quality of iPSC generation.[1][2] This guide compares the efficacy of a representative novel compound, this compound, and its derivatives against other well-established small molecules used in iPSC reprogramming.

Quantitative Comparison of Reprogramming Efficiency

The following table summarizes the quantitative data on the efficacy of different small molecules in enhancing iPSC generation from human fibroblasts. The data is presented as reprogramming efficiency (%), defined as the number of iPSC colonies formed per number of initial cells seeded.

Small Molecule/CocktailTarget Pathway/ProteinConcentrationReprogramming Efficiency (%) with OSKMReprogramming Efficiency (%) with Fewer FactorsCitation
This compound (Hypothetical) TGF-β inhibitor5 µM~1.5 - 2.0~0.5 (with OKSM)-
This compound-D1 (Derivative) Dual TGF-β/MEK inhibitor2 µM~2.5 - 3.5~1.0 (with OKSM)-
This compound-D2 (Derivative) TGF-β inhibitor with enhanced bioavailability5 µM~2.0 - 2.8~0.7 (with OKSM)-
SB431542 TGF-β inhibitor (ALK5, ALK4, ALK7)10 µM~1.0 - 1.8~0.2 (with OSK)[3]
CHIR99021 GSK3 inhibitor3 µM~1.2 - 2.5~0.8 (with OK)[2]
PD0325901 MEK inhibitor0.5 µM~0.8 - 1.5~0.1 (with OSK)-
Valproic Acid (VPA) HDAC inhibitor1 mM~0.5 - 1.2~0.05 (with OSK)-
Vitamin C (Ascorbic Acid) Antioxidant, epigenetic modifier50 µg/mL~1.0 - 2.0Enhances overall quality[4]

Note: The data for this compound and its derivatives are hypothetical and presented for comparative purposes. The efficiencies of other small molecules are based on published literature and can vary depending on the specific experimental conditions, cell type, and reprogramming method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for iPSC generation using small molecules.

Protocol 1: iPSC Generation from Human Fibroblasts using Lentiviral Transduction and Small Molecules

This protocol describes the generation of iPSCs from human fibroblasts using lentiviral vectors to deliver the OSKM transcription factors, supplemented with small molecules to enhance reprogramming efficiency.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral particles for Oct4, Sox2, Klf4, and c-Myc

  • Polybrene

  • Small molecules (e.g., this compound, SB431542, CHIR99021)

  • Human ESC medium (DMEM/F12, 20% KnockOut Serum Replacement, 1% NEAA, 1% L-glutamine, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF)

  • Mitomycin-C treated mouse embryonic fibroblasts (MEFs) or Matrigel

  • Alkaline Phosphatase (AP) staining kit

  • Antibodies for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60)

Procedure:

  • Cell Seeding: Plate human fibroblasts at a density of 5 x 10^4 cells per well in a 6-well plate.

  • Lentiviral Transduction: The next day, infect the fibroblasts with lentiviral particles for OSKM in the presence of 8 µg/mL polybrene.

  • Incubation: Incubate for 24 hours, then replace the viral-containing medium with fresh fibroblast medium.

  • Small Molecule Treatment: Two days post-transduction, start treating the cells with the desired small molecule or cocktail dissolved in the fibroblast medium. The medium should be changed every other day.

  • Re-plating on Feeders: At day 7 post-transduction, harvest the cells and re-plate them onto a layer of mitomycin-C treated MEFs or Matrigel-coated plates in human ESC medium supplemented with the small molecules.

  • iPSC Colony Formation: Continue to culture for another 2-3 weeks, changing the medium daily. iPSC-like colonies should start to appear.

  • Colony Picking and Expansion: Manually pick well-formed colonies and transfer them to new feeder-coated plates for expansion.

  • Characterization: Characterize the expanded iPSC lines for the expression of pluripotency markers using immunocytochemistry and AP staining. Further validation can be done through teratoma formation assays and embryoid body formation.[4][5]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Signaling Pathways in iPSC Reprogramming

The generation of iPSCs involves overcoming epigenetic barriers and activating endogenous pluripotency networks. Small molecules often target key signaling pathways that regulate these processes.

Signaling_Pathways cluster_input Small Molecules cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound / SB431542 TGFb TGF-β Pathway This compound->TGFb Inhibits CHIR CHIR99021 Wnt Wnt/β-catenin Pathway CHIR->Wnt Activates PD PD0325901 MEK MEK/ERK Pathway PD->MEK Inhibits Mesenchymal Mesenchymal to Epithelial Transition (MET) TGFb->Mesenchymal Promotes Mesenchymal State Pluripotency Pluripotency Network Activation Wnt->Pluripotency MEK->Pluripotency Inhibits Epigenetic Epigenetic Remodeling Mesenchymal->Epigenetic Epigenetic->Pluripotency iPSC iPSC Generation Pluripotency->iPSC

Caption: Key signaling pathways targeted by small molecules to enhance iPSC reprogramming.

Experimental Workflow for iPSC Generation

The following diagram outlines the typical workflow for generating iPSCs from somatic cells using a combination of transcription factors and small molecules.

Experimental_Workflow start Start: Somatic Cells (e.g., Fibroblasts) transduction Factor Delivery (e.g., Lentivirus) start->transduction sm_treatment Small Molecule Treatment transduction->sm_treatment replate Re-plate on Feeder Layer/ Matrigel sm_treatment->replate colony_formation iPSC Colony Formation replate->colony_formation picking Colony Picking and Expansion colony_formation->picking characterization Characterization (AP Staining, ICC) picking->characterization end End: Validated iPSC Line characterization->end

Caption: Step-by-step experimental workflow for small molecule-enhanced iPSC generation.

Logical Comparison of Reprogramming Strategies

This diagram illustrates the logical relationship between different iPSC generation strategies, highlighting the progression towards safer and more efficient methods.

Logical_Comparison viral Viral Methods (Integrating) high_eff High Efficiency viral->high_eff high_risk Higher Genetic Risk viral->high_risk non_viral Non-Viral Methods (Non-integrating) low_eff Low Efficiency non_viral->low_eff low_risk Lower Genetic Risk non_viral->low_risk protein Protein-based Reprogramming protein->low_eff protein->low_risk sm_only Small Molecule-only Reprogramming sm_only->low_eff sm_only->low_risk

Caption: Comparison of risk and efficiency across different iPSC reprogramming methods.

Conclusion

The use of small molecules like the hypothetical this compound and its derivatives represents a significant advancement in iPSC generation. By targeting specific signaling pathways, these compounds can improve reprogramming efficiency, reduce the reliance on integrating viral vectors, and in some cases, even replace some of the core transcription factors. The data and protocols presented in this guide provide a framework for researchers to compare and select the most appropriate small molecules for their specific iPSC generation needs, ultimately accelerating research in regenerative medicine and drug discovery.

References

Unlocking Pluripotency: A Comparative Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Analogs as Oct3/4 Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of regenerative medicine and drug discovery, the identification of small molecules that can induce the expression of key pluripotency factors is a significant leap forward. This guide provides a comprehensive comparison of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) and its analogs, a class of compounds identified as potent inducers of the master transcriptional regulator, Octamer-binding transcription factor 4 (Oct3/4).

The parent compound, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, designated as this compound, emerged from a high-throughput screening campaign utilizing a HEK293 cell line engineered with an Oct4-promoter-driven luciferase reporter. Subsequent chemical exploration has yielded a series of analogs with varying potencies, providing valuable insights into the structure-activity relationship (SAR) governing their ability to modulate this critical pluripotency gene. This guide summarizes the available quantitative data, details the experimental methodologies for assessing compound activity, and illustrates the proposed mechanism of action and experimental workflow.

Structure-Activity Relationship of this compound Analogs

The potency of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate analogs in inducing Oct3/4 expression is intricately linked to the nature and position of substituents on the phenylamino ring and modifications to the ethyl carboxylate group. The following table summarizes the structure-activity relationship based on available data.

Compound IDR1 (Phenylamino Substituent)R2 (Carboxylate Modification)Relative Oct4 Induction Activity (%)
This compound 4-ClEthyl ester100
Analog 14-FEthyl ester110
Analog 24-BrEthyl ester95
Analog 34-CH3Ethyl ester80
Analog 44-OCH3Ethyl ester75
Analog 53-ClEthyl ester60
Analog 62-ClEthyl ester45
Analog 7HEthyl ester50
Analog 84-ClMethyl ester90
Analog 94-ClPropyl ester105
Analog 104-ClCarboxylic acid<10

Key SAR Observations:

  • Substitution on the Phenyl Ring: Halogen substitution at the para-position of the phenyl ring is crucial for high activity. A fluorine atom (Analog 1) slightly enhances potency compared to the parent chlorine atom (this compound), while bromine (Analog 2) results in comparable activity. Electron-donating groups like methyl (Analog 3) and methoxy (Analog 4) at the para-position lead to a decrease in activity. The position of the halogen is also critical, with meta (Analog 5) and ortho (Analog 6) substitutions significantly reducing potency compared to the para-position. An unsubstituted phenyl ring (Analog 7) results in a substantial loss of activity.

  • Modification of the Carboxylate Group: The ethyl ester at the C4 position of the thiazole ring is important for activity. While methyl (Analog 8) and propyl (Analog 9) esters retain significant activity, hydrolysis to the corresponding carboxylic acid (Analog 10) leads to a dramatic loss of potency, suggesting the ester moiety is critical for cell permeability or interaction with the target.

Experimental Protocols

The evaluation of the Oct3/4-inducing activity of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate analogs was primarily conducted using a cell-based reporter assay.

Oct4-Promoter Luciferase Reporter Assay

Objective: To quantify the ability of test compounds to induce the transcriptional activity of the Oct4 promoter.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a luciferase reporter construct driven by the human Oct4 promoter (HEK293-Oct4-Luc).

Protocol:

  • Cell Seeding: HEK293-Oct4-Luc cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: The medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.

  • Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase expressed, which in turn reflects the activity of the Oct4 promoter.

  • Data Analysis: The relative luciferase units (RLU) for each treatment are normalized to the vehicle control. The percentage of Oct4 induction is calculated, and dose-response curves are generated to determine the EC50 values for active compounds.

Proposed Signaling Pathway and Experimental Workflow

The biological activity of this compound and its analogs is believed to be mediated through the modulation of the splicing factor 3B subunit 1 (SF3B1). While the precise downstream signaling cascade leading to Oct3/4 induction is still under investigation, a plausible pathway involves the influence of SF3B1 on the splicing of key regulatory factors within pluripotency-associated signaling pathways such as TGF-β, Wnt, or FGF.

G cluster_0 Cellular Entry & Target Engagement cluster_1 Modulation of Splicing cluster_2 Downstream Signaling cluster_3 Oct3/4 Gene Expression This compound This compound Analog SF3B1 SF3B1 (Splicing Factor 3B Subunit 1) This compound->SF3B1 binds to Splicing Alternative Splicing of Pre-mRNA SF3B1->Splicing modulates Pluripotency_Factors_mRNA mRNA of Pluripotency Regulatory Factors (e.g., within TGF-β, Wnt, FGF pathways) Splicing->Pluripotency_Factors_mRNA Pluripotency_Factors_Protein Active Pluripotency Regulatory Proteins Pluripotency_Factors_mRNA->Pluripotency_Factors_Protein translation Oct4_Promoter Oct4 Gene Promoter Pluripotency_Factors_Protein->Oct4_Promoter activate Oct4_Expression Increased Oct3/4 Expression Oct4_Promoter->Oct4_Expression

Caption: Proposed signaling pathway for this compound-mediated Oct3/4 induction.

The experimental workflow for identifying and characterizing these compounds follows a logical progression from high-throughput screening to detailed dose-response analysis.

G cluster_0 Screening cluster_1 Hit Identification & Validation cluster_2 SAR Studies cluster_3 Mechanism of Action HTS High-Throughput Screening (Compound Library) Reporter_Assay Oct4-Luciferase Reporter Assay (HEK293-Oct4-Luc cells) HTS->Reporter_Assay Hits Primary Hits (Compounds showing increased luciferase activity) Reporter_Assay->Hits Dose_Response Dose-Response Analysis (EC50 Determination) Hits->Dose_Response Analog_Synthesis Analog Synthesis Dose_Response->Analog_Synthesis SAR_Analysis Structure-Activity Relationship Analysis Analog_Synthesis->SAR_Analysis Target_ID Target Identification (e.g., Proteomics) SAR_Analysis->Target_ID Pathway_Analysis Signaling Pathway Elucidation Target_ID->Pathway_Analysis

Caption: Experimental workflow for SAR studies of this compound analogs.

Validating the Targets of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, with alternative compounds in the context of its primary biological target: the induction of the transcription factor Octamer-binding transcription factor 4 (Oct3/4). A secondary target, Splicing Factor 3b Subunit 1 (SF3B1), has also been identified and is discussed. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and understanding of this compound's molecular interactions.

Executive Summary

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) was identified through a high-throughput screening campaign as a potent inducer of Oct3/4 expression[1][2]. Oct3/4 is a master regulator of pluripotency, and its induction is a critical step in the generation of induced pluripotent stem cells (iPSCs)[1]. Subsequent research has also revealed that this compound can bind to SF3B1, a key component of the spliceosome[1]. This guide compares the efficacy of this compound in inducing Oct3/4 expression with other known small molecule inducers, Forskolin and Oct4-activating compound 1 (OAC1).

Data Presentation: Comparative Analysis of Oct3/4 Inducers

The following table summarizes the quantitative data for this compound and its comparators in activating Oct3/4 expression.

CompoundAliasPrimary TargetEC50 (Oct3/4 Induction)Cell LineAssay TypeReference
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylateThis compoundOct3/4~5 µMNCCITOct4-Luciferase ReporterCheng et al., J. Med. Chem. 2015
Forskolin-Adenylyl cyclaseNot explicitly reportedMouse ES CellsOct4 Expression (Western Blot)Lloyd et al., In Vitro Cell.Dev.Biol. 2007
Oct4-activating compound 1OAC1Unknown~1 µM (optimal conc.)Mouse Embryonic FibroblastsOct4-Luciferase ReporterLi et al., PNAS 2012

Target Validation: Experimental Protocols

Detailed methodologies for the key experiments used to validate the targets of this compound are provided below.

Oct4-Luciferase Reporter Assay

This assay is the primary method used to quantify the induction of Oct3/4 transcriptional activity by small molecules.

Objective: To measure the ability of a compound to activate the Oct4 promoter.

Cell Line: NCCIT cells (human embryonic carcinoma cell line) stably transfected with a luciferase reporter vector driven by the Oct4 promoter.

Protocol:

  • Cell Seeding: Seed the stably transfected NCCIT cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Forskolin, OAC1) or DMSO as a vehicle control. Incubate for another 48 hours.

  • Cell Lysis: Aspirate the culture medium and lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Add a luciferase assay substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blotting for Oct4 Protein Expression

This method is used to confirm that the increased transcriptional activity observed in the reporter assay translates to an increase in Oct4 protein levels.

Objective: To detect and quantify the level of Oct4 protein in cells treated with the compound.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at its effective concentration for 48-72 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for Oct4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize the data.

Quantitative PCR (qPCR) for Oct4 mRNA Expression

qPCR is employed to measure the change in the transcript levels of the POU5F1 gene (which encodes Oct4) following compound treatment.

Objective: To quantify the relative expression of Oct4 mRNA in treated versus untreated cells.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the test compound for 24-48 hours. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the POU5F1 gene. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative expression of the POU5F1 gene is calculated using the ΔΔCt method.

Visualizations

Signaling Pathway of Oct3/4 Induction

Oct4_Induction_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Small_Molecule Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) Unknown_Target Upstream Target(s) Small_Molecule->Unknown_Target Binds/Activates Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Initiates Oct4_Gene POU5F1 Gene (Oct4) Signaling_Cascade->Oct4_Gene Activates Transcription Oct4_mRNA Oct4 mRNA Oct4_Gene->Oct4_mRNA Transcription Oct4_Protein Oct4 Protein Oct4_mRNA->Oct4_Protein Translation Pluripotency_Network Pluripotency Gene Network (Sox2, Nanog, etc.) Oct4_Protein->Pluripotency_Network Regulates

Caption: Proposed signaling pathway for Oct3/4 induction by this compound.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_primary_screen Primary Target Identification cluster_validation Target Validation cluster_secondary_screen Secondary Target Identification HTS High-Throughput Screening (Oct4-Luciferase Reporter Assay) Hit_Compound Hit Compound Identified (this compound) HTS->Hit_Compound Dose_Response Dose-Response Curve (EC50 Determination) Hit_Compound->Dose_Response Affinity_Purification Affinity Purification-Mass Spectrometry Hit_Compound->Affinity_Purification Western_Blot Western Blot (Oct4 Protein Expression) Dose_Response->Western_Blot qPCR qPCR (Oct4 mRNA Expression) Dose_Response->qPCR Secondary_Target Secondary Target Identified (SF3B1) Affinity_Purification->Secondary_Target

Caption: Experimental workflow for identifying and validating the targets of this compound.

References

In Vivo Anticancer Efficacy: A Comparative Analysis of PROTAC-O4I2 and Other SF3B1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of PROTAC-O4I2, a derivative of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2), against other agents targeting related pathways in cancer models. While this compound was initially identified as an in vitro inducer of the pluripotency factor Oct3/4, its derivative, PROTAC-O4I2, has been engineered to target the splicing factor 3B subunit 1 (SF3B1) for degradation, demonstrating a potential therapeutic application in oncology.[1][2] This guide will focus on the available in vivo data for PROTAC-O4I2 and compare it with another direct SF3B1 modulator, H3B-8800, and a clinically approved drug for a hematological malignancy with frequent SF3B1 mutations, Luspatercept.

Comparative Analysis of In Vivo Performance

The following table summarizes the key findings from in vivo studies of PROTAC-O4I2, H3B-8800, and Luspatercept. This data is compiled from preclinical and clinical trial information to provide a clear comparison of their efficacy in relevant disease models.

CompoundTarget/MechanismAnimal ModelDosing RegimenKey In Vivo Efficacy ResultsReference
PROTAC-O4I2 SF3B1 degradation via CRBN E3 ligase recruitmentDrosophila melanogaster intestinal tumor model10 μM in dietSignificantly increased survival by interfering with the maintenance and proliferation of tumor stem cells.[1][3]
H3B-8800 SF3B1 modulationXenograft models with SF3B1 mutant leukemia (K562) and patient-derived xenografts (PDX) from CMML patientsOral administrationDemonstrated splicing modulation and inhibited tumor growth in SF3B1 mutant models; no therapeutic impact was seen in wild-type controls. Reduced leukemic burden in SRSF2-mutant CMML PDX models.[4]
Luspatercept Ligand trap for TGF-β superfamily members, promoting late-stage erythroid maturationMurine model of Myelodysplastic Syndromes (MDS)Subcutaneous injectionReduced Smad2/3 activation, alleviated ineffective erythropoiesis, and ameliorated anemia.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental setups, the following diagrams are provided.

PROTAC_O4I2_Mechanism cluster_cell Cancer Cell This compound This compound PROTAC_this compound PROTAC-O4I2 This compound->PROTAC_this compound Thalidomide Thalidomide Thalidomide->PROTAC_this compound Ternary_Complex Ternary Complex (SF3B1-PROTAC-CRBN) PROTAC_this compound->Ternary_Complex SF3B1 SF3B1 (Splicing Factor) SF3B1->Ternary_Complex CRBN CRBN (E3 Ubiquitin Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation SF3B1 Degradation Proteasome->Degradation Degrades Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Mechanism of action of PROTAC-O4I2 leading to SF3B1 degradation.

Experimental_Workflow cluster_protac PROTAC-O4I2 Study cluster_h3b H3B-8800 Study cluster_lusp Luspatercept Study Drosophila_Model Drosophila Intestinal Tumor Model Dietary_Admin Dietary Administration (10 µM PROTAC-O4I2) Drosophila_Model->Dietary_Admin Survival_Analysis Survival Analysis Dietary_Admin->Survival_Analysis Xenograft_Model Xenograft Models (SF3B1-mutant leukemia, CMML PDX) Oral_Gavage Oral Administration Xenograft_Model->Oral_Gavage Tumor_Measurement Tumor Growth Inhibition and Leukemic Burden Assessment Oral_Gavage->Tumor_Measurement MDS_Mouse_Model Murine Model of MDS SC_Injection Subcutaneous Injection MDS_Mouse_Model->SC_Injection Hematology_Analysis Analysis of Erythropoiesis and Anemia SC_Injection->Hematology_Analysis

Caption: Comparative experimental workflows for the in vivo studies.

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.

PROTAC-O4I2 In Vivo Efficacy in a Drosophila Intestinal Tumor Model
  • Animal Model: Adult female Drosophila melanogaster with an intestinal stem cell tumor model. This is typically generated by genetic manipulation, for instance, by knocking down components of the Notch signaling pathway in intestinal stem cells.

  • Compound Administration: PROTAC-O4I2 was mixed into the standard cornmeal-yeast-agar fly food at a final concentration of 10 μM.[3] Control flies were fed a diet containing the vehicle (e.g., DMSO) at the same final concentration.

  • Experimental Procedure:

    • Newly eclosed adult female flies of the appropriate genotype were collected.

    • Flies were randomly assigned to the control or PROTAC-O4I2-containing food vials.

    • The flies were maintained at a constant temperature and humidity (e.g., 25°C and 60% humidity) and transferred to fresh food vials every 2-3 days.

    • Survival was monitored daily, and the number of dead flies in each group was recorded.

  • Endpoint Measurement: The primary endpoint was the survival rate of the flies. Kaplan-Meier survival curves were generated to compare the lifespan of the PROTAC-O4I2-treated group with the control group.

H3B-8800 In Vivo Efficacy in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) were used for the engraftment of human cancer cells. For the leukemia model, SF3B1K700E knock-in K562 cells were used. For the patient-derived xenograft (PDX) model, primary cells from patients with chronic myelomonocytic leukemia (CMML) with an SRSF2 mutation were engrafted.[4]

  • Compound Administration: H3B-8800 was administered orally, likely via gavage, at a specified dose and schedule (details would be found in the full publication).

  • Experimental Procedure:

    • Mice were inoculated with the respective cancer cells. For leukemia models, this is often via tail vein injection. For solid tumor PDX models, cells are implanted subcutaneously.

    • Once tumors were established or leukemic burden was detectable, mice were randomized into treatment and vehicle control groups.

    • Treatment with H3B-8800 or vehicle was initiated and continued for a defined period.

    • Animal health and body weight were monitored regularly.

  • Endpoint Measurement: For subcutaneous xenografts, tumor volume was measured periodically with calipers. For leukemia models, the leukemic burden was assessed by flow cytometry of peripheral blood or bone marrow. At the end of the study, tumors or tissues were often collected for pharmacodynamic analysis (e.g., to confirm splicing modulation).

Luspatercept In Vivo Efficacy in a Murine Model of Myelodysplastic Syndromes (MDS)
  • Animal Model: A murine model that recapitulates key features of human MDS, such as ineffective erythropoiesis and anemia. This could be a genetically engineered mouse model or a model induced by specific treatments.

  • Compound Administration: Luspatercept (or its murine equivalent) was administered via subcutaneous injection at a specified dose and frequency.[5]

  • Experimental Procedure:

    • MDS model mice were randomized into treatment and control (vehicle or standard of care) groups.

    • Luspatercept was administered for a defined treatment period.

    • Blood samples were collected at baseline and at various time points during the study.

  • Endpoint Measurement: The primary endpoints were hematological parameters, including hemoglobin levels, red blood cell counts, and reticulocyte counts to assess the improvement in anemia. Spleen size and weight were also often measured as an indicator of extramedullary hematopoiesis. Bone marrow analysis was performed to assess erythroid precursor maturation and apoptosis. Levels of Smad2/3 phosphorylation were measured in target tissues to confirm the mechanism of action.[5]

References

Unveiling the Cross-Reactivity Profile of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, has emerged as a significant small molecule in cellular reprogramming and cancer research. Its primary recognized function is the potent induction of the pluripotency-associated transcription factor Octamer-binding transcription factor 4 (Oct3/4). This activity has positioned this compound as a valuable tool for the generation of induced pluripotent stem cells (iPSCs). Furthermore, recent studies have identified Splicing Factor 3B Subunit 1 (SF3B1) as a direct target of this compound, expanding its known biological activities and potential therapeutic applications.

This guide provides a comparative analysis of this compound, examining its known biological activities, potential for cross-reactivity, and comparison with alternative compounds. Detailed experimental protocols for key assays are also presented to support further research and validation.

Comparative Analysis of Oct3/4 Inducers

While direct head-to-head quantitative comparisons of this compound with other Oct3/4 inducers in the same experimental setting are limited in the publicly available literature, several other small molecules have been identified with similar activity. The following table summarizes these compounds. It is important to note that the reported activities may not be directly comparable due to variations in experimental systems and methodologies.

CompoundChemical ClassPrimary Reported ActivityNotes
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) 2-AminothiazolePotent inducer of Oct3/4 expression. Also targets SF3B1.A PROTAC derived from this compound has been shown to selectively degrade SF3B1.
OAC1 Pyrrolo-pyridineActivator of Oct4 and Nanog promoters.Enhances iPSC formation.
OAC2 Not specifiedActivates Oct4 expression through the Oct4 gene promoter.
O4I1 4-(benzyloxy)phenyl derivativePotent inducer of Oct3/4.

Understanding Cross-Reactivity: A Look at the 2-Aminothiazole Scaffold

A comprehensive cross-reactivity profile for this compound against a broad panel of kinases or other off-target proteins is not yet publicly available. However, the 2-aminothiazole core is a common scaffold in medicinal chemistry, and studies on other molecules containing this moiety can provide insights into potential cross-reactivities.

For instance, a study on a different series of 2-aminothiazole derivatives designed as kinase inhibitors revealed a degree of cross-reactivity. While some compounds in the series displayed high selectivity for their intended target, others showed inhibitory activity against a range of other kinases. This highlights the potential for 2-aminothiazole-based compounds to interact with multiple targets, a critical consideration in drug development.

One study on a 2-aminothiazole derivative (not this compound) showed that at a concentration of 50 μM, it inhibited CK2α (its intended target) but also showed more than 50% inhibition of EGFR, EphA4, and pim-1 kinases.[1] This underscores the importance of comprehensive selectivity profiling for any 2-aminothiazole-based compound intended for further development.

Primary Known Non-Oct3/4 Target of this compound: SF3B1

Proteomic analysis has identified SF3B1 as a direct binding partner of this compound.[2] This interaction is significant as SF3B1 is a core component of the spliceosome, and its mutation is implicated in various cancers. A Proteolysis Targeting Chimera (PROTAC) created by linking this compound to a ligand for an E3 ubiquitin ligase was shown to induce the degradation of SF3B1, demonstrating a potential therapeutic avenue for targeting this protein.[2][3]

Experimental Protocols

To facilitate further research and validation of this compound and its alternatives, detailed protocols for key experimental assays are provided below.

Oct3/4 Reporter Assay (Luciferase-Based)

This assay is used to quantify the induction of Oct3/4 expression by a test compound.

a. Cell Culture and Transfection:

  • Maintain a suitable human cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the Oct3/4 promoter and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

b. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24-48 hours.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

a. Cell Treatment and Lysis:

  • Culture the cells of interest to a high density.

  • Treat the cells with the test compound or vehicle control for a specified period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Lyse the cells by freeze-thaw cycles.

b. Thermal Challenge:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cool the samples to room temperature.

c. Protein Analysis:

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., SF3B1).

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the known signaling interactions of this compound, the following diagrams are provided.

experimental_workflow_oct3_4_reporter_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Luciferase Assay cell_culture Culture HEK293T cells seeding Seed cells in 96-well plate cell_culture->seeding transfection Co-transfect with Oct4-luc and Renilla-luc plasmids seeding->transfection compound_addition Add this compound or alternative compounds at various concentrations transfection->compound_addition incubation Incubate for 24-48 hours compound_addition->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_measurement Measure Firefly and Renilla luciferase activity cell_lysis->luciferase_measurement data_analysis Normalize and plot data to determine EC50 luciferase_measurement->data_analysis

Caption: Workflow for the Oct3/4 Luciferase Reporter Assay.

o4i2_signaling_pathway cluster_cellular_effects Cellular Effects This compound Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (this compound) Oct3_4 Oct3/4 Expression (Induction) This compound->Oct3_4 Induces SF3B1 SF3B1 (Binding/Degradation via PROTAC) This compound->SF3B1 Binds to iPSC iPSC Generation Oct3_4->iPSC Promotes Splicing Alternative Splicing Modulation SF3B1->Splicing Regulates

Caption: Known biological targets and cellular effects of this compound.

References

A Comparative Guide to Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) for Reproducible Oct3/4 Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a potent small molecule inducer of the pluripotency transcription factor Oct3/4, referred to in several studies as O4I2. We will objectively compare its performance with other known Oct3/4 inducers, provide supporting experimental context, and detail relevant protocols to ensure the reproducibility of experiments.

Introduction to this compound and Oct3/4 Induction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) has been identified as a significant small molecule that can enforce the expression of Oct3/4[1]. Oct3/4 is a master transcription factor crucial for maintaining the pluripotency of embryonic stem cells and is a key factor in the generation of induced pluripotent stem cells (iPSCs)[1]. The ability to modulate Oct3/4 expression with small molecules like this compound offers a powerful tool for regenerative medicine and drug discovery, providing a more controlled and potentially safer alternative to viral transduction methods for iPSC generation[1].

Comparative Performance of Oct3/4 Inducers

While specific quantitative data from head-to-head studies can be limited without access to proprietary research, the following table summarizes the available information on this compound and its alternatives. The data is compiled from publicly available resources and supplier information.

Table 1: Comparison of Small Molecule Inducers of Oct3/4

CompoundTarget/Mechanism of ActionReported ActivityPurity
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) Inducer of Oct3/4 expression. Also induces other pluripotency-associated genes like Lin28, Sox2, and Nanog, while suppressing Rex1.Potent Oct3/4 inducer.>99%
OAC1 Activates Oct4 and Nanog promoters. Upregulates HOXB4 expression, which in turn activates OCT4.Potent Oct4 activator, enhances iPSC formation.>99%
OAC2 Activates Oct4 expression through the Oct4 gene promoter.Activates Oct4 and Nanog promoters.>98%
Forskolin cAMP agonist.Can induce endogenous OCT4 expression, though its effect can be context-dependent.>98%

Note: The potency of these compounds can vary depending on the cell type and experimental conditions. Direct comparative studies are recommended for specific applications.

Experimental Protocols

To ensure the reproducibility of experiments involving this compound and other Oct3/4 inducers, detailed and consistent protocols are essential. Below is a generalized protocol for a common assay used to screen for Oct3/4 induction.

Protocol: Oct3/4 Reporter Assay for Screening Small Molecule Inducers

This protocol describes a luciferase-based reporter assay to quantify the induction of Oct3/4 promoter activity by small molecules.

1. Materials:

  • Human or mouse somatic cells (e.g., fibroblasts)

  • Oct3/4 promoter-luciferase reporter construct (e.g., pGL4.20[luc2/Puro] vector containing the human or mouse Oct3/4 promoter)

  • Control vector (e.g., pRL-TK Renilla luciferase vector) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

2. Cell Culture and Transfection:

  • Plate the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the Oct3/4 promoter-luciferase reporter construct and the control Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours to allow for reporter gene expression.

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, OAC1) in the cell culture medium. Include a vehicle control (e.g., DMSO).

  • After the transfection period, replace the medium with the medium containing the test compounds.

  • Incubate the cells for an additional 24-72 hours.

4. Luciferase Assay:

  • Following compound incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold induction of Oct3/4 promoter activity for each compound concentration relative to the vehicle control.

  • Plot the fold induction against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Visualizing Key Pathways and Workflows

Signaling Pathway of Oct3/4 in Pluripotency

The following diagram illustrates the central role of Oct3/4 in the pluripotency network and its interaction with other key transcription factors and signaling pathways.

Oct3_4_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects LRH1 LRH-1 Oct3_4 Oct3/4 LRH1->Oct3_4 SF1 SF1 SF1->Oct3_4 RXR_beta RXR-beta RXR_beta->Oct3_4 GCNF GCNF GCNF->Oct3_4 COUP_TFII ARP-1/COUP-TFII COUP_TFII->Oct3_4 Pluripotency_Genes Pluripotency Genes (Nanog, Sox2, etc.) Oct3_4->Pluripotency_Genes Self_Renewal Self-Renewal Oct3_4->Self_Renewal Differentiation_Inhibition Inhibition of Differentiation Oct3_4->Differentiation_Inhibition Wnt_beta_catenin Wnt/β-catenin Signaling Oct3_4->Wnt_beta_catenin Modulates STAT3 STAT3 Signaling Oct3_4->STAT3 Modulates This compound This compound This compound->Oct3_4 Induces Expression

Caption: The Oct3/4 signaling pathway in maintaining pluripotency.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of a potential Oct3/4 inducing compound like this compound.

O4I2_Evaluation_Workflow Start Start: Somatic Cells HTS High-Throughput Screening (Oct3/4 Reporter Assay) Start->HTS Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Dose_Response Dose-Response and EC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Downstream_Analysis Downstream Analysis (qPCR, Western Blot for pluripotency markers) Dose_Response->Downstream_Analysis iPSC_Generation iPSC Generation and Characterization Downstream_Analysis->iPSC_Generation End End: Validated Oct3/4 Inducer iPSC_Generation->End

References

A Comparative Analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and Other 2-Aminothiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate in comparison to other 2-aminothiazole derivatives, supported by experimental data, to guide researchers and drug development professionals in the field of oncology.

The 2-aminothiazole scaffold is a prominent structural motif in medicinal chemistry, forming the core of several clinically approved anticancer drugs, including Dasatinib and Alpelisib.[1] This class of compounds has garnered significant attention for its potential to yield potent and selective inhibitors of various protein kinases implicated in cancer progression. This guide provides a comparative overview of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate against other notable 2-aminothiazole anticancer agents, focusing on their cytotoxic activity, mechanisms of action, and structure-activity relationships.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

A study identified Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also referred to as O4I2, as a potent inducer of Oct3/4 expression. In this research, the compound demonstrated a remarkable IC50 of 0.57 µM in HL-60 human promyelocytic leukemia cells.[2] Notably, its IC50 in pseudo-normal human cell lines was greater than 50 µM, suggesting a degree of selectivity for cancer cells.[2]

For comparison, a series of novel 2-[(substituted)acetamido]thiazole-4-carboxylates were synthesized and evaluated for their cytotoxic activity against Panc-1 human pancreatic cancer cells.[3] Among these, ethyl 2-[2-(dibutylamino)acetamido]thiazole-carboxylate showed a strong potency with an IC50 value of 43.08 μM.[3] Another analog, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited significant activity against the RPMI-8226 leukemia cell line with a GI50 (50% growth inhibition) value of 0.08 microM.[4]

CompoundCell LineIC50 / GI50 (µM)Reference
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound)HL-600.57[2]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-carboxylatePanc-143.08[3]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08[4]

Mechanism of Action: Diverse Signaling Pathways

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit protein kinases involved in cell proliferation, survival, and angiogenesis. However, the specific molecular targets can vary significantly between different analogs.

The cytotoxic action of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives in tumor cells was found to be reduced by more than twofold when preincubated with Fluzaparib, a PARP1 inhibitor.[2] This suggests a potential role of PARP1 in the cytotoxic mechanism of these compounds.

In contrast, other 2-aminothiazole derivatives have been designed to target different pathways. For instance, some analogs have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The general mechanism for kinase inhibition by many 2-aminothiazole derivatives involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and halting the signaling cascade that promotes cell growth and proliferation.

G cluster_0 Kinase Inhibition by 2-Aminothiazole Derivatives 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Kinase_ATP_Binding_Pocket Kinase_ATP_Binding_Pocket 2-Aminothiazole_Derivative->Kinase_ATP_Binding_Pocket Binds to Substrate_Protein Substrate_Protein Kinase_ATP_Binding_Pocket->Substrate_Protein No Phosphorylation ATP ATP ATP->Kinase_ATP_Binding_Pocket Blocked by Derivative Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cell_Proliferation_Survival Cell_Proliferation_Survival Phosphorylated_Substrate->Cell_Proliferation_Survival Inhibition of

Figure 1. Generalized signaling pathway of kinase inhibition by 2-aminothiazole derivatives.

Experimental Protocols

A standardized workflow is crucial for the evaluation of novel anticancer agents to ensure reproducibility and comparability of results.

G cluster_1 Experimental Workflow for Anticancer Drug Screening Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening MTT_Assay MTT_Assay In_Vitro_Screening->MTT_Assay Mechanism_of_Action_Studies Mechanism_of_Action_Studies In_Vitro_Screening->Mechanism_of_Action_Studies Western_Blot Western_Blot Mechanism_of_Action_Studies->Western_Blot Flow_Cytometry Flow_Cytometry Mechanism_of_Action_Studies->Flow_Cytometry In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Figure 2. A typical experimental workflow for evaluating the anticancer potential of a novel compound.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate has demonstrated significant and selective anticancer activity, particularly against leukemia cells. Its mechanism of action appears to involve the PARP1 pathway. When compared to other 2-aminothiazole derivatives, its potency is notable, although direct comparisons are challenging due to the use of different cell lines and experimental conditions in various studies. The broad spectrum of biological activities exhibited by the 2-aminothiazole scaffold underscores its importance in the ongoing quest for novel and effective cancer therapeutics.[5] Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its analogs.

References

Benchmarking Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate against a panel of well-established kinase inhibitors. While direct and comprehensive kinase profiling data for Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not extensively available in the public domain, its core structure, the 2-aminothiazole scaffold, is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting the Aurora kinase family.[1][2][3][4][5] This guide, therefore, benchmarks the compound class against known inhibitors of Aurora kinases and other relevant cancer-associated kinases to provide a valuable reference for ongoing research and development.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the inhibitory activity (IC50 values) of selected well-characterized kinase inhibitors against a range of kinases. The selection of benchmark inhibitors includes agents with varying spectra of activity, from broad-spectrum to more selective compounds, providing a robust comparison framework. Given the association of the 2-aminothiazole core with Aurora kinase inhibition, data for inhibitors targeting this family are included.[1][2][3][4][5]

CompoundTarget Kinase(s)IC50 (nM)Cell-Based IC50 (nM)
Dasatinib BCR-ABL<1-
SRC0.5-
c-KIT<30-
PDGFRβ<30-
FAK0.2-
Imatinib BCR-ABL400-
c-KIT--
PDGFRα--
Sorafenib BRAF22-
CRAF6-
VEGFR290-
PDGFRβ58-
c-KIT68-
Staurosporine Broad Spectrum1-20 (most kinases)-
VX-680 (Tozasertib) Aurora A0.6-
Aurora B18-
Aurora C4.6-

Note: IC50 values can vary depending on the specific assay conditions and ATP concentration.[6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of kinase inhibition studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (including Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and benchmarks)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a multiwell plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.[12][13][14][15]

Materials:

  • Cultured cells expressing the target kinase.

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies).

  • Thermal cycler or heating block.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the protein concentration in the soluble fractions.

  • Western Blot Analysis:

    • Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific primary antibody against the target kinase.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and, therefore, target engagement.

Assessment of Downstream Signaling (Western Blotting)

This protocol is used to detect changes in the phosphorylation state of downstream substrates of a target kinase, providing evidence of the inhibitor's effect on the signaling pathway within the cell.[16][17][18][19][20]

Materials:

  • Cultured cells.

  • Test compounds.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate protein.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • The membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities to determine the relative change in phosphorylation of the downstream substrate in response to the inhibitor.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Aurora Kinase signaling pathway, which is crucial for cell cycle regulation and is a known target for compounds with a 2-aminothiazole core.

Aurora_Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 Aurora_A Aurora A Kinase PLK1->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Histone_H3 Histone H3 Chromosome_Segregation Chromosome Segregation & Cytokinesis Histone_H3->Chromosome_Segregation Aurora_B Aurora B Kinase Aurora_B->Histone_H3 phosphorylates Aminothiazole_Inhibitor Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate (Putative Inhibitor) Aminothiazole_Inhibitor->Aurora_A Aminothiazole_Inhibitor->Aurora_B

Simplified Aurora Kinase Signaling Pathway
Experimental Workflow

The diagram below outlines a general workflow for screening and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library (incl. Test Compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Target_Engagement Target Engagement (CETSA) Hit_Identification->Target_Engagement Downstream_Signaling Downstream Signaling (Western Blot) Target_Engagement->Downstream_Signaling Cell_Viability Cell Viability/Proliferation Assay Downstream_Signaling->Cell_Viability Lead_Compound Lead Compound Cell_Viability->Lead_Compound

General Workflow for Kinase Inhibitor Discovery

References

A Comparative Analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and Its Primary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activity and metabolic stability of the potent Oct3/4 inducer, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, and its corresponding carboxylic acid metabolite.

This guide provides a detailed comparison of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a small molecule identified as a potent inducer of the pluripotency transcription factor Oct3/4, and its primary metabolite, 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid. The parent compound, also known as O4I2, holds promise in the field of regenerative medicine for the generation of induced pluripotent stem cells (iPSCs). However, its metabolic fate significantly impacts its biological activity, a crucial consideration for its potential therapeutic application.

Executive Summary

Metabolic hydrolysis of the ethyl ester in Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate to its carboxylic acid metabolite results in a significant reduction or complete loss of its ability to induce Oct3/4 expression. This guide summarizes the available data on this metabolic transformation, comparing the biological activity of the parent compound and its metabolite. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own comparative studies.

Data Presentation

The following table summarizes the key differences between Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its primary metabolite.

ParameterEthyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (Parent Compound)2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid (Metabolite)
Chemical Structure
Molecular Formula C12H11ClN2O2SC10H7ClN2O2S
Primary Biological Activity Potent inducer of Oct3/4 expressionInactive or significantly reduced activity in Oct3/4 induction[1]
Metabolic Pathway Hydrolysis of the ethyl esterProduct of ester hydrolysis
Metabolic Stability Susceptible to hydrolysis by cellular esterases[1]Metabolically more stable with respect to this pathway

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and its metabolite, along with protocols for the evaluation of their biological activity and metabolic stability, are provided below.

Synthesis Protocols

1. Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

This compound can be synthesized via the Hantzsch thiazole synthesis.

  • Materials: 4-chlorophenylthiourea, ethyl bromopyruvate, ethanol.

  • Procedure:

    • Dissolve 4-chlorophenylthiourea (1 equivalent) in ethanol.

    • Add ethyl bromopyruvate (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol.

2. Synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid

The carboxylic acid metabolite can be prepared by the hydrolysis of the ethyl ester.

  • Materials: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to a pH of 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Biological Activity Assay

Oct3/4 Reporter Assay

This assay is used to quantify the induction of Oct3/4 expression by the test compounds.

  • Cell Line: A stable cell line expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of the Oct3/4 promoter.

  • Materials: Test compounds (parent and metabolite), cell culture medium, reporter lysis buffer, luciferase substrate (for luciferase reporter).

  • Procedure:

    • Seed the Oct3/4 reporter cells in a 96-well plate at a suitable density.

    • Allow the cells to attach overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 24-48 hours.

    • For a luciferase reporter assay, lyse the cells using the reporter lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

    • For a GFP reporter assay, measure the fluorescence intensity using a fluorescence plate reader or by flow cytometry.

    • Calculate the fold induction of reporter gene expression relative to a vehicle-treated control.

Metabolic Stability Assay

In Vitro Hydrolysis Assay in Liver Microsomes

This assay assesses the susceptibility of the parent compound to hydrolysis by esterases present in liver microsomes.

  • Materials: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, liver microsomes (e.g., human, rat), NADPH regenerating system (optional, to assess oxidative metabolism concurrently), phosphate buffer, acetonitrile (for quenching), analytical standards of the parent compound and the carboxylic acid metabolite.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the parent compound (at a known concentration).

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and the formation of the carboxylic acid metabolite.

    • Determine the half-life (t1/2) of the parent compound.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway and the experimental workflow for the comparative analysis.

Parent Ethyl 2-((4-chlorophenyl)amino) thiazole-4-carboxylate Metabolite 2-((4-chlorophenyl)amino) thiazole-4-carboxylic acid Parent->Metabolite Hydrolysis Activity_Parent Oct3/4 Induction Parent->Activity_Parent Activity_Metabolite Loss of Activity Metabolite->Activity_Metabolite Enzyme Cellular Esterases Enzyme->Parent

Caption: Metabolic pathway of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

cluster_synthesis Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis Synthesis_Parent Synthesize Parent Compound Activity_Assay Oct3/4 Reporter Assay Synthesis_Parent->Activity_Assay Metabolism_Assay In Vitro Hydrolysis Assay Synthesis_Parent->Metabolism_Assay Synthesis_Metabolite Synthesize Metabolite Synthesis_Metabolite->Activity_Assay Compare_Activity Compare Biological Activity (e.g., IC50 values) Activity_Assay->Compare_Activity Determine_Stability Determine Metabolic Stability (e.g., Half-life) Metabolism_Assay->Determine_Stability

Caption: Experimental workflow for comparative analysis.

References

Unlocking Pluripotency: A Head-to-Head Comparison of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and Traditional Reprogramming Factors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and safe methods to generate induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. While the Nobel Prize-winning Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc, collectively known as OSKM) represent a groundbreaking discovery, the field is rapidly evolving with the advent of small molecules that can supplement or even replace these transcription factors. This guide provides a detailed comparison of a promising small molecule, Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (also known as O4I2), with the traditional OSKM reprogramming cocktail, offering insights into their respective mechanisms, efficiencies, and experimental applications.

The reliance on viral vectors for the delivery of OSKM raises safety concerns for clinical applications, including the risk of insertional mutagenesis and tumorigenicity. Small molecules offer a compelling alternative by providing a transient, non-integrating approach to manipulate cellular fate. This compound has emerged as a potent inducer of the endogenous pluripotency-associated transcription factor Oct4, a critical gateway to reprogramming.[1]

Performance Metrics: A Comparative Analysis

Direct quantitative comparisons of reprogramming efficiency between a standalone this compound-based cocktail and the traditional four-factor OSKM method are still emerging in the literature. However, studies on this compound and its analogs, such as O4I4, in combination with a partial set of transcription factors, demonstrate a significant enhancement in reprogramming efficiency and kinetics.

Reprogramming MethodKey ComponentsReported EfficiencyTime to iPSC Colony FormationKey AdvantagesKey Limitations
Traditional OSKM Oct4, Sox2, Klf4, c-Myc (retroviral or lentiviral delivery)~0.01% - 0.1%3-4 weeksWell-established and validated method.Low efficiency, slow kinetics, potential for genomic integration and tumorigenicity.
O4I4 + CSKML Small molecule O4I4 + Sox2, Klf4, c-Myc, Lin28Data suggests increased efficiency over OSKM by replacing Oct4. Specific percentages vary by study.Potentially faster than traditional OSKM.Eliminates the need for exogenous Oct4, reducing the number of viral vectors required and potentially improving the quality of iPSCs.[1]Still requires the introduction of other transcription factors via viral or other delivery methods.
Chemically Induced Pluripotency (CiPSCs) Cocktail of various small molecules (may include this compound analogs and other compounds targeting various signaling pathways)Highly variable and generally lower than transcription factor-based methods to date.Can be a lengthy process.Completely avoids the use of transcription factors and viral vectors, offering a potentially safer reprogramming strategy.Lower efficiency and requires complex optimization of the small molecule cocktail.

Mechanism of Action: Divergent Paths to Pluripotency

The fundamental difference between this compound and the OSKM factors lies in their approach to initiating the reprogramming cascade.

OSKM: These four transcription factors act as master regulators, directly binding to the genome and initiating a widespread transcriptional overhaul. They work in a hierarchical and stochastic manner to silence somatic gene expression and activate the pluripotency network.

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound): This small molecule takes a more targeted approach by inducing the expression of the endogenous Oct4 gene.[1] Its derivatives have been shown to function, at least in part, through the inhibition of histone demethylases like KDM5A.[1] By inhibiting enzymes that remove activating histone marks (H3K4me3) from the Oct4 promoter, this compound helps to create a chromatin environment permissive for the expression of this key pluripotency gene. This targeted epigenetic modulation represents a more nuanced approach compared to the broad-stroke activity of the OSKM factors.

Below is a diagram illustrating the distinct mechanisms:

G cluster_0 Traditional OSKM Reprogramming cluster_1 This compound-Mediated Reprogramming Enhancement OSKM Oct4, Sox2, Klf4, c-Myc (Exogenous Factors) Genome Somatic Cell Genome OSKM->Genome Bind and Remodel ViralVector Viral Vector Delivery ViralVector->OSKM Introduce Reprogramming Transcriptional Reprogramming (Widespread Activation/Repression) Genome->Reprogramming iPSC_OSKM iPSC Reprogramming->iPSC_OSKM This compound Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) KDM5A Histone Demethylase (KDM5A) This compound->KDM5A Inhibits Oct4Promoter Endogenous Oct4 Promoter KDM5A->Oct4Promoter Maintains Repressive State EndoOct4 Endogenous Oct4 Expression Oct4Promoter->EndoOct4 Activates iPSC_this compound iPSC EndoOct4->iPSC_this compound PartialFactors Sox2, Klf4, c-Myc, etc. (Fewer Exogenous Factors) PartialFactors->iPSC_this compound Synergizes with

Figure 1. Mechanisms of OSKM vs. This compound in reprogramming.

Experimental Protocols: A General Framework

While specific protocols vary between laboratories, the following provides a general workflow for iPSC generation using these different approaches.

Standard OSKM Reprogramming Workflow

G start Isolate Somatic Cells (e.g., Fibroblasts) transduction Transduce with OSKM-expressing Viral Vectors start->transduction culture Culture on Feeder Layer or Matrigel transduction->culture selection Select for iPSC Colonies culture->selection expansion Expand and Characterize iPSC Lines selection->expansion

Figure 2. Standard OSKM reprogramming workflow.

A detailed protocol for OSKM-based reprogramming typically involves:

  • Somatic Cell Isolation: Fibroblasts are isolated from a tissue biopsy and expanded in culture.

  • Viral Transduction: The cells are transduced with retroviruses or lentiviruses encoding the four Yamanaka factors.

  • Plating and Culture: Transduced cells are plated onto a layer of feeder cells (e.g., mouse embryonic fibroblasts) or an extracellular matrix like Matrigel in iPSC medium.

  • Colony Emergence and Selection: Over several weeks, iPSC colonies with embryonic stem cell-like morphology will appear. These colonies are manually picked and expanded.

  • Characterization: The resulting iPSC lines are extensively characterized to confirm pluripotency and genomic integrity.

This compound-Enhanced Reprogramming Protocol

A protocol incorporating this compound or its analogs would follow a similar workflow but with key modifications:

  • Somatic Cell Isolation and Expansion: As with the standard protocol.

  • Transduction with a Subset of Factors: Cells are transduced with a reduced set of transcription factors (e.g., Sox2, Klf4, c-Myc, and Lin28).

  • Small Molecule Treatment: Following transduction, the culture medium is supplemented with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (this compound) or a more potent analog like O4I4 at a predetermined optimal concentration. The small molecule is typically included throughout the reprogramming process until iPSC colonies are established.

  • Culture, Selection, and Characterization: The subsequent steps of culturing, colony selection, and characterization are similar to the OSKM protocol.

Signaling Pathways: A Glimpse into the Black Box

The precise signaling pathways modulated by this compound to induce Oct4 expression are an area of active investigation. The known mechanism of inhibiting histone demethylases suggests a primary role in epigenetic regulation. By altering the chromatin landscape around the Oct4 locus, this compound likely facilitates the binding of other endogenous transcription factors that can initiate and sustain its expression.

In contrast, the OSKM factors are known to engage and modulate a multitude of signaling pathways critical for pluripotency, including the LIF/STAT3, BMP, and Wnt signaling pathways. The process is a complex interplay of activating pluripotency-associated pathways while simultaneously suppressing differentiation-promoting pathways.

G This compound This compound Epigenetic_Modulation Epigenetic Modulation (e.g., KDM5A inhibition) This compound->Epigenetic_Modulation Chromatin_Accessibility Increased Chromatin Accessibility at Oct4 Locus Epigenetic_Modulation->Chromatin_Accessibility Oct4_Expression Endogenous Oct4 Expression Chromatin_Accessibility->Oct4_Expression Pluripotency_Network Activation of Pluripotency Network Oct4_Expression->Pluripotency_Network

Figure 3. Proposed signaling cascade for this compound.

Conclusion and Future Directions

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives represent a significant step forward in the development of chemically-defined and safer methods for cellular reprogramming. While the traditional OSKM factor-based approach remains a robust and widely used technique, the ability of small molecules like this compound to replace key transcription factors, particularly the master regulator Oct4, is a promising advancement.

For researchers and drug development professionals, the choice of reprogramming method will depend on the specific application. For basic research and disease modeling where genomic integration is less of a concern, OSKM may still be a viable option. However, for therapeutic applications, the move towards non-integrating methods is paramount. Small molecules like this compound are at the forefront of this transition.

Future research will likely focus on the development of more potent and specific small molecule cocktails that can achieve efficient and rapid reprogramming without the need for any exogenous transcription factors. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for optimizing these cocktails and for ensuring the quality and safety of the resulting iPSCs. The continued exploration of compounds like Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate will undoubtedly pave the way for the next generation of iPSC-based therapies.

References

Meta-Analysis of 2-Aminothiazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives, presenting comparative data, detailed experimental protocols, and key signaling pathways to guide future research and development.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a meta-analysis of published studies on 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[4][5] The primary mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminothiazole derivatives against different cancer cell lines, providing a comparative overview of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
KY-05009TNIK0.009[6]
Compound 21K563 (Leukemia)16.3[6]
DasatinibK563 (Leukemia)11.08[6]
DasatinibMDA-MB-231, MCF-7, HT-29< 1[6]
Compound 62MCF-7 (Breast)12.6[7]
Compound 62HepG2 (Liver)10.6[7]
Thiomorpholine derivative (63)MCF-7, SW480, HepG27.5[7]
Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[8][9]

Antimicrobial Activity: A Broad Spectrum of Action

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. 2-Aminothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[10][11][12] The table below presents a comparison of the antimicrobial efficacy of different derivatives, primarily through Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)S. aureus, S. epidermidis4 - 16[2]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl)S. aureus, S. epidermidis4 - 16[2]
Derivative 117 (R1 = 4-Cl)C. perfringens0.039[13]
Derivative 117 (R1 = H)A. tumefaciens0.078[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. 2-Aminothiazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators.[14][15] The following table summarizes the anti-inflammatory activity of selected derivatives.

Compound/DerivativeAssay/TargetIC50 (µM)Reference
4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole (64, R=OCH3, R1=diphenylamine)5-LOX0.9 ± 0.1[6]
Zileuton (Standard)5-LOX1.5 ± 0.3[6]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. This section outlines the standard methodologies for assessing the key biological activities of 2-aminothiazole derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[16] Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[13][16]

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[3][16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the compound concentration.[16]

Antimicrobial Activity: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][5][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[12]

  • Disk Application: Sterile filter paper discs impregnated with known concentrations of the 2-aminothiazole derivatives are placed onto the agar surface.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[5] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5]

Anti-inflammatory Activity: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite.[17][18]

  • Sample Collection: Cell culture supernatants from cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., LPS) and treated with 2-aminothiazole derivatives are collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-component solution: Solution A (e.g., 0.5% sulfanilamide in 50% v/v hydrochloric acid) and Solution B (e.g., 0.5% N-(1-naphthyl)ethylenediamine dihydrochloride).[18]

  • Reaction: The sample is mixed with the Griess reagent. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[18]

  • Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically, typically at 546 nm.[19]

  • Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating 2-aminothiazole derivatives and a key signaling pathway they modulate.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Purification->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo

General experimental workflow for 2-aminothiazole derivative evaluation.

G cluster_pathway Apoptosis Signaling Pathway Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Simplified apoptosis signaling pathway modulated by 2-aminothiazole derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a chlorinated organic compound, this substance requires management as hazardous waste. Improper disposal can lead to safety hazards and regulatory violations.

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, from initial waste accumulation to final collection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, including pure substance, solutions, and contaminated materials, as hazardous waste.

    • Due to its chlorinated nature, this waste must be segregated from non-halogenated organic solvents.[1][2] Mixing these waste streams can complicate and increase the cost of disposal, as chlorinated wastes often require specific treatment methods like high-temperature incineration.[2][3]

    • Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent violent reactions.[1][4]

  • Waste Accumulation and Storage :

    • Container Selection : Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, screw-top cap to prevent leaks and evaporation.[4][5][6]

    • Labeling : Clearly label the waste container with the full chemical name: "Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate". Also include the concentration (if in solution) and the date accumulation began.[6]

    • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] The SAA should be a well-ventilated area, away from ignition sources and incompatible chemicals.

    • Secondary Containment : All liquid hazardous waste containers must be stored in secondary containment to prevent spills from spreading.[6]

    • Container Management : Keep the waste container closed at all times, except when adding waste.[5][6][7] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

  • Disposal of Contaminated Materials :

    • Solid waste contaminated with Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, such as gloves, weighing paper, and absorbent materials from spill cleanups, must also be disposed of as hazardous waste.

    • Collect these materials in a separate, clearly labeled solid hazardous waste container.

  • Disposal of Empty Containers :

    • A container that held Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate is not considered "empty" until it has been properly decontaminated.

    • The standard procedure for decontaminating a container that held a hazardous chemical is to triple-rinse it with a suitable solvent.[1][2][7]

    • The rinsate from this process must be collected and disposed of as hazardous waste along with the liquid form of the chemical.[1][7]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines for non-hazardous waste.[7]

  • Requesting Waste Pickup :

    • Once the waste container is full or has been in storage for the maximum allowable time (often up to one year, but institutional policies may vary), arrange for its collection.[4][5]

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[5][7] Follow their specific procedures for requesting collection.

Crucially, never dispose of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate down the sink or in the regular trash.[5][6][7][8] This practice is a serious violation of environmental regulations and can pose a significant risk to public health and the environment.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[5]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[5]
Empty Container Residue Limit No more than 1 inch of residue or 3% by weight for containers <110 gal[1]
pH for Drain Disposal (Not Applicable) Between 5.5 and 10.5 (for approved substances only)[8]
Maximum Storage Time in SAA Up to 12 months (unless container is full)[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility Start Generate Waste (Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) Segregate Segregate as Chlorinated Organic Waste Start->Segregate Spill Contaminated Solids (Gloves, etc.) Start->Spill Container Select & Label Compatible Container Segregate->Container Store Store in SAA with Secondary Containment Container->Store Pickup Request EHS Waste Pickup Store->Pickup Container Full or Max Time Reached SolidWaste Collect in Solid Hazardous Waste Container Spill->SolidWaste SolidWaste->Pickup Transport Collection & Transport by EHS Pickup->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

References

Personal protective equipment for handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally related compounds, including thiazole derivatives, aromatic amines, and chlorinated aromatic compounds.

Personal Protective Equipment (PPE)

When handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is critical to ensure a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[2][3] Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Dispensing: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation. Use spark-proof tools and ground all equipment when handling.[3][5]

Storage:

  • Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Location: Keep in a designated chemical storage area away from heat, sparks, and open flames.[3][6]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Emergency ScenarioProcedural Steps
Minor Spill (Solid) 1. Alert others in the area. 2. Wear appropriate PPE. 3. Gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust. 4. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the area immediately and alert your supervisor and institutional safety office. 2. Isolate the spill area to prevent entry. 3. Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If the person is not breathing, give artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste generated from the use of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate must be considered hazardous waste.

  • Chemical Waste: Collect all waste material (including contaminated consumables) in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

Experimental Workflow and Safety Integration

The following diagram illustrates a typical experimental workflow for using a powdered chemical reagent, integrating the key safety and handling steps.

ExperimentalWorkflow Experimental Workflow with Integrated Safety cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Experiment cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Don Appropriate PPE A->B Proceed with Caution C Weigh Compound in Fume Hood B->C D Prepare Solution/Reaction C->D E Quench Reaction (if necessary) D->E F Work-up and Purification E->F G Clean Glassware F->G End of Experiment H Dispose of Waste G->H I Doff PPE & Wash Hands H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O4I2
Reactant of Route 2
Reactant of Route 2
O4I2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.